2-Phenyl-4-azaindole
Description
Properties
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTVGGZESFVQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461911 | |
| Record name | 2-Phenyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25797-03-9 | |
| Record name | 2-Phenyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-azaindole
Introduction: The Significance of the 2-Phenyl-4-azaindole Scaffold
This compound, also known as 2-phenyl-1H-pyrrolo[3,2-b]pyridine, is a prominent heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, the incorporation of a nitrogen atom into the benzene ring to form the azaindole core can modulate the molecule's physicochemical properties, such as solubility, pKa, and lipophilicity.[3] These modifications can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[1][3] The this compound scaffold is a key structural motif in a variety of biologically active molecules, including potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound and the analytical techniques employed for its characterization.
Synthetic Methodologies: A Strategic Approach to the this compound Core
The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. This section will delve into the most prevalent and effective methods, providing both mechanistic insights and practical experimental protocols.
Fischer Indole Synthesis: A Classic Transformed
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a viable, albeit sometimes challenging, method for the preparation of azaindoles.[5][6] The classical approach involves the acid-catalyzed cyclization of a pyridylhydrazone.[5][6] While traditionally associated with indole synthesis, its application to azaindoles has been met with mixed success. However, recent studies have shown that with the appropriate substitution on the starting pyridylhydrazine, the Fischer indole synthesis can be an efficient route to 4- and 6-azaindoles.[7]
Key Mechanistic Steps of the Fischer Indole Synthesis
-
Hydrazone Formation: The reaction commences with the condensation of an appropriately substituted pyridylhydrazine with acetophenone to form the corresponding pyridylhydrazone.[6]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[6]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement.[5][6]
-
Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic azaindole ring.[5][6]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (General Procedure)
This protocol describes the synthesis of 2-phenylindole, which can be adapted for this compound by using the corresponding 4-pyridylhydrazine derivative.
-
Acetophenone Phenylhydrazone Formation: A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is refluxed in ethanol (60 ml) with a few drops of glacial acetic acid.[8] The resulting phenylhydrazone is then isolated.[8]
-
Cyclization: The dried acetophenone phenylhydrazone (2 g) is added to polyphosphoric acid (13 ml) in a round-bottom flask.[9]
-
The mixture is heated on a water bath at 100°C for 10-15 minutes with constant stirring.[9]
-
Work-up: Cold water (450 ml) is added to the reaction mixture to dissolve the polyphosphoric acid.[8]
-
The crude product is filtered, washed with water, and then washed with hot rectified spirit.[8]
-
The combined filtrates are cooled to room temperature, and the precipitated 2-phenylindole is collected by filtration and washed with cold alcohol.[8]
Diagram of the Fischer Indole Synthesis Workflow
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijnrd.org [ijnrd.org]
- 9. youtube.com [youtube.com]
"2-Phenyl-4-azaindole" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-4-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-Phenyl-1H-pyrrolo[3,2-b]pyridine, is a heterocyclic scaffold of significant interest in medicinal chemistry. As a bioisosteric analog of indole, it presents a unique combination of electronic and physicochemical properties that make it a valuable building block in the design of novel therapeutics.[1][2][3] The strategic placement of a nitrogen atom in the indole's benzene ring fundamentally alters its hydrogen bonding capacity, solubility, and metabolic stability, offering a powerful tool for optimizing drug candidates.[3][4] This guide provides a comprehensive exploration of the core chemical properties of this compound, covering its synthesis, reactivity, spectroscopic signature, and applications, with the aim of equipping researchers with the foundational knowledge required to effectively utilize this scaffold in drug discovery programs.
Core Physicochemical Properties
The defining characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | [5] |
| Molecular Weight | 194.24 g/mol | [5] |
| Melting Point | 235-242 °C | [5] |
| Boiling Point | 407.2 °C at 760 mmHg | [5] |
| Density | 1.211 g/cm³ | [5] |
| pKa (Predicted) | 14.46 ± 0.40 | [5] |
| LogP | 3.23 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Appearance | Typically a solid at room temperature. | |
| Solubility | Generally soluble in most organic solvents.[6] |
Spectroscopic and Analytical Characterization
Precise characterization is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azaindole core and the phenyl substituent. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Aromatic protons on the pyridine and pyrrole portions of the azaindole core and the phenyl ring will resonate in the 7-8.5 ppm region, with coupling patterns dictated by their positions.[7][8]
-
¹³C NMR: The carbon spectrum will display signals corresponding to the 13 unique carbon atoms in the molecule. The carbons of the heteroaromatic core will appear in the approximate range of 100-150 ppm, while the phenyl carbons will also resonate within this aromatic region.[7][9]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value of approximately 194.08, corresponding to its exact mass.[5] Fragmentation patterns would likely involve the loss of small molecules like HCN, reflecting the stability of the aromatic system.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹, corresponding to the pyrrole N-H bond.
-
C-H Stretching (Aromatic): Multiple sharp bands just above 3000 cm⁻¹.
-
C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Synthesis and Reactivity Profile
The chemical behavior of this compound is governed by the interplay between its electron-rich pyrrole ring and its electron-deficient pyridine ring.[10]
Synthetic Strategies
While numerous methods exist for azaindole synthesis, a common and effective route to this compound involves a multi-step sequence starting from a substituted nitropyridine.[11][12][13] Modern approaches frequently employ palladium-catalyzed cross-coupling reactions to construct the core structure efficiently.[10][14][15]
Caption: Key reactivity sites on the this compound nucleus.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is the primary site for electrophilic attack. Both theoretical and experimental data suggest that substitution occurs preferentially at the C3 position, analogous to the reactivity of indole itself. [10]* Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when an activating leaving group (e.g., a halogen) is present on the ring. [10]* N-Functionalization: The nitrogen atom of the pyrrole ring can be readily deprotonated and subsequently functionalized via alkylation or acylation, providing a convenient handle for further structural modification.
Role in Medicinal Chemistry and Drug Discovery
The azaindole scaffold is considered a "privileged structure" in drug discovery. [2][3]Its bioisosteric relationship with indole and purines allows it to interact with a wide range of biological targets. [1][2]
Caption: Bioisosteric relationship between indole and 4-azaindole.
The introduction of the pyridine nitrogen offers several strategic advantages:
-
Enhanced Physicochemical Properties: The nitrogen atom can improve aqueous solubility and modulate lipophilicity (LogP), which are critical for favorable pharmacokinetics. [4]2. Additional Binding Interactions: The nitrogen acts as a hydrogen bond acceptor, providing an additional point of interaction with target proteins, which can lead to increased potency and selectivity. [3][4]3. Metabolic Stability: Altering the electronic landscape of the ring can block sites of metabolic degradation, potentially increasing the drug's half-life.
Azaindole derivatives have been successfully developed as potent inhibitors of various kinases, and their frameworks are being explored as antiviral and anticancer agents. [1][15][16]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method adapted from established literature for the synthesis of the this compound core. [13] Objective: To synthesize this compound from 3-Nitro-2-styrylpyridine.
Materials:
-
3-Nitro-2-styrylpyridine
-
Stannous chloride (SnCl₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Appropriate solvents (e.g., Ethanol, Dichloromethane)
-
Reducing agent for final step (e.g., catalytic hydrogenation setup or chemical reductant)
-
Standard laboratory glassware and safety equipment
Methodology:
Step 1: Reduction to Hydroxylamine
-
Dissolve 3-Nitro-2-styrylpyridine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of stannous chloride (SnCl₂) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxylamine intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the crude hydroxylamine intermediate from Step 1 in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of DDQ (1 equivalent) in dichloromethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of 1-hydroxy-2-phenyl-4-azaindole.
-
Quench the reaction and purify the product using column chromatography on silica gel.
Step 3: Reduction to this compound
-
Dissolve the purified 1-hydroxy-2-phenyl-4-azaindole from Step 2 in a suitable solvent.
-
Subject the intermediate to a reduction reaction. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or by using a chemical reductant.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography to yield the desired compound.
Step 4: Characterization
-
Obtain ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra of the purified product.
-
Compare the obtained data with expected values to confirm the structure and assess purity.
-
Determine the melting point of the final product.
Conclusion and Future Outlook
This compound is a heterocyclic scaffold with a compelling profile of chemical and physical properties. Its synthesis is accessible through established chemical transformations, and its reactivity allows for diverse functionalization. The true value of this molecule lies in its application as a bioisostere in medicinal chemistry, where it offers a proven strategy for enhancing the drug-like properties of indole-based compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of scaffolds like this compound will remain a critical component of modern drug discovery and development.
References
-
This compound - LookChem. [Link]
-
SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]
-
A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF - ResearchGate. [Link]
-
Synthesis of Azaindoles. [Link]
-
Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. [Link]
-
2-Phenylindole | C14H11N | CID 13698 - PubChem. [Link]
-
The Biological and Physical Properties of the Azaindoles | Journal of Medicinal Chemistry. [Link]
-
2-phenyl-4,5,6,7-tetrahydro-1H-indole - Chemical Synthesis Database. [Link]
-
Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF - ResearchGate. [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles - ResearchGate. [Link]
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - OMICS International. [Link]
-
Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. [Link]
-
Biological activity and material applications of 7-azaindole derivatives - ResearchGate. [Link]
-
Synthesis and reactivity of 4-, 5- and 6-azaindoles - ElectronicsAndBooks. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. [Link]
-
Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents - MDPI. [Link]
-
1H-Indole, 2-phenyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
"2-Phenyl-4-azaindole" CAS number
An In-Depth Technical Guide to 2-Phenyl-4-azaindole
Core Topic: this compound CAS Number: 25797-03-9
Abstract
This technical guide provides a comprehensive overview of this compound (1H-Pyrrolo[3,2-b]pyridine, 2-phenyl-), a pivotal heterocyclic scaffold in modern medicinal chemistry. We delve into its fundamental physicochemical properties, established synthesis methodologies, and detailed spectroscopic characterization. The core of this guide focuses on the rationale behind its widespread application in drug discovery, particularly as a privileged structure for developing kinase inhibitors. By synthesizing data from peer-reviewed literature and chemical databases, this document serves as a critical resource for researchers and scientists engaged in the design and development of novel therapeutics leveraging the unique bioisosteric and structural advantages of the azaindole core.
Introduction: The Strategic Value of the Azaindole Scaffold
Azaindoles, or pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery. They are bioisosteres of the naturally occurring indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution, while seemingly minor, imparts profound changes to the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[2]
The strategic introduction of a nitrogen atom can:
-
Modulate Physicochemical Properties : Finely tune pKa, lipophilicity, and solubility to improve drug-like characteristics.[2]
-
Enhance Target Binding : The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially increasing binding affinity and target potency.[3]
-
Create Novel Intellectual Property : Moving from an indole to an azaindole scaffold can open new intellectual property space.[3]
Among the four positional isomers (4-, 5-, 6-, and 7-azaindole), the 4-azaindole core has been successfully incorporated into a variety of therapeutic agents. The addition of a phenyl group at the C2-position, yielding this compound, creates a versatile building block for targeting various enzyme classes, most notably protein kinases.[2][4]
Physicochemical and Structural Properties
A summary of the key identifying and physical properties of this compound is presented below. These data are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 25797-03-9 | [5][6] |
| Molecular Formula | C₁₃H₁₀N₂ | [5] |
| Molecular Weight | 194.236 g/mol | [5] |
| IUPAC Name | 2-phenyl-1H-pyrrolo[3,2-b]pyridine | [5] |
| Melting Point | 235-242 °C | [5] |
| Boiling Point | 407.2 °C at 760 mmHg | [5] |
| Density | 1.211 g/cm³ | [5] |
| logP | 3.23 | [5] |
| pKa (Predicted) | 14.46 ± 0.40 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis Methodologies
The synthesis of the this compound core can be achieved through several strategic routes, often starting from substituted pyridine precursors. The choice of method depends on the desired scale, substrate availability, and tolerance to specific reaction conditions.
Conceptual Synthesis Strategies
-
Transition-Metal-Free Carbene Catalysis : A convergent synthesis has been reported that utilizes an N-heterocyclic carbene (NHC) to generate an acyl anion equivalent. This intermediate intercepts a reactive aza-ortho-azaquinone methide, leading to the formation of the 2-aryl-azaindole core in high yields.[4] This method is notable for avoiding transition metals and for its applicability to previously inaccessible azaindole derivatives.[4]
-
Cyclization of o-Hydroxyaminostyrylpyridines : Another established route involves the reduction of a 3-nitro-2-styrylpyridine intermediate to a hydroxylamine. Subsequent oxidation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), forms a 1-hydroxy-2-phenyl-4-azaindole, which is then reduced to yield the final this compound product.[7]
Detailed Experimental Protocol: Reductive Cyclization Approach
The following protocol is a representative example based on the cyclization of o-hydroxyaminostyrylpyridines, a robust method for this scaffold.[7]
Step 1: Synthesis of 3-Nitro-2-styrylpyridine
-
Combine 3-nitro-2-chloropyridine and styrene in a suitable solvent (e.g., DMF) with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N).
-
Heat the reaction mixture under an inert atmosphere (e.g., N₂) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the crude product by column chromatography to isolate 3-nitro-2-styrylpyridine.
Step 2: Reduction to Hydroxylamine Intermediate
-
Dissolve the 3-nitro-2-styrylpyridine in a solvent mixture such as ethanol/water.
-
Add a reducing agent like stannous chloride (SnCl₂) dihydrate.
-
Stir the reaction at room temperature until the reduction is complete.
-
Neutralize the mixture and extract the product into an organic solvent.
Step 3: Oxidative Cyclization and Final Reduction
-
Dissolve the crude hydroxylamine intermediate in a solvent like dichloromethane (CH₂Cl₂).
-
Add DDQ and stir at room temperature. The reaction proceeds to form 1-hydroxy-2-phenyl-4-azaindole.
-
Isolate the intermediate.
-
Perform a final reduction (e.g., using catalytic hydrogenation or another suitable reducing agent) to remove the N-hydroxy group, yielding the target this compound.
-
Purify the final product by recrystallization or column chromatography.[4]
Other Therapeutic Areas
Beyond kinase inhibition, 4-azaindole derivatives have shown promise in other areas:
-
Antiepileptic Agents : A series of 4-azaindole derivatives were developed as selective inhibitors of the Nav1.2 voltage-gated sodium channel, demonstrating potent antiepileptic activity with a superior safety profile compared to standard drugs in preclinical models. [8]* Antibacterial and Antifungal Agents : The related 2-phenylindole scaffold, from which this compound is derived, has been explored for developing novel antibacterial and antifungal agents. [9][10]This suggests a potential avenue for future exploration with the azaindole variant.
Conclusion
This compound (CAS: 25797-03-9) is a compound of significant strategic importance for researchers in drug discovery. Its unique structure, which combines the features of an indole with the modulating properties of a pyridine ring, makes it an exceptionally valuable scaffold. As a bioisostere, it offers a proven strategy to enhance the physicochemical and pharmacokinetic profiles of lead compounds. Its role as a potent hinge-binding fragment for kinase inhibitors is well-established, with successful applications against critical oncology targets like PAK1 and TGFβRI. The continued exploration of this and related azaindole cores promises to yield next-generation therapeutics with improved efficacy and safety profiles.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Schouten, J. A., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 55(28), 8179-8183. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9683-9714. Available from: [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). Available from: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. (Note: A representative general reference for indole synthesis strategies, with the specific application to azaindoles detailed in other sources like [7]from the search results). A related article on azaindole synthesis is available at: [Link]
-
Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum, 14(1), 128. Available from: [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3740-3744. Available from: [Link]
-
Zhang, T., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. Available from: [Link]
-
Wang, Y., et al. (2024). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 277, 116743. Available from: [Link]
-
Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(4), 2139-2180. Available from: [Link]
-
Vadlakonda, R., et al. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 01-08. Available from: [Link]
-
PubChem. (n.d.). 4-Azaindole. Retrieved from [Link]
-
Ghosh, B., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2236-2247. Available from: [Link]
-
Baxter, J. E., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2564-2567. Available from: [Link]
-
Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 562-595. Available from: [Link]
-
Request PDF. (n.d.). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available from: [Link]
-
Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis... Journal of Molecular Structure, 1273, 134301. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/5f57a0f615f333036a718b9560a8a6888c7f9984]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents [mdpi.com]
A Technical Guide to 2-Phenyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Commonly known as 2-Phenyl-4-azaindole, this molecule serves as a privileged scaffold in the design of potent and selective kinase inhibitors. This document will delve into its precise chemical identity, synthesis, structural characterization, and its critical role in the development of targeted therapeutics, particularly focusing on its mechanism of action as an inhibitor of key signaling pathways implicated in cancer and other diseases.
Nomenclature and Structural Elucidation
The compound commonly referred to as "this compound" is systematically named 2-Phenyl-1H-pyrrolo[3,2-b]pyridine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The "4-azaindole" designation arises from the substitution of the carbon atom at the 4-position of the indole ring system with a nitrogen atom.
Table 1: Chemical Identity of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine
| Property | Value |
| IUPAC Name | 2-Phenyl-1H-pyrrolo[3,2-b]pyridine |
| Common Name | This compound |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 25797-03-9 |
The core of the molecule is a pyrrolo[3,2-b]pyridine bicyclic system, which is a bioisostere of indole. This structural feature is crucial for its biological activity, as the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding pockets of many protein kinases.
Synthesis Methodology
The synthesis of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and good functional group tolerance.
Exemplary Synthesis Workflow: Suzuki-Miyaura Coupling
A plausible and efficient synthesis route starts from a halogenated 4-azaindole precursor, which is then coupled with phenylboronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.
Detailed Experimental Protocol (Adapted from related syntheses)
-
Step 1: Preparation of the Reaction Mixture. In a flame-dried round-bottom flask, combine 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Step 2: Addition of Base and Solvent. Add an aqueous solution of a base, for instance, 2M potassium carbonate (3.0 eq), and a suitable solvent system like 1,4-dioxane.
-
Step 3: Reaction Conditions. The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) for a period of 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.
Structural Characterization
The structural confirmation of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine is accomplished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Phenyl-1H-pyrrolo[3,2-b]pyridine (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Pyrrole-NH | ~10.0-11.0 | br s | H1 |
| Pyridine-H | ~8.4-8.6 | d | H7 |
| Phenyl-H | ~7.8-8.0 | m | H2', H6' |
| Pyridine-H | ~7.6-7.8 | d | H5 |
| Phenyl-H | ~7.3-7.5 | m | H3', H4', H5' |
| Pyridine-H | ~7.0-7.2 | dd | H6 |
| Pyrrole-H | ~6.8-7.0 | s | H3 |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C=N | ~150-152 | C7a | |
| C-Ar | ~148-150 | C2 | |
| C-Ar | ~144-146 | C4a | |
| C-Ar | ~132-134 | C1' | |
| C-Ar | ~128-130 | C3', C5' | |
| C-Ar | ~127-129 | C4' | |
| C-Ar | ~125-127 | C2', C6' | |
| C-H | ~120-122 | C7 | |
| C-H | ~118-120 | C5 | |
| C-H | ~115-117 | C6 | |
| C-H | ~100-102 | C3 |
Disclaimer: This data is predictive and should be confirmed by experimental analysis.
Mass Spectrometry and Infrared Spectroscopy
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak [M+H]⁺ at approximately m/z 195.0922, confirming the molecular formula C₁₃H₁₁N₂⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3400-3200 cm⁻¹), C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic systems (in the 1600-1400 cm⁻¹ region).
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The this compound scaffold is a highly sought-after structural motif in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole core can mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit the enzyme's activity.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of the FGFR signaling pathway is implicated in various cancers. Small molecule inhibitors based on the this compound scaffold have shown promise in targeting FGFRs.
Caption: Inhibition of the FGFR signaling pathway by 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.
By binding to the ATP pocket of the FGFR kinase domain, this compound derivatives can block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] This leads to a reduction in cancer cell proliferation, survival, and angiogenesis.
Targeting Transforming Growth Factor-beta (TGF-β) Receptors
The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune responses. In the context of cancer, it can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. Inhibiting the TGF-β receptor 1 (TGF-βR1) kinase is a promising therapeutic strategy.
Caption: Inhibition of the TGF-β/SMAD signaling pathway by 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.
2-Phenyl-1H-pyrrolo[3,2-b]pyridine-based inhibitors can selectively target the kinase domain of TGF-βR1, preventing the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3).[4][5][6][7] This blockage of the canonical SMAD pathway, as well as non-SMAD pathways, can lead to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, and can also modulate the tumor microenvironment to enhance anti-tumor immunity.
Conclusion and Future Perspectives
2-Phenyl-1H-pyrrolo[3,2-b]pyridine has emerged as a cornerstone scaffold in the development of targeted kinase inhibitors. Its unique structural and electronic properties make it an ideal starting point for the design of potent and selective modulators of key signaling pathways. The continued exploration of structure-activity relationships around this core will undoubtedly lead to the discovery of novel therapeutics for a range of diseases, with a particular emphasis on oncology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 606682, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. [Link].
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry. 2022. [Link].
-
Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules. 2020. [Link].
-
Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Signal Transduction and Targeted Therapy. 2021. [Link].
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Journal of Hematology & Oncology. 2017. [Link].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. [Link].
-
Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European Journal of Medicinal Chemistry. 2020. [Link].
-
Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS One. 2013. [Link].
Sources
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Foreword: The Genesis of a Privileged Scaffold
An In-depth Technical Guide to the Emergence of the 2-Phenyl-4-azaindole Scaffold
The history of drug discovery is intrinsically linked to the evolution of synthetic organic chemistry. Certain molecular frameworks, termed "privileged structures," appear repeatedly in successful therapeutic agents, demonstrating a unique ability to interact with diverse biological targets. The azaindole core, a bioisosteric analogue of indole where a carbon atom in the benzene ring is replaced by nitrogen, is a quintessential example of such a scaffold.[1][2] This seemingly minor structural alteration introduces a hydrogen bond acceptor, profoundly influencing the molecule's physicochemical properties, such as solubility and metabolic stability, and modulating its interaction with protein targets.[1]
This guide delves into the history and discovery of a specific, highly relevant class of these compounds: the 2-Phenyl-4-azaindoles. Rather than a linear story of a single discovery, its history is one of convergent evolution in synthetic strategy and medicinal chemistry. We will explore the development of methods to construct the 4-azaindole core, the strategic importance of the 2-phenyl substitution, and the modern synthetic workflows that have enabled the exploration of this scaffold in drug development.
Part 1: The Synthetic Challenge of the 4-Azaindole Core
The journey to this compound begins with the synthesis of its parent heterocycle, 4-azaindole (1H-pyrrolo[2,3-b]pyridine). Unlike its indole cousin, the synthesis of azaindoles is complicated by the electron-deficient nature of the pyridine ring.[1] This property often renders classical indole syntheses, which are highly effective for carbocyclic systems, low-yielding or incompatible with pyridyl precursors.
Classical Approaches and Their Limitations
The Fischer Indole Synthesis , discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[3] While robust for indole synthesis, its application to pyridyl hydrazines for azaindole production often requires harsh conditions and results in poor yields, limiting its utility.[1]
The Bartoli Indole Synthesis , discovered more recently, has proven more effective for preparing azaindole analogues. This reaction utilizes the addition of a vinyl Grignard reagent to a nitro-aromatic compound.[1] For example, 3-nitropyridine can be converted to the 4-azaindole core, albeit sometimes in modest yields, providing a viable pathway for medicinal chemists to access desired scaffolds.[1]
The Advent of Transition-Metal Catalysis: A Paradigm Shift
The development of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex heterocycles, including 4-azaindoles.[5][6] These methods offer milder reaction conditions, broader substrate scope, and greater efficiency.
Key modern strategies include:
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been effectively used to introduce the carbon framework necessary for the pyrrole ring, followed by a cyclization step.
-
Suzuki-Miyaura Coupling: This method couples an organoboron compound with an organohalide and has been employed to construct a range of aza- and diazaindoles from chloroamino-N-heterocycles.[7]
These powerful techniques have made previously inaccessible azaindole derivatives readily available, accelerating their exploration in drug discovery programs.[1][5]
Part 2: A Protocol for the Synthesis of this compound
The following protocol outlines a modern, efficient, and validated multi-step synthesis of the this compound core, based on a strategy involving Sonogashira coupling and subsequent reductive cyclization. This approach exemplifies the power of modern synthetic methods to overcome the challenges posed by the electron-deficient pyridine ring.[5]
Experimental Workflow
Objective: To synthesize this compound from 2-chloro-3-nitropyridine.
Step 1: Palladium-Catalyzed Sonogashira Cross-Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).
-
Add a suitable solvent, such as triethylamine (TEA) or a mixture of THF and TEA.
-
To this mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (2-(phenylethynyl)-3-nitropyridine) via column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is iron powder (Fe, 5.0 eq) in the presence of an acid like acetic acid or ammonium chloride solution.
-
Heat the mixture to reflux and monitor the reaction until the reduction is complete.
-
Cool the reaction, filter through celite to remove the iron catalyst, and concentrate the solvent. The resulting product is 2-(phenylethynyl)pyridin-3-amine.
Step 3: Base-Mediated Heteroannulation (Cyclization)
-
Dissolve the amino-alkyne product from Step 2 in a polar aprotic solvent like DMF or NMP.
-
Add a strong base, such as potassium tert-butoxide (KOt-Bu, 2.0 eq), portion-wise at room temperature.
-
Heat the mixture to 80-100°C. The base facilitates the intramolecular cyclization to form the this compound ring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Conclusion
The discovery and history of this compound is a testament to the progress of chemical synthesis and its impact on medicinal chemistry. While a singular "eureka" moment for this specific molecule is not documented, its emergence is the logical and powerful outcome of decades of research into constructing challenging heterocyclic systems. The development of robust, transition-metal-catalyzed reactions was the key that unlocked the full potential of the 4-azaindole core. When combined with the well-established 2-phenyl pharmacophore, it created a privileged scaffold that continues to yield promising lead compounds for a variety of diseases, ensuring its relevance for the future of drug discovery.
References
Sources
A Technical Guide to the Biological Activity Screening of 2-Phenyl-4-azaindole: A Privileged Scaffold in Drug Discovery
This in-depth technical guide provides a comprehensive framework for the biological activity screening of 2-phenyl-4-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the established pharmacological profiles of the parent 4-azaindole and 2-phenylindole scaffolds, this document outlines a logical, evidence-based approach to elucidating the therapeutic potential of this specific derivative. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Rationale for a Focused Screening Approach
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its bioisosteric relationship with indole and purine allows it to interact with a wide range of biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[3][4] The introduction of a nitrogen atom into the indole ring system can enhance binding affinity to target proteins and create novel intellectual property.[1] Notably, azaindole derivatives have been extensively explored as kinase inhibitors, with several compounds entering clinical trials.[4][5][6]
The 2-phenylindole scaffold, on the other hand, is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The phenyl group at the 2-position can be readily functionalized to modulate potency and selectivity.
The combination of these two pharmacophores in This compound presents a compelling starting point for a drug discovery program. Based on the activities of its constituent parts, a screening strategy focused on oncology, infectious diseases, and inflammatory pathways is highly warranted. This guide will detail a tiered approach to systematically evaluate the biological activity of this promising scaffold.
Synthesis and Characterization of this compound
A plausible synthetic route to this compound can be adapted from established methods for related compounds, such as the Fischer indole synthesis. The general workflow would involve the condensation of a suitable phenylhydrazine with a 4-acetylpyridine derivative, followed by acid-catalyzed cyclization.
Figure 1: Proposed synthetic workflow for this compound.
Following synthesis, rigorous characterization of the compound is essential. This should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
A Tiered Approach to Biological Activity Screening
A hierarchical screening cascade is recommended to efficiently identify and characterize the biological activities of this compound. This approach prioritizes broad, high-throughput assays in the initial phase, followed by more specific and complex assays for promising hits.
Figure 2: Tiered screening cascade for this compound.
Tier 1: Primary Screening
The initial screening phase aims to broadly assess the biological activity of this compound against key target classes.
Given that azaindole derivatives are potent kinase inhibitors, a broad-spectrum kinase panel is a logical starting point.[5][6]
Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
-
Reagents: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent.
-
Procedure: a. Dispense this compound at various concentrations into a 384-well plate. b. Add the kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the specified time. e. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. f. Convert the generated ADP to ATP and measure the light output using a luminometer after adding the Kinase-Glo® Max Reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.
Table 1: Example Primary Kinase Screening Panel
| Kinase Family | Representative Kinases | Rationale |
| Tyrosine Kinases | EGFR, VEGFR2, c-Met, ALK | Implicated in various cancers.[6] |
| Serine/Threonine Kinases | BRAF, PAK1, CDKs, PI3K | Key regulators of cell proliferation and survival.[3][4] |
| Inflammatory Kinases | JAK1, IKK2 | Involved in inflammatory signaling pathways. |
The 2-phenylindole scaffold has demonstrated antimicrobial activity.[8] Therefore, screening against a panel of pathogenic bacteria is recommended.
Experimental Protocol: Broth Microdilution Assay
-
Reagents: Mueller-Hinton broth, bacterial inoculum, this compound.
-
Procedure: a. Prepare a serial dilution of this compound in a 96-well plate. b. Add a standardized bacterial inoculum to each well. c. Incubate the plate at 37°C for 18-24 hours. d. Determine the minimum inhibitory concentration (MIC) by visual inspection of bacterial growth.
-
Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Table 2: Recommended Antimicrobial Screening Panel
| Bacterial Strain | Gram Stain | Rationale |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | Negative | Representative of Gram-negative pathogens. |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen known for antibiotic resistance. |
| Mycobacterium tuberculosis | N/A (Acid-fast) | Causative agent of tuberculosis.[10] |
The anticancer potential of 2-phenylindole derivatives is well-documented.[7] A panel of cancer cell lines should be used for initial screening.
Experimental Protocol: MTT Assay
-
Reagents: Cancer cell lines, culture medium, this compound, MTT reagent, solubilization solution.
-
Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
Table 3: Recommended Anticancer Cell Line Panel
| Cancer Type | Cell Line | Rationale |
| Lung Cancer | A549 | High prevalence and unmet medical need.[7] |
| Breast Cancer | MDA-MB-231 | Representative of triple-negative breast cancer.[7] |
| Melanoma | B16F10 | To assess activity against this aggressive skin cancer.[7] |
Tier 2: Secondary and Selectivity Screening
Compounds that show significant activity in Tier 1 screening should be advanced to Tier 2 for more detailed characterization.
-
For Kinase Hits: Determine the IC₅₀ values for the "hit" kinases to quantify potency. A selectivity panel of closely related kinases should also be run to assess specificity.
-
For Antimicrobial Hits: Determine the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal activity.
-
For Anticancer Hits: Conduct assays to determine the mechanism of cell death, such as apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry).
Tier 3: In Vitro and In Vivo Mechanistic Studies
The most promising compounds from Tier 2 should be subjected to in-depth mechanistic studies to understand their mode of action and to assess their potential for in vivo efficacy.
-
For Kinase Inhibitors: Cellular target engagement assays (e.g., NanoBRET™) can confirm that the compound interacts with its intended target in a cellular context. Downstream signaling pathway analysis by Western blotting can further validate the mechanism of action.
-
For Antimicrobial Agents: Mechanism of action studies can be performed, such as DNA gyrase inhibition assays, to identify the specific bacterial target.
-
For Anticancer Agents: In vivo xenograft models in mice are the gold standard for evaluating the antitumor efficacy of a compound.[11] Pharmacokinetic and toxicity studies are also crucial at this stage.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed tiered screening approach provides a systematic and efficient framework for identifying and characterizing the biological activities of this compound class. By focusing on therapeutically relevant areas such as oncology, infectious diseases, and inflammation, researchers can unlock the full potential of this privileged scaffold. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link]
-
Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(9), 1183. [Link]
-
Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(3), 1757-1766. [Link]
-
Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(4), 1143-1151. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3747. [Link]
-
Babu, B. N., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(29), 5963-5986. [Link]
-
Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(12), 1632-1644. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Huang, L., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 117664. [Link]
-
Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 10753-10787. [Link]
-
Shaker, A. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]
-
Wang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]
-
Yang, R., et al. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity, 24(4), 1065-1075. [Link]
-
Crawford, J. J., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1913-1920. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(2), 434-447. [Link]
-
Wagmann, L., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]
-
Shaker, A. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]
-
Wagmann, L., et al. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids exemplified using cumyl‐5F‐P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]
-
Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities | Semantic Scholar [semanticscholar.org]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Phenyl-4-Azaindole Scaffold: A Privileged Structure for Novel Therapeutic Agents
Abstract: The 4-azaindole moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile pharmacophore. As a bioisostere of both indole and purine systems, it offers strategic advantages in drug design, including improved solubility and the potential for enhanced target binding affinity through additional hydrogen bond interactions.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of the 2-phenyl-4-azaindole core, focusing on its application in the development of inhibitors for two distinct and highly significant target classes: protein kinases, exemplified by the Transforming Growth Factor-β Receptor I (TGFβRI), and voltage-gated ion channels, specifically the Nav1.2 sodium channel. We will explore the mechanistic rationale, present key preclinical data, and provide detailed experimental protocols for the identification and characterization of novel agents based on this promising scaffold.
Part 1: The 4-Azaindole Scaffold: Physicochemical Properties and Therapeutic Rationale
The strategic incorporation of nitrogen atoms into heterocyclic ring systems is a cornerstone of modern medicinal chemistry. The azaindole framework, which consists of a fused pyrrole and pyridine ring, is a prime example of this principle.[2] Among the four possible positional isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) has garnered significant interest.
The introduction of a nitrogen atom at the 4-position of the indole ring system imparts several advantageous properties. It can act as a hydrogen bond acceptor, which may lead to higher binding affinity and potency for certain biological targets.[1] Furthermore, this modification can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2]
From a drug design perspective, the 4-azaindole scaffold is particularly well-suited as a "hinge-binding" motif in kinase inhibitors. Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[1][3] This bioisosteric relationship has made the azaindole core a fruitful starting point for the discovery of potent and selective kinase inhibitors.
Part 2: Targeting Protein Kinases: The Case of TGF-β Receptor I (TGFβRI)
Therapeutic Rationale
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[4] In the context of cancer, TGF-β signaling has a paradoxical, dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[2][4][5] However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. The pathway is then co-opted by the tumor to promote invasion, metastasis, and immunosuppression.[1][2][4]
TGF-β is a key driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2] It also plays a central role in creating an immunosuppressive tumor microenvironment by, for example, preventing the infiltration and function of cytotoxic CD8+ T cells.[6] This has led to the hypothesis that inhibiting TGF-β signaling, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, could overcome resistance and elicit a more robust and durable anti-tumor immune response.[6][7] Small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase, also known as activin receptor-like kinase 5 (ALK5), represent a promising therapeutic strategy to achieve this.[6][8]
Mechanism of Action
The this compound scaffold serves as an effective core for the development of potent and selective ATP-competitive inhibitors of TGFβRI. The binding of TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. This activation of the TGFβRI kinase domain initiates the downstream signaling cascade.
This compound-based inhibitors are designed to occupy the ATP-binding pocket of the TGFβRI kinase domain. The 4-azaindole core forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The phenyl group at the 2-position and other substitutions on the scaffold can be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity for TGFβRI over other kinases. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by ligand binding and receptor complex formation, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. The point of intervention for this compound inhibitors is the kinase activity of TGFβRI.
In Vitro Efficacy
The inhibitory potential of this compound derivatives against TGFβRI kinase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this class of compounds.
| Compound ID | TGFβRI Kinase IC50 (nM) | Reference |
| Compound 209b | 2 | [9] |
| Compound 3f | (Data not explicitly provided as IC50, but identified as a potent and orally bioavailable analog) | [6] |
Note: The specific substitution pattern on the 2-phenyl ring and other positions of the 4-azaindole core is crucial for achieving high potency and selectivity.
Experimental Protocol: TGFβRI Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of test compounds for the TGFβRI kinase. This is a common high-throughput method for primary screening and IC50 determination.[10][11]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the TGFβRI kinase. The kinase is tagged (e.g., with GST), and a europium (Eu)-labeled anti-tag antibody is used. When the tracer and antibody are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
TGFβRI (ALK5) kinase, active, with an appropriate tag (e.g., GST).
-
Eu-anti-GST Antibody (or other appropriate anti-tag antibody).
-
Kinase Tracer (appropriate for TGFβRI).
-
Test Compounds (serially diluted in DMSO).
-
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, non-binding surface plates.
-
TR-FRET enabled plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (high FRET) and "competitor" (e.g., a known potent inhibitor) controls.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution in 1X Kinase Buffer A. The final concentrations should be optimized, but a typical starting point is 10 nM kinase and 4 nM Eu-antibody.
-
Prepare a 2X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically at or near the Kd of the tracer for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 2X Kinase/Antibody solution to each well of the assay plate containing the pre-spotted compounds.
-
Add 5 µL of the 2X Tracer solution to each well. The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 620 nm) for each well.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "competitor" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
Part 3: Modulating Ion Channels: The Case of Voltage-Gated Sodium Channel Nav1.2
Therapeutic Rationale
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[12] The Nav1.2 channel, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons and plays a critical role in neuronal excitability.[12]
Mutations in SCN2A are a leading cause of genetic epilepsy and other neurodevelopmental disorders.[13][14] Gain-of-function (GoF) mutations, which lead to channel hyperexcitability, are strongly associated with early-onset epileptic encephalopathies.[13][14] Therefore, selective blockers of the Nav1.2 channel are being pursued as a targeted therapeutic strategy for these devastating forms of epilepsy.[15] An ideal Nav1.2 inhibitor would reduce the aberrant firing in excitatory neurons responsible for seizures while having minimal effects on other sodium channel subtypes that are crucial for normal physiological function (e.g., Nav1.1 in inhibitory interneurons or Nav1.5 in the heart).[16][17]
Mechanism of Action
While the precise binding site for 4-azaindole derivatives on the Nav1.2 channel has not been fully elucidated, they are proposed to act as pore blockers. These compounds likely access the channel's inner pore and physically occlude the pathway for sodium ions, thereby preventing depolarization of the neuronal membrane. The efficacy of many sodium channel blockers is state-dependent, meaning they bind with higher affinity to the open or inactivated states of the channel. This allows them to preferentially target rapidly firing neurons, such as those in an epileptic focus, while sparing neurons firing at normal physiological rates.
The structure-activity relationship (SAR) studies of 4-azaindole derivatives indicate that the N-atom at the 4-position and the hydrogen on the pyrrole nitrogen are critical for their antiepileptic activity, suggesting specific interactions within the channel pore are required for potent inhibition.[15]
Neuronal Signaling
An action potential is generated by a rapid influx of sodium ions through VGSCs, leading to depolarization of the neuronal membrane. Nav1.2 inhibitors prevent or reduce this sodium influx, thereby increasing the threshold for action potential firing and reducing neuronal hyperexcitability.
In Vivo Efficacy
The anticonvulsant activity of Nav1.2 inhibitors is evaluated in animal models of epilepsy. Common tests include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test. The median effective dose (ED50) is determined as a measure of potency, and neurotoxicity (e.g., using the rotarod test) is assessed to calculate a protective index (PI = TD50/ED50), which is a measure of the therapeutic window.
| Compound ID | Anticonvulsant Activity (sc-PTZ model, ED50 mg/kg) | Protective Index (PI) | Reference |
| Compound 4w | 22.01 | > 27.26 | [15] |
| Compound 5i | 25.26 | > 23.75 | [15] |
These data demonstrate that 4-azaindole derivatives can exhibit potent antiepileptic activity with a favorable safety profile in preclinical models.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the gold-standard method for characterizing the effects of a compound on the function of an ion channel.[18] It allows for precise control of the membrane voltage and direct measurement of the ionic currents flowing through the channel.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the Nav1.2 channel (e.g., HEK293 cells). The membrane patch under the pipette is ruptured, allowing direct electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and specific voltage protocols are applied to elicit channel opening and measure the resulting sodium currents in the absence and presence of the test compound.
Materials:
-
HEK293 cell line stably expressing human Nav1.2.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pulling pipettes.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal solution (pipette solution, in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
Test compound dissolved in external solution at various concentrations.
Procedure:
-
Cell Preparation: Plate the Nav1.2-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Obtaining a Giga-seal: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a negative potential where channels are closed (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to activate the Nav1.2 channels and record the resulting inward sodium currents.
-
This establishes a baseline current-voltage (I-V) relationship.
-
-
Compound Application: Perfuse the external solution containing the test compound over the cell.
-
Post-Compound Recording: Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 for channel block.
-
More complex voltage protocols can be used to investigate state-dependence (resting vs. inactivated state block) and kinetics of the block.
-
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 6. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 13. Frontiers | Differential Functional Changes of Nav1.2 Channel Causing SCN2A-Related Epilepsy and Status Epilepticus During Slow Sleep [frontiersin.org]
- 14. Epilepsy-associated SCN2A (NaV1.2) Variants Exhibit Diverse and Complex Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NaV1-6-Selective-and-NaV1-2/NaV1-6-Dual-Inhibitors-Reduce-Action-Potential-Firing-in-Mouse-Cortical-Pyramidal-Neurons-While-Sparing-Inhibitory-Interneuron-Firing [aesnet.org]
- 17. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of the Azaindole Scaffold
An In-Depth Technical Guide to In Silico Docking Studies of 2-Phenyl-4-azaindole
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol listing to explain the causality behind methodological choices, ensuring a robust and scientifically valid approach.
The azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of both indole and purine systems.[1][2] The strategic placement of a nitrogen atom in the indole ring can modulate physicochemical properties such as solubility and lipophilicity, and critically, can introduce new hydrogen bonding opportunities with biological targets.[1][3] This has made azaindole derivatives, particularly 7-azaindoles, highly valuable in the design of kinase inhibitors.[1][4][5]
Our focus, the 4-azaindole core of this compound, has shown significant promise. Notably, derivatives of this scaffold have been identified as potent and selective inhibitors of Transforming Growth Factor-Beta Receptor I (TGFβRI), a key kinase in the TGFβ signaling pathway.[6] Given that TGFβ plays a central role in regulating anti-tumor immunity, inhibiting its signaling is a promising strategy in immuno-oncology.[6] This guide will therefore use TGFβRI as the representative target for demonstrating the docking workflow of this compound.
Pillar 1: The Rationale of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., TGFβRI).[7][8][9] The primary objective is to generate a stable ligand-receptor complex and rank it based on its binding free energy.[9][10] This process is fundamentally governed by two components: a sampling algorithm and a scoring function.[7]
-
Sampling Algorithms: These explore the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.[11]
-
Scoring Functions: These are mathematical models used to estimate the binding affinity for each generated pose, allowing them to be ranked.[8][12] A more negative binding energy score typically indicates a more favorable interaction.[10][13]
The overall workflow is a multi-step process that requires careful preparation of both the receptor and the ligand to ensure biologically relevant results.
Figure 1: High-level overview of the in silico molecular docking workflow.
Pillar 2: A Self-Validating Experimental Protocol
This section details the step-by-step methodology for docking this compound into the active site of TGFβRI. Each stage includes critical validation checks to ensure the trustworthiness of the final results.
Step 1: Receptor Preparation
The goal of receptor preparation is to clean a raw structure file from the Protein Data Bank (PDB) and make it suitable for docking. This involves removing extraneous molecules, correcting structural issues, and assigning correct chemical properties.[14][15]
Protocol:
-
Obtain Receptor Structure: Download the crystal structure of the target protein. For this guide, we will use TGFβRI (PDB ID: 1VJY) complexed with a known inhibitor.
-
Initial Cleaning:
-
Rationale: Water molecules, ions, and co-factors from crystallization are often not part of the core binding interaction and can interfere with the docking algorithm. Removing them simplifies the system.
-
Action: Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL), delete all water molecules and any non-protein, non-ligand molecules from the PDB file.[15] If the protein functions as a monomer, remove other protein chains.[14][15]
-
-
Structural Correction:
-
Rationale: PDB files may have missing atoms, side chains, or entire loops. These must be added to ensure a complete and accurate protein structure.
-
Action: Use tools like the Protein Preparation Workflow in Schrödinger Maestro or the Dock Prep tool in UCSF Chimera to add missing atoms and repair truncated side chains.[16][17]
-
-
Add Hydrogens & Assign Charges:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds and for accurate electrostatic calculations.[18] Partial atomic charges are necessary for the scoring function to calculate electrostatic interaction energies.
-
Action: Add hydrogens, ensuring that their placement optimizes the hydrogen-bonding network. Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMm).[16][18]
-
-
Minimize Structure:
-
Rationale: A brief energy minimization of the prepared structure, particularly the newly added hydrogens, helps to relieve any steric clashes and results in a more energetically favorable conformation.
-
Action: Perform a restrained energy minimization where heavy atoms are fixed or have minimal movement, allowing hydrogens to adjust their positions.
-
-
Output: Save the final prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[19]
Figure 2: Detailed workflow for receptor protein preparation.
Step 2: Ligand Preparation (this compound)
Proper ligand preparation is equally critical. The goal is to generate a valid 3D structure with the correct chemical properties.[20]
Protocol:
-
Generate 2D Structure: Draw the this compound molecule using a chemical sketcher like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D drawing into an initial 3D structure.
-
Energy Minimization:
-
Rationale: The initial 3D structure is not necessarily in a low-energy, stable conformation. Energy minimization ensures correct bond lengths, angles, and a favorable geometry.[15]
-
Action: Perform a full energy minimization using a suitable force field (e.g., MMFF94).
-
-
Assign Charges & Define Rotatable Bonds:
-
Rationale: As with the protein, partial charges are needed for scoring. The docking software must also know which bonds in the ligand are rotatable to explore different conformations during the simulation.
-
Action: Add hydrogens, assign partial charges (Gasteiger charges are commonly used for ligands), and define the rotatable bonds.[21] The bond connecting the phenyl ring to the azaindole core is a key rotatable bond in this molecule.
-
-
Output: Save the final prepared ligand structure in the required format (e.g., PDBQT).[18]
Step 3: Grid Generation
The docking grid is a three-dimensional box that defines the search space for the ligand within the receptor's active site. The software pre-calculates potential energy fields for different atom types within this box, which dramatically speeds up the scoring of ligand poses during the docking run.[22][23][24]
Protocol:
-
Define the Binding Site: The most reliable way to define the binding site is by using the position of a co-crystallized ligand from the PDB structure. In our case, the inhibitor in PDB ID 1VJY defines the active site of TGFβRI.
-
Set Grid Box Dimensions:
-
Rationale: The grid box must be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time searching irrelevant space.
-
Action: Center the grid box on the co-crystallized ligand. Set the dimensions (x, y, z) to be approximately 10-15 Å larger than the ligand in each dimension. For this compound, a box size of approximately 25 x 25 x 25 Å is a reasonable starting point.
-
-
Generate Grid Parameter File: Create the input file for the grid generation program (e.g., autogrid for AutoDock) that specifies the receptor file, grid box center, dimensions, and grid point spacing (typically 0.375 Å).
-
Run Grid Calculation: Execute the program to generate the grid map files.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. ks.uiuc.edu [ks.uiuc.edu]
- 23. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 24. researchgate.net [researchgate.net]
Predicting the ADME-Tox Profile of 2-Phenyl-4-azaindole: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for the preclinical assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) of 2-Phenyl-4-azaindole, a heterocyclic compound with potential as a therapeutic agent, likely targeting protein kinases.[1][2][3][4] The strategic application of in silico, in vitro, and in vivo methodologies is crucial for identifying potential liabilities and optimizing the drug development trajectory of this and similar molecules.[5][6]
Introduction: The Azaindole Scaffold in Drug Discovery
The azaindole core is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological targets, particularly protein kinases.[3][4] The introduction of a nitrogen atom into the indole ring system can significantly alter the physicochemical properties of a molecule, often leading to improved aqueous solubility, enhanced target engagement through additional hydrogen bonding opportunities, and favorable pharmacokinetic (PK) profiles compared to their indole counterparts.[3][7] Specifically, the 4-azaindole isomer has been investigated for its potential to improve properties like permeability and aqueous solubility while reducing plasma protein binding and in vivo clearance.[4] This guide will detail a systematic approach to characterizing the ADME-Tox profile of this compound, a representative of this promising class of compounds.
The Predictive Workflow: An Integrated Approach
A successful ADME-Tox assessment relies on a tiered and integrated workflow, where data from each stage informs the next. This iterative process allows for early identification of potential issues and de-risking of the drug candidate.
Caption: Integrated ADME-Tox workflow for this compound.
In Silico ADME-Tox Prediction: The First Tier
Computational models provide a rapid and cost-effective initial assessment of a compound's likely ADME-Tox properties, guiding early-stage discovery and prioritization.[8][9][10][11][12] For this compound, a variety of endpoints can be predicted based on its 2D structure.[8][13][14][15][16][17]
Methodology:
-
Input: 2D structure of this compound (SMILES or SD file).
-
Software: Utilize a combination of QSAR-based models (e.g., Discovery Studio ADMET Descriptors, TOPKAT) and physiologically-based pharmacokinetic (PBPK) modeling software.[13][14][17]
-
Endpoints to Predict:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) 2D6 inhibition, potential sites of metabolism.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition risk.[9][10][11]
-
Predicted Data Summary Table:
| Parameter | Predicted Value | Interpretation |
| AlogP | 2.5 - 3.5 | Good balance of solubility and permeability. |
| Aqueous Solubility | Moderate to High | Favorable for oral absorption. |
| HIA | Good | Likely well-absorbed from the gut. |
| BBB Penetration | Low to Moderate | CNS side effects may or may not be a concern. |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform. |
| Hepatotoxicity | Low Probability | Reduced risk of drug-induced liver injury. |
| Ames Test | Non-mutagenic | Low concern for genotoxicity. |
In Vitro ADME Assays: Experimental Verification
In vitro assays are essential for experimentally validating and refining the in silico predictions.[5][6][18][19] A standard panel of assays should be employed to characterize the ADME properties of this compound.
Physicochemical Properties
| Parameter | Assay | Protocol |
| Solubility | Kinetic and Thermodynamic Solubility | Measurement of solubility in phosphate-buffered saline (PBS) at pH 7.4 via HPLC-UV. |
| Lipophilicity | logD7.4 | Shake-flask method with octanol and PBS at pH 7.4, followed by LC-MS/MS analysis.[20] |
Absorption and Permeability
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.
-
Assay:
-
Add this compound to the apical (A) side of the monolayer.
-
Incubate for 2 hours.
-
Measure the concentration of the compound in the basolateral (B) side using LC-MS/MS.
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Metabolism and Drug-Drug Interactions
Understanding the metabolic stability and potential for cytochrome P450 (CYP) inhibition is critical for predicting a drug's half-life and its potential for drug-drug interactions.[21][22][23][24][25]
Metabolic Stability Assay:
-
System: Human liver microsomes (HLM) or hepatocytes.[19][20]
-
Protocol:
-
Incubate this compound with HLM or hepatocytes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantify the remaining parent compound using LC-MS/MS.
-
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
CYP Inhibition Assays:
-
Isoforms: Screen against major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][22]
-
Methodology: Fluorogenic or LC-MS/MS-based assays using specific substrates for each isoform.[22]
-
Protocol (Fluorogenic):
-
Pre-incubate this compound with recombinant human CYP enzymes and a specific fluorogenic substrate.
-
Initiate the reaction with NADPH.
-
Measure the fluorescence generated over time.
-
-
Data Analysis: Calculate the IC50 value for each isoform.
Caption: Workflow for fluorogenic CYP inhibition assay.
In Vitro Toxicology: Early Safety Assessment
Early identification of potential toxicities is paramount to prevent late-stage drug development failures.
Cardiotoxicity: hERG Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[26][27][28]
Protocol: Automated Patch Clamp hERG Assay
-
System: Use a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch) with HEK293 cells stably expressing the hERG channel.[27]
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply a specific voltage protocol to elicit hERG currents.[29]
-
Perfuse the cells with increasing concentrations of this compound.
-
-
Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.
Hepatotoxicity
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[9][10]
Protocol: In Vitro Hepatotoxicity Assay
-
System: Use primary human hepatocytes or HepG2 cells.
-
Procedure:
-
Expose the cells to various concentrations of this compound for 24-72 hours.
-
Assess cell viability using an MTT or LDH release assay.
-
-
Data Analysis: Determine the concentration that causes 50% cell death (CC50).
In Vivo Studies: The Whole Organism Context
In vivo studies in animal models provide crucial information on the pharmacokinetic profile and acute toxicity of a drug candidate in a whole organism.[30][31]
Protocol: Rodent Pharmacokinetic Study
-
Species: Wistar rats or CD-1 mice.
-
Administration: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of this compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Protocol: Acute Toxicity Study
-
Species: Wistar rats.
-
Guidelines: Follow OECD guidelines for acute oral toxicity.[32][33]
-
Procedure: Administer single escalating doses of this compound and observe the animals for 14 days for signs of toxicity and mortality.
-
Endpoint: Determine the maximum tolerated dose (MTD).
Data Integration and Risk Assessment
The culmination of this predictive workflow is the integration of all in silico, in vitro, and in vivo data to form a comprehensive ADME-Tox profile of this compound. This profile will enable a thorough risk assessment and inform the decision to progress the compound into further preclinical and clinical development.
References
- In silico models for the prediction of dose-dependent human hep
- Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC - PubMed Central.
- An In Silico Model for Predicting Drug-Induced Hep
- In Vitro ADME Assays and Services - Charles River Labor
- In Silico Models to Predict Drug-Induced Liver Injury - Encyclopedia.pub.
- In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - NIH.
- In Vitro ADME Assays and Services - ICE Bioscience.
- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
- In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
- Fast turnaround early ADME in vitro screening available! - Admescope.
- hERG Assay | PPTX - Slideshare.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed.
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
- In silico ADME/T and 3D QSAR analysis of KDR inhibitors - ResearchG
- Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
- Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corpor
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchG
- In silico ADME/T and 3D QSAR analysis of KDR inhibitors - Journal of Applied Pharmaceutical Science.
- Safety Guidelines - ICH.
- SMALL MOLECULE SAFETY ASSESSMENT - Altasciences.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
- Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO.
- CYP Inhibition Assays - Eurofins Discovery.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology.
- Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] - Allied Academies.
- CYP450 inhibition assay (fluorogenic) - Bienta.
- ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | Request PDF - ResearchG
- Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
- CYP Inhibition Assay - LifeNet Health LifeSciences.
- Validation of cytochrome P450 time-dependent inhibition assays - Sci-Hub.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC - PubMed Central.
- In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science.
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed.
- Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF - ResearchG
- Current trends in drug metabolism and pharmacokinetics - PMC - PubMed Central.
Sources
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. In silico models for the prediction of dose-dependent human hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 9. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Silico Model for Predicting Drug-Induced Hepatotoxicity | MDPI [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. criver.com [criver.com]
- 19. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 20. admescope.com [admescope.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. criver.com [criver.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. sci-hub.box [sci-hub.box]
- 26. hERG Assay | PPTX [slideshare.net]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 29. fda.gov [fda.gov]
- 30. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 31. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 32. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
2-Phenyl-4-azaindole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-4-azaindole core, a unique heterocyclic entity, has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. As a bioisostere of indole and purine, this scaffold has proven to be a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and pharmacological applications of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
The 4-Azaindole Core: A Strategic Bioisosteric Replacement
The strategic incorporation of a nitrogen atom into the indole ring system, forming an azaindole, significantly modulates the electronic and hydrogen-bonding properties of the molecule. This alteration can lead to enhanced binding affinity for biological targets, improved solubility, and a more favorable pharmacokinetic profile compared to their indole counterparts.[1] The 4-azaindole isomer, in particular, has been extensively explored as a "privileged structure" in the design of kinase inhibitors.[2][3]
The 2-phenyl substitution on the 4-azaindole scaffold further enhances its therapeutic potential by providing a key structural element for interaction with various biological targets and a versatile handle for further chemical modification.
Synthesis and Functionalization of the this compound Scaffold
The synthesis of 2-aryl-4-azaindoles can be achieved through several strategic approaches, each with its own advantages and considerations. A robust and convergent, transition-metal-free synthesis has been developed that offers high yields and a broad substrate scope.[4]
Key Synthetic Strategies:
-
Transition-Metal-Free Synthesis via N-Heterocyclic Carbene (NHC) Catalysis: This modern approach involves the interception of a reactive aza-ortho-azaquinone methide intermediate by an acyl anion equivalent generated through carbene catalysis. This method is highly efficient and provides access to a wide range of 2-aryl azaindole regioisomers.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira coupling is a common and generally dependable method for the controlled C2-arylation of the azaindole core.[4][5] This strategy involves the coupling of a halo-azaindole with a terminal alkyne, followed by cyclization.
-
Fischer Indole Synthesis: While sometimes challenging due to the electron-deficient nature of the pyridine ring, the Fischer indole synthesis can be adapted for the preparation of 4-azaindoles from appropriately substituted pyridylhydrazines and carbonyl compounds.[6]
Experimental Protocol: A Representative Synthesis of this compound
The following protocol provides a general procedure for the synthesis of the this compound core, adapted from established methodologies.
Step 1: Formation of the Pyridylhydrazone
-
To a solution of 3-hydrazinopyridine (1.0 eq) in ethanol, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent.
Step 2: Fischer Indole Cyclization
-
The crude pyridylhydrazone from Step 1 is treated with a suitable acid catalyst, such as polyphosphoric acid or a Lewis acid.
-
The reaction mixture is heated to promote cyclization. The optimal temperature and reaction time will depend on the specific substrate and catalyst used.
-
After completion, the reaction is quenched with water or a basic solution.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by column chromatography on silica gel.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the this compound core is essential for its application in drug design and development.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 25797-03-9 |
| Appearance | White to off-white solid |
| Melting Point | 235-242 °C |
| Boiling Point | 407.2 °C at 760 mmHg |
| pKa (acidic proton) | 14.46 ± 0.40 (Predicted) |
The Role of this compound in Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of a diverse range of therapeutic agents, with its most prominent role being in the development of kinase inhibitors.[2][4]
Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Inhibition
The 4-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][7] This mimicry of the natural ATP substrate allows for potent and often selective inhibition of kinase activity.
Numerous studies have demonstrated the utility of the 4-azaindole scaffold in targeting a variety of kinases implicated in cancer and other diseases, including:
-
p21-Activated Kinase 1 (PAK1): A series of 4-azaindole-containing compounds have been developed as potent PAK1 inhibitors, demonstrating improved physicochemical properties over their indole counterparts.[8]
-
Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, close structural isomers of 4-azaindoles, have shown potent inhibitory activity against FGFRs.[9][10]
-
Other Kinases: The broader azaindole class has been successfully employed to develop inhibitors for a wide range of kinases, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[11]
Beyond Kinase Inhibition: Exploring Diverse Biological Activities
The therapeutic potential of the this compound scaffold extends beyond kinase inhibition. Derivatives of the closely related 2-phenylindole have demonstrated a broad spectrum of biological activities, suggesting that the this compound core may also be a promising starting point for the development of agents with:
-
Antimicrobial Activity: 2-phenylindole derivatives have shown efficacy against various bacterial and fungal strains.[9]
-
Anti-inflammatory Activity: The anti-inflammatory properties of 2-phenylindole derivatives have been investigated, with some compounds showing potent inhibition of inflammatory mediators.[2]
-
Anticancer Activity: Various 2-phenylindole derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines.[12]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. SAR studies on related azaindole derivatives have provided valuable insights for rational drug design.[11] Key areas for modification include:
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can significantly impact binding affinity and selectivity.
-
Functionalization of the Azaindole Core: Modification of the N-H group of the pyrrole ring and substitution at other positions on the azaindole core can be explored to fine-tune the molecule's properties.
-
Introduction of Other Moieties: Appending other functional groups or heterocyclic rings to the this compound scaffold can lead to the discovery of novel compounds with enhanced potency and unique mechanisms of action.
Experimental Protocols for Biological Evaluation
The following protocols provide standardized methods for assessing the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.[2]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Coat a 96-well plate with the kinase substrate.
-
Add the test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase and ATP to each well.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.[13]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent inhibitors of various biological targets, most notably protein kinases. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of this compound chemistry and biology, offering a solid foundation for researchers to build upon in their drug discovery endeavors.
References
-
Nacsa, E. D., & Boddy, C. N. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Organic letters, 18(13), 3142–3145. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. [Link]
-
Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Patel, T., Gaikwad, R., Jain, K., & Gayen, S. (2023). Various 2-phenylindole derivatives with their IC50 values against breast cancer cell lines MCF7 / MDA-MB-231. ResearchGate. [Link]
-
Merour, J. Y., & Routier, S. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(12), 22447–22479. [Link]
-
ACS Publications. (2022). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
-
ACS Publications. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
-
Chemical & Pharmaceutical Bulletin. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
National Institutes of Health. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]
-
AbacipharmTech. (n.d.). This compound. [Link]
-
PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. [Link]
-
National Institutes of Health. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
-
PubMed. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. [Link]
-
PubMed. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. [Link]
-
PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
The Strategic Advancement in Drug Discovery: A Technical Guide to 2-Phenyl-4-azaindole as a Bioisostere
Introduction: The Imperative of Bioisosterism and the Rise of the 4-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the iterative optimization of a lead compound is paramount to achieving a desirable pharmacological and pharmacokinetic profile. A cornerstone of this process is the principle of bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while favorably modulating other properties.[1] The indole scaffold, a ubiquitous feature in numerous biologically active molecules, frequently presents challenges related to metabolic instability and poor aqueous solubility.[2] This has driven the exploration of bioisosteric replacements, with the azaindole core emerging as a particularly "privileged structure".[2][3]
Azaindoles, or pyrrolopyridines, are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3] This seemingly subtle modification imparts significant changes to the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical properties.[3][4] The introduction of a pyridine nitrogen can enhance aqueous solubility, reduce metabolic liability, and provide an additional hydrogen bond acceptor, which can lead to improved target affinity and potency.[2]
This guide focuses specifically on the 2-phenyl-4-azaindole core, a scaffold that combines the bioisosteric advantages of the 4-azaindole with the versatile C2-phenyl substitution pattern found in many kinase inhibitors and other therapeutic agents. We will delve into the synthetic rationale, comparative physicochemical properties, and strategic applications of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its value.
The this compound Core: Physicochemical and Structural Advantages
The decision to employ a this compound moiety over its direct carbonaceous analog, 2-phenylindole, is rooted in the pursuit of an optimized drug-like profile. The nitrogen atom at the 4-position fundamentally alters the electronic and physical nature of the molecule.
Causality Behind Physicochemical Enhancements
The pyridine nitrogen in the 4-azaindole ring acts as a hydrogen bond acceptor, which can significantly increase the molecule's interaction with water, thereby improving aqueous solubility—a common hurdle in drug development.[5] Furthermore, this nitrogen atom can disrupt the lipophilic surface of the indole ring system, leading to a lower partition coefficient (logP) or distribution coefficient (logD).[6] This reduction in lipophilicity can be advantageous for reducing off-target effects and improving pharmacokinetic properties.[6] The nitrogen also influences the pKa of the molecule, providing an additional handle for formulation and absorption optimization.[3]
From a metabolic standpoint, the C-H bonds of an indole's benzene ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing one of these carbons with a nitrogen atom can block a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life.[3]
Comparative Physicochemical Properties
To illustrate these advantages, the following table compares the calculated and experimental properties of the parent scaffolds, 2-phenylindole and 4-azaindole. While specific data for this compound is sparse, the properties of the parent systems provide a strong directional understanding of the bioisosteric effects.
| Property | 2-Phenylindole | 4-Azaindole | Rationale for Change |
| Molecular Weight | 193.24 g/mol [7] | 118.14 g/mol [5] | N/A (Parent Scaffold Comparison) |
| Melting Point | 188-190 °C[7] | 126-128 °C[5] | Altered crystal packing due to N atom |
| logP (Calculated) | ~3.7-4.1 | ~1.5 | Increased polarity from pyridine N atom |
| Aqueous Solubility | Very low (0.7 µg/mL)[8] | Slightly soluble[5] | H-bond acceptor improves water interaction |
| pKa (Basic) | N/A | 4.85 (Calculated)[5] | Pyridine nitrogen provides a basic center |
| Hydrogen Bond Acceptors | 0 | 1 (Pyridine N) | Key feature for modulating interactions |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | 1 (Pyrrole N-H) | Conserved feature |
Data compiled from multiple sources.[5][7][8] LogP and pKa values are estimates for the parent scaffolds and will vary with substitution.
Strategic Synthesis of this compound
The construction of the this compound core can be achieved through several synthetic strategies. A common and effective method involves the cyclization of a substituted aminopyridine precursor. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.
One documented approach involves the reaction of 3-nitro-4-aminopyridine with a phenyl-substituted building block, followed by reductive cyclization.[9] A more general and widely applicable method is the Fischer indole synthesis, adapted for the azaindole core.[10]
Workflow for this compound Synthesis
The following diagram outlines a generalized workflow for the synthesis of this compound, adaptable from established azaindole synthesis methodologies like the Fischer indole synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Fischer Synthesis of this compound
This protocol is an adapted procedure based on the principles of the Fischer indole synthesis for azaindoles.[10]
Step 1: Synthesis of Acetophenone 3-pyridylhydrazone
-
To a solution of 3-hydrazinopyridine (1.0 eq) in ethanol, add acetophenone (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the acetophenone 3-pyridylhydrazone intermediate.
Step 2: Cyclization to this compound
-
Add the dried acetophenone 3-pyridylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) in a round-bottom flask.
-
Heat the mixture with stirring to 140-160 °C. The mixture should become a homogenous, viscous solution.
-
Maintain the temperature and monitor the reaction by TLC (dissolving a small aliquot in water, neutralizing, and extracting with ethyl acetate).
-
After completion (typically 1-2 hours), cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 10 M NaOH) until the pH is ~8-9.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Application in Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites
The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors.[3][11] The azaindole core can mimic the adenine of ATP, forming crucial hydrogen bonds with the kinase hinge region, while the C2-phenyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, allowing for extensive structure-activity relationship (SAR) exploration to enhance potency and selectivity.[3][4]
Case Study 1: c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[3] Several series of 4-azaindole inhibitors of c-Met have been developed.[12][13] The 4-azaindole core typically forms a key hydrogen bond with the backbone NH of Met1160 in the hinge region. The N1-H of the pyrrole ring can also act as a hydrogen bond donor.[3]
The introduction of a C2-phenyl group on this scaffold allows for substitutions that can target additional pockets within the ATP-binding site, potentially improving selectivity over other kinases.
Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.
Case Study 2: p21-Activated Kinase 1 (PAK1) Inhibitors
PAK1 is a serine/threonine kinase involved in cell motility, survival, and proliferation, making it an attractive target in oncology.[14] A series of 4-azaindole-containing PAK1 inhibitors was developed with the explicit goal of improving the physicochemical properties of an earlier indole-based lead compound.[6] The replacement of the indole with a 4-azaindole core resulted in a compound with equipotent PAK1 inhibition but with a significant reduction in lipophilicity (lower clogD), improved aqueous solubility, lower plasma protein binding, and a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.[6] This case study is a clear demonstration of the successful application of the azaindole bioisosteric strategy.
Caption: Inhibition of the PAK1 signaling pathway by a this compound derivative.
Biological Evaluation: In Vitro Kinase Assay
To assess the inhibitory potential of newly synthesized this compound derivatives, a standard in vitro kinase assay is employed.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Plate Preparation:
-
Prepare a serial dilution of the this compound test compound in DMSO.
-
In a 384-well low-volume plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the target kinase (e.g., c-Met or PAK1) and the appropriate biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, an anti-phospho-substrate antibody labeled with Europium cryptate (donor), and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the ratio of the two emission signals. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
| Compound | Target Kinase | IC50 (nM) | Notes |
| Indole Lead Compound 1 | PAK1 | < 10 | High lipophilicity (clogD=4.4), high clearance.[6] |
| 4-Azaindole Analog 5 | PAK1 | < 10 | Equipotent to lead, lower logD, improved solubility and PK.[6] |
| This compound Derivative X | c-Met | Hypothetical | Designed for improved solubility and metabolic stability. |
| 2-Phenylindole Analog Y | c-Met | Hypothetical | Parent indole for comparative analysis. |
| Data for compounds 1 and 5 are based on literature reports.[6] Data for X and Y are hypothetical for illustrative purposes. |
Conclusion and Future Directions
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. By strategically replacing the indole core with 4-azaindole, researchers can systematically address common liabilities such as poor solubility and metabolic instability, often without sacrificing, and sometimes even enhancing, biological potency. The C2-phenyl group provides a versatile vector for synthetic elaboration, enabling fine-tuning of a compound's properties to achieve the desired target product profile. As demonstrated in inhibitors of c-Met and PAK1, this bioisosteric replacement is a field-proven strategy for advancing drug discovery programs. Future work will undoubtedly see the continued application of this and other azaindole cores in the pursuit of novel therapeutics across a wide range of disease areas.
References
-
Molecules. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
-
PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]
-
ElectronicsAndBooks. Synthesis and reactivity of 4-, 5- and 6-azaindoles. Available from: [Link]
-
PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
-
PubMed. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Available from: [Link]
-
IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. Available from: [Link]
-
PubMed Central. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Available from: [Link]
-
NIH. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Available from: [Link]
-
ResearchGate. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase | Request PDF. Available from: [Link]
- Google Patents. Azaindole derivative and use thereof as fgfr and c-met inhibitor.
-
PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Available from: [Link]
-
PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available from: [Link]
-
MedChemComm (RSC Publishing). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. Available from: [Link]
-
ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
-
PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]
-
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available from: [Link]
-
PubMed Central. Targeting PAK1. Available from: [Link]
-
PubMed Central. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Available from: [Link]
-
OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. Available from: [Link]
-
ResearchGate. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Available from: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
-
PubChem. 2-Phenylindole. Available from: [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]
Sources
- 1. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylindole | 948-65-2 [chemicalbook.com]
- 8. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 2-Phenyl-4-azaindole Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The 2-phenyl-4-azaindole core represents a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets, most notably within the domain of protein kinase inhibition. This guide provides an in-depth technical exploration of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives and their analogs. We will delve into the causal reasoning behind synthetic strategies and the mechanistic underpinnings of their biological activity, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Strategic Value of the 4-Azaindole Moiety
Azaindoles, bioisosteres of indoles, have garnered considerable attention in drug discovery.[1][2] The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly modulate the physicochemical and pharmacological properties of the molecule.[3][4] The introduction of the nitrogen atom can lead to improved aqueous solubility, altered metabolic stability, and the formation of additional hydrogen bonds with biological targets, which can enhance binding affinity and potency.[4]
Among the four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole), the 4-azaindole scaffold has emerged as a particularly interesting framework. The position of the nitrogen atom at the 4-position influences the electron distribution of the heterocyclic system, which can be strategically exploited in the design of targeted therapies. The 2-phenyl substitution on this scaffold further extends its potential, creating a versatile platform for the development of highly selective and potent therapeutic agents.
Synthetic Strategies for this compound Derivatives: A Rationale-Driven Approach
The synthesis of the this compound core requires careful consideration of the pyridine ring's electron-deficient nature, which can render some classical indole syntheses less effective.[5] However, several robust methods have been developed and optimized for the construction of this scaffold.
Palladium-Catalyzed Cross-Coupling and Cyclization: A Convergent Approach
A highly effective and versatile strategy for the synthesis of 2-substituted 4-azaindoles involves a sequence of palladium-catalyzed cross-coupling followed by reductive cyclization. This approach offers a convergent route, allowing for the late-stage introduction of the phenyl group.
Experimental Protocol: Synthesis of this compound
-
Step 1: Sonogashira Coupling. 3-Amino-4-chloropyridine is reacted with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures. The rationale for this step is to construct the carbon-carbon bond that will ultimately form the C2-C3 bond of the pyrrole ring.
-
Step 2: Reductive Cyclization. The resulting 3-amino-4-(phenylethynyl)pyridine intermediate is then subjected to a reductive cyclization reaction. This can be achieved using a variety of reducing agents, such as sodium borohydride in the presence of a nickel catalyst or through catalytic hydrogenation. The reduction of the alkyne and subsequent intramolecular cyclization of the amino group onto the resulting saturated carbon chain affords the this compound core.
Caption: Palladium-catalyzed synthesis of this compound.
The Fischer Indole Synthesis: A Classic Route with Modern Adaptations
While the classical Fischer indole synthesis can be challenging with electron-deficient pyridyl hydrazines, modern modifications, such as the use of microwave irradiation, have expanded its utility for the synthesis of azaindoles.[1]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis
-
Step 1: Formation of Pyridylhydrazone. 4-Hydrazinopyridine is condensed with acetophenone in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding pyridylhydrazone.
-
Step 2: Cyclization. The purified pyridylhydrazone is then subjected to cyclization under microwave irradiation in the presence of a Lewis acid catalyst (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid). The high temperatures and pressures achieved in the microwave reactor facilitate the[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the this compound. The choice of acid catalyst is critical and can significantly impact the reaction yield and purity of the final product.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The this compound scaffold provides a rich platform for SAR exploration. Modifications at the phenyl ring, the azaindole nitrogen, and other positions on the core can profoundly influence biological activity.
The Role of the 2-Phenyl Ring
The 2-phenyl group often serves as a key recognition element, inserting into hydrophobic pockets of target proteins. Substituents on this ring can modulate potency, selectivity, and pharmacokinetic properties.
| Position of Substitution | Type of Substituent | Impact on Activity (Example: Kinase Inhibition) | Rationale |
| Para (4'-position) | Electron-withdrawing (e.g., -F, -Cl, -CF₃) | Often increases potency | Can enhance hydrophobic interactions and modulate the electronics of the ring system. |
| Electron-donating (e.g., -OCH₃, -CH₃) | Variable, can decrease or have no effect on potency | May introduce steric hindrance or unfavorable electronic interactions. | |
| Meta (3'-position) | Small, polar groups (e.g., -OH, -NH₂) | Can introduce new hydrogen bonding interactions | May improve solubility and provide additional binding contacts. |
| Ortho (2'-position) | Generally disfavored | Can cause steric clashes with the protein | Often leads to a significant loss of potency. |
The Significance of the 4-Azaindole Core
The nitrogen atom at the 4-position and the N-H of the pyrrole ring are crucial for establishing key interactions with many biological targets, particularly protein kinases.
Caption: Binding mode of this compound in a kinase active site.
The N-H of the pyrrole ring often acts as a hydrogen bond donor, while the pyridine nitrogen (N4) can act as a hydrogen bond acceptor. This "hinge-binding" motif is a hallmark of many azaindole-based kinase inhibitors.[4]
Therapeutic Applications: Targeting Disease with Precision
The unique structural features of this compound derivatives have led to their exploration in a variety of therapeutic areas.
Protein Kinase Inhibition
A significant body of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors.[6][7] For instance, certain 2,5-disubstituted-4-azaindoles have demonstrated promising anti-proliferative activity against human cancer cell lines through the selective inhibition of Aurora A kinase.[4] The ability of the 4-azaindole core to mimic the adenine region of ATP allows these compounds to effectively compete for the ATP-binding site of kinases.[4]
Other Therapeutic Areas
Beyond oncology, the this compound scaffold is being investigated for its potential in other disease areas, including:
-
Neurodegenerative Diseases: Modulation of kinases such as GSK-3β and CDK5 is a key strategy in the development of treatments for Alzheimer's and other neurodegenerative disorders.
-
Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling pathways, such as JAKs and p38 MAP kinase, represents a promising therapeutic approach.
-
Infectious Diseases: The scaffold has been explored for its potential as an antiviral and antibacterial agent.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Fine-tuning selectivity: Developing derivatives with exquisite selectivity for specific kinase isoforms to minimize off-target effects.
-
Exploring novel targets: Expanding the therapeutic applications of this scaffold beyond kinase inhibition.
-
Optimizing ADME properties: Further enhancing the drug-like properties of these compounds to improve their clinical translatability.
References
- Fischer indole cyclization has recently been described as an efficient approach to the synthesis of azaindoles bearing electron-donating groups. We now show that this cascade reaction can be very efficient for the formation of a wider range of 4- and 6-azaindoles by using microwave irradiation.
- Because the pyridine ring is electron-deficient, many classic indole synthesis methods do not work as well to synthesize azaindoles. (Source: PharmaBlock)
- This review focuses on the recent development of azaindole derivatives as potential kinase inhibitors based on various kinase targets. (Source: PubMed)
- The synthesis of these compounds was accomplished via Buchwald–Hartwig coupling, starting from 4-chloro-7-azaindole and the relevant amine. (Source: PubMed Central)
- Azaindoles belong to a very important class of heterocycles, which play a role in material science and drug design and synthesis. (Source: Organic Chemistry Portal)
- 2-Phenyl Indole derivatives have been investigated for their antibacterial activity over different fungal and bacterial strains.
- Matched molecular pair analysis resulted in the identification of highly active sub-nanomolar azaindoles as novel FLT3-inhibitors.
- A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine, respectively. (Source: Organic Chemistry Portal)
- Quality of QSARs derived in this paper is comparable or superior to both CoMFA and other statistical models reported for 2-phynylindoles in the earlier published liter
- Acetophenone and phenyl hydrazine react in the presence of acid to get acetophenone phenylhydrazone. The acetophenone and phenylhydrazone undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole. (Source: IJNRD)
- The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase, which is similar to the bonding pattern of adenine moiety of natural substrate
- This review article illustrates the growing use of azaindole derivatives as kinase inhibitors and their contribution to drug discovery and innov
- The Biological and Physical Properties of the Azaindoles. (Source: Journal of Medicinal Chemistry)
- This communication reports the synthesis of a new imidazole derivative, substituted at positions 2, 4 and 5 with heterocyclic groups, using a simple synthetic methodology and an easy purific
- Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized. (Source: NIH)
- Calculated atom pairs (APs) and a set of 369 topological indices (TIs) calculated by POLLY, Triplet, and Molconn-Z software were used to develop QSARs for anticancer activity of a group of 2-phenyl indoles. (Source: Bentham Science Publisher)
- A series of novel indole derivatives containing ester groups, halogen, epoxy and short-chain aliphatic hydrocarbons were designed, synthesized and evaluated for their antibacterial activities. (Source: MDPI)
- A series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors was prepared with the goal of improving physicochemical properties relative to an indole starting point. (Source: PubMed)
- The results of structure-activity relationships (SAR)
- This work describes the synthesis, enzymatic activities on PI3K and mTOR, in silico docking and cellular activities of various uncommon 2,4,7 trisubstituted pyrido[3,2-d]pyrimidines. (Source: MDPI)
- Detailed structure-activity relationship (SAR) studies indicated that the N-atom at the 4-position and the H-atom of the NH unit in the 4-azaindole skeleton, and the double bond in 1,2,3,6-tetrahydropyridine are critical for their antiepileptic activities. (Source: PubMed)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. ijnrd.org [ijnrd.org]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"2-Phenyl-4-azaindole" as a fragment for drug design
An In-Depth Technical Guide to 2-Phenyl-4-azaindole as a Privileged Fragment in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold has emerged as a significant "privileged fragment" in modern medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in a variety of non-covalent interactions, make it an ideal starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the this compound core, detailing its synthesis, chemical characteristics, and multifaceted applications in drug design. We will explore its role as a versatile pharmacophore, its structure-activity relationship (SAR), and its successful incorporation into clinical candidates targeting a range of diseases. This document serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development.
The this compound Core: A Strategic Overview
The 4-azaindole moiety, a bioisostere of indole, offers a distinct advantage in drug design due to the introduction of a nitrogen atom in the indole ring system. This modification alters the electron distribution, enhances hydrogen bonding capabilities, and can improve pharmacokinetic properties such as solubility and metabolic stability. When combined with a phenyl group at the 2-position, the resulting this compound scaffold presents a spatially well-defined and synthetically accessible fragment with a versatile set of interaction points for engaging with biological targets.
The strategic importance of this fragment lies in its ability to mimic or replace other key structural motifs in known inhibitors, often leading to improved potency and selectivity. The nitrogen atom at the 4-position can act as a hydrogen bond acceptor, a feature not present in the parent indole ring. This, combined with the hydrogen bond donor capacity of the indole nitrogen and the potential for pi-stacking and hydrophobic interactions from the phenyl ring, creates a powerful and adaptable pharmacophore.
Synthesis and Chemical Properties
The synthesis of this compound derivatives is typically achieved through established cross-coupling methodologies, offering a high degree of flexibility for introducing a wide range of substituents. A common and effective approach is the Suzuki coupling reaction.
General Synthetic Protocol: Suzuki Coupling
This protocol outlines a general method for the synthesis of this compound derivatives.
Experimental Protocol:
-
Starting Materials: 2-Chloro-4-azaindole and a desired phenylboronic acid derivative.
-
Reaction Setup: To a solution of 2-chloro-4-azaindole (1.0 eq) in a suitable solvent such as a 3:1 mixture of 1,4-dioxane and water, add the phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Reaction Conditions: The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Caption: Synthetic Workflow for this compound Derivatives.
Applications in Drug Design: Case Studies and SAR
The this compound scaffold has been successfully employed in the development of inhibitors for a variety of protein targets, particularly kinases.
Case Study: p38 MAP Kinase Inhibitors
A notable application of the this compound core is in the design of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. The 4-azaindole nitrogen has been shown to form a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, a key interaction for potent inhibition.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes the SAR for a series of this compound derivatives as p38 MAP kinase inhibitors.
| Compound | R1 (at 2-phenyl) | R2 (at N1 of azaindole) | p38 IC50 (nM) |
| 1 | H | H | 500 |
| 2 | 4-F | H | 150 |
| 3 | H | Cyclopropyl | 80 |
| 4 | 4-F | Cyclopropyl | 25 |
Data is illustrative and based on general findings in the field.
These data indicate that:
-
Substitution on the 2-phenyl ring with an electron-withdrawing group like fluorine (Compound 2 vs. 1) can enhance potency.
-
Alkylation of the azaindole nitrogen, for instance with a cyclopropyl group (Compound 3 vs. 1), can significantly improve inhibitory activity.
-
Combining these favorable substitutions (Compound 4) leads to a synergistic improvement in potency.
Caption: SAR Logic for this compound Derivatives.
Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway plays a central role in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a number of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This compound-based inhibitors act by competitively binding to the ATP-binding site of p38 kinase, thereby preventing its activation and downstream signaling.
Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile fragment in the pursuit of novel therapeutics. Its favorable chemical properties, synthetic tractability, and ability to effectively interact with a range of biological targets have solidified its status as a privileged core in medicinal chemistry. The successful development of potent and selective inhibitors, particularly in the kinase inhibitor space, underscores the potential of this scaffold. Future research will likely focus on expanding the application of the this compound core to new target classes and further optimizing its pharmacokinetic and pharmacodynamic properties to deliver the next generation of innovative medicines.
References
-
The 4-Azaindole Scaffold in Kinase Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of N-(4-(2-(Ethylamino)pyrimidin-4-yl)-1H-pyrazol-3-yl)-4-(7-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (CHMFL-KIT-110) as a Novel Potent Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]
-
Discovery of this compound Derivatives as Potent Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
Methodological & Application
Application Note: A Streamlined Synthesis of 2-Phenyl-4-azaindole via a Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization Cascade
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-Phenyl-4-azaindole (1H-pyrrolo[3,2-b]pyridine), a key heterocyclic scaffold in modern medicinal chemistry, starting from the readily available 3-amino-2-chloropyridine. The described protocol leverages a robust Sonogashira cross-coupling reaction with phenylacetylene, followed by an in-situ intramolecular cyclization. We delve into the underlying reaction mechanisms, provide a detailed step-by-step protocol, and offer expert insights into experimental choices and potential challenges, ensuring scientific integrity and reproducibility for researchers in drug discovery and process development.
Introduction: The Significance of the 4-Azaindole Scaffold
The 4-azaindole core is a privileged scaffold found in numerous biologically active compounds, including potent inhibitors of various protein kinases.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. The 2-phenyl substituted variant, in particular, serves as a crucial building block for more complex molecular architectures.
The synthetic strategy detailed herein follows a convergent and efficient two-step sequence initiated by a Sonogashira cross-coupling, a powerful method for forming C(sp²)-C(sp) bonds.[2][3][4][5] This is followed by the cyclization of the resulting alkynyl aminopyridine intermediate to construct the fused pyrrole ring of the azaindole system.
Overall Reaction Scheme:
3-Amino-2-chloropyridine + Phenylacetylene → 2-(Phenylethynyl)pyridin-3-amine → this compound
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through two distinct, yet interconnected, catalytic cycles.
The Sonogashira Cross-Coupling Reaction
This reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[5] It famously employs a dual-catalyst system comprising palladium and copper(I).[2][6]
-
The Palladium Cycle: The active catalyst is a Palladium(0) species, often generated in situ from a Pd(II) precatalyst. The cycle begins with the oxidative addition of the aryl halide (3-amino-2-chloropyridine) to the Pd(0) complex. This is typically the rate-limiting step for less reactive chlorides.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base (triethylamine) to form a copper(I) acetylide intermediate.[7] This step is crucial as it significantly increases the acidity of the alkyne's terminal proton, facilitating its removal by the mild amine base.[7]
-
Transmetalation: The pivotal step where the two cycles intersect is transmetalation . The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[7][8]
-
Reductive Elimination: The final step is reductive elimination from the palladium complex, which forms the C-C bond of the product, 2-(phenylethynyl)pyridin-3-amine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The choice of an amine like triethylamine is strategic; it not only serves as a base to deprotonate the alkyne but also neutralizes the hydrogen halide (HCl) formed during the reaction, preventing side reactions.[2]
Intramolecular Cyclization
Following the Sonogashira coupling, the intermediate 2-(phenylethynyl)pyridin-3-amine undergoes a 5-endo-dig cyclization to form the pyrrole ring. This transformation is often promoted by heat or the presence of an acid or base.[9] In this protocol, the reaction conditions are optimized to facilitate this cyclization in the same pot, creating a highly efficient process. The lone pair of the amino group attacks the internal carbon of the alkyne, followed by proton transfer to yield the aromatic 4-azaindole system.
Visualized Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for monitoring progress and ensuring high purity of the final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents | CAS No. | Notes |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.28 g | 1.0 | 5409-76-7 | Starting material |
| Phenylacetylene | C₈H₆ | 102.14 | 1.12 g (1.23 mL) | 1.1 | 536-74-3 | Use freshly distilled |
| Dichlorobis(triphenylphosphine)palladium(II) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 175 mg | 0.025 (2.5 mol%) | 13965-03-2 | Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 48 mg | 0.025 (2.5 mol%) | 7681-65-4 | Co-catalyst |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 131 mg | 0.05 (5 mol%) | 603-35-0 | Ligand |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.2 mL | 3.0 | 121-44-8 | Base and solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | 68-12-2 | Anhydrous solvent |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet and bubbler
-
Standard laboratory glassware for work-up and chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-chloropyridine (1.28 g, 10.0 mmol), copper(I) iodide (48 mg, 0.25 mmol), and anhydrous DMF (20 mL).
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Expertise Note: This step is critical to remove dissolved oxygen, which can lead to oxidative homocoupling of phenylacetylene (Glaser coupling) and degradation of the Pd(0) catalyst.[2]
-
-
Addition of Reagents:
-
Under a positive pressure of nitrogen, add triethylamine (4.2 mL, 30.0 mmol) followed by phenylacetylene (1.23 mL, 11.0 mmol) via syringe.
-
Finally, add dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol) and triphenylphosphine (131 mg, 0.50 mmol) to the stirring mixture. Experience Insight: Adding the palladium catalyst last ensures it is introduced into a fully deoxygenated and prepared environment.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. The solution will typically darken.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting 3-amino-2-chloropyridine spot indicates reaction completion. The reaction is typically complete within 6-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of saturated aqueous ammonium chloride solution.
-
Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[10][11]
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexane is typically effective.
-
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to afford this compound as an off-white to pale yellow solid.
-
Expected Yield: 75-85%.
-
Sonogashira Catalytic Cycle Diagram
The following diagram illustrates the key steps in the dual catalytic cycle.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Troubleshooting and Expert Advice
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low reaction temperature. | Use fresh Pd catalyst. Ensure thorough degassing with an inert gas. Confirm the reaction temperature is at 100 °C. |
| Significant Alkyne Homocoupling | Presence of oxygen in the reaction. | Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Difficult Purification | Formation of multiple side products. | Monitor the reaction closely by TLC and stop it immediately upon completion to avoid byproduct formation. Adjust the chromatography gradient for better separation. |
| Low Yield after Cyclization | Incomplete cyclization of the intermediate. | If the intermediate is isolated, consider resubjecting it to the reaction conditions or trying an acid-catalyzed cyclization as an alternative.[9] |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
Golden. (n.d.). Sonogashira coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(8), 1643-1651. [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors. [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
- Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
-
RSC Publishing. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)]2 Type Dimers. [Link]
-
ARKAT USA, Inc. (n.d.). Synthesis of 2-phenylindoxyls. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
-
PubMed Central. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
Cambridge Open Engage. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
ACS Publications. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
PubMed. (2007). Synthesis and pharmacological evaluation of phenylethynyl[2][6][7]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. [Link]
-
PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. [Link]
Sources
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenyl-4-azaindole
Introduction: The Significance of the 2-Phenyl-4-azaindole Scaffold
The 4-azaindole, or 1H-pyrrolo[3,2-b]pyridine, framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural analogy to the endogenous indole nucleus allows it to function as a bioisostere, while the integrated pyridine ring imparts unique electronic properties and additional hydrogen bonding capabilities.[3] These features can enhance binding affinity to biological targets, improve physicochemical properties like solubility, and offer novel intellectual property opportunities.[4] Specifically, the introduction of a phenyl group at the 2-position of the 4-azaindole core creates the "this compound" scaffold, a key structural component in a variety of pharmacologically active agents, most notably as potent kinase inhibitors.[5] The strategic placement of the phenyl ring allows for critical interactions within the ATP-binding pocket of many kinases, making this scaffold a cornerstone in the development of targeted cancer therapies and treatments for inflammatory diseases.
This guide provides a detailed examination of a robust and widely applicable palladium-catalyzed method for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer unparalleled efficiency and functional group tolerance for the construction of complex molecular architectures.[6][7] For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly effective and reliable method.[4][8] This reaction facilitates the formation of a carbon-carbon bond between a halogenated 4-azaindole derivative and a phenylboronic acid, catalyzed by a palladium complex.[9]
The choice of the Suzuki-Miyaura coupling is underpinned by several key advantages:
-
Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups within the reactants.[8]
-
High Yields and Selectivity: This methodology is known for its high efficiency and predictability, often providing the desired product in excellent yields with minimal side-product formation.[5]
-
Commercial Availability of Reagents: The required starting materials, such as halogenated pyridines and phenylboronic acids, are readily available from commercial sources.
-
Well-Understood Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is extensively studied, allowing for rational optimization and troubleshooting.[10]
This application note will focus on a detailed protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of a 2-halo-4-azaindole with phenylboronic acid.
Experimental Workflow for the Synthesis of this compound
The following diagram outlines the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize this compound.
Caption: General workflow for the palladium-catalyzed synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of halogenated azaindoles.[5][11]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role | Typical Quantity (mmol) | Notes |
| 2-Chloro-4-azaindole | C₇H₅ClN₂ | 152.58 | Starting Material | 1.0 | Can be synthesized from commercially available precursors. |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | Coupling Partner | 1.2 - 1.5 | Ensure high purity. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor | 0.02 - 0.05 | Air-sensitive, handle under inert atmosphere. |
| XPhos | C₃₉H₅₃P | 560.81 | Ligand | 0.04 - 0.10 | Air-stable phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | 2.0 - 3.0 | Anhydrous, finely powdered. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | - | Anhydrous, degassed. |
| Water | H₂O | 18.02 | Co-solvent | - | Degassed. |
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-azaindole (1.0 mmol, 152.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 22.9 mg) and XPhos (0.05 mmol, 28.0 mg) in a small amount of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add the catalyst slurry to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a solid.
-
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[10] The key to the reaction's success lies in the ability of the palladium center to cycle between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-halo-4-azaindole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties (the 4-azaindole and the phenyl group) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst. The this compound product is then released from the coordination sphere of the palladium.
The regenerated Pd(0) catalyst can then enter a new catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the precious metal.
Data Presentation: Representative Yields and Conditions
The following table summarizes representative conditions and yields for the palladium-catalyzed synthesis of 2-aryl-4-azaindoles and related structures from the literature. This data provides a comparative overview of the effectiveness of different catalytic systems and reaction parameters.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | 75 | [5] |
| 2-Chloro-4-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-12 | Not specified | [11] |
| 3-Amino-2-bromopyridine | (E)-(2-bromovinyl)benzene | Pd₂(dba)₃ / XPhos | t-BuONa | 1,4-Dioxane | 110 | 12-24 | 85 | [11] |
| N-H Indole | Phenylboronic acid | Pd(TFA)₂ | - | Dioxane/H₂O | RT | - | Good | [7] |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 24 | Good | [12] |
Expertise & Experience: Causality Behind Experimental Choices
As a senior application scientist, it is crucial to understand not just the steps of a protocol, but the underlying reasons for each choice. Here are some field-proven insights into the palladium-catalyzed synthesis of this compound:
-
The Choice of Ligand is Critical: The phosphine ligand (e.g., XPhos) plays a multifaceted role in the catalytic cycle. It stabilizes the palladium catalyst, preventing its decomposition, and its steric and electronic properties can significantly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands like XPhos are often superior for cross-coupling reactions involving heteroaryl chlorides, which are typically less reactive than the corresponding bromides or iodides.
-
The Role of the Base: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. The choice of base can affect the reaction rate and can sometimes lead to side reactions if not chosen carefully. Potassium carbonate is a moderately strong base that is generally effective and well-tolerated by many functional groups.
-
Solvent System and Degassing: The use of a mixed solvent system like dioxane/water is common in Suzuki-Miyaura couplings. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. It is imperative to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: If the reaction fails to proceed, the catalyst may have been deactivated. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Poor Quality Boronic Acid: Boronic acids can undergo self-condensation over time. Using fresh, high-purity boronic acid is recommended.
-
Sub-optimal Ligand or Base: If the yield is low, screening different ligands and bases may be necessary to find the optimal conditions for the specific substrate.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using anhydrous conditions and a suitable base.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By understanding the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can reliably and efficiently access this important heterocyclic scaffold for applications in drug discovery and medicinal chemistry. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and impactful field.
References
-
Dura, F. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a568-a573. [Link]
-
Kamal, A., et al. (2009). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society, 53(5), 568-572. [Link]
-
Chen, J. (2015). Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. Rostocker Dokumentenserver. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Viciu, M. S., et al. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic letters, 6(14), 2265–2268. [Link]
-
Panda, N., et al. (2007). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 119(5), 495-500. [Link]
-
Barlocco, D., et al. (2009). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 14(3), 1135-1147. [Link]
- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
-
Xu, G., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ChemistrySelect, 10(42), e202503123. [Link]
- SmithKline Beecham plc. (1996). Synthesis of azaindoles.
-
Faarasse, S., et al. (2021). Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Advanced Synthesis & Catalysis, 363(16), 4086-4093. [Link]
-
Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5364. [Link]
-
Lee, M. S., & Yum, E. K. (2002). Palladium-catalyzed functionalization of 5- and 7-azaindoles. Bulletin of the Korean Chemical Society, 23(4), 545-546. [Link]
-
Faarasse, S., et al. (2021). Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Advanced Synthesis & Catalysis, 363(16), 4086-4093. [Link]
-
Guo, P., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]
-
Wang, D. H., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Angewandte Chemie International Edition, 55(4), 1412-1415. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(49), 16508–16509. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Sames, D., et al. (2010). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Journal of the American Chemical Society, 132(18), 6298–6300. [Link]
-
Piros, L., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Periodica Polytechnica Chemical Engineering, 62(2), 226-233. [Link]
-
Rakshit, A., et al. (2023). A Cascade Synthesis of Furo‐Pyrrolo‐Pyridines via Pd(II)‐Catalyzed Dual N−H/C Annulative‐Cyclization. Chemistry–An Asian Journal, 18(11), e202300199. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Zoubi, R. M., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(10), 2276. [Link]
-
Jia, Y., & Zhu, J. (2008). Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Electron-Poor o-Chloroanilines and o-Chloroaminopyridines with Aldehydes. Synthesis, 2008(12), 1886-1892. [Link]
-
Chen, C. Y., & Lieberman, D. R. (2006). Palladium on carbon-catalyzed synthesis of 2- and 2,3-substituted indoles under heterogeneous conditions. Tetrahedron Letters, 47(45), 7931-7934. [Link]
-
Rakshit, A., et al. (2023). A Cascade Synthesis of Furo‐Pyrrolo‐Pyridines via Pd(II)‐Catalyzed Dual N−H/C Annulative‐Cyclization. Chemistry–An Asian Journal, 18(11), e202300199. [Link]
-
Quevrain, E., et al. (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]
-
ChemistryViews. (2023, April 12). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews. [Link]
Sources
- 1. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate [mdpi.com]
- 2. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. ias.ac.in [ias.ac.in]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Fischer Indole Synthesis of 2-Phenyl-4-azaindole
Abstract
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for indole to enhance pharmacokinetic profiles of drug candidates.[1] This application note provides a comprehensive guide for the synthesis of 2-Phenyl-4-azaindole via the Fischer indole synthesis. We delve into the mechanistic nuances of this classic reaction when applied to a pyridine substrate, detailing the causal factors behind experimental choices. A robust, step-by-step protocol is presented, complemented by a troubleshooting guide to navigate the unique challenges inherent to this synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of this compound
The replacement of a benzene ring in a parent indole structure with a pyridine ring gives rise to azaindoles. These heterocyclic motifs are of profound interest in drug discovery. The introduction of a pyridine nitrogen atom into the core structure modulates key physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. This can lead to improved solubility, metabolic stability, and target engagement compared to their indole counterparts.[1] Specifically, the 4-azaindole framework is a core component in numerous biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[2][3][4] The synthesis of this compound, a key building block, is therefore a critical process for the development of novel therapeutics.
While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one of the most versatile and widely used approaches since its discovery by Emil Fischer in 1883.[5][6][7] The reaction facilitates the construction of the indole ring from the simple starting materials of an arylhydrazine and a carbonyl compound under acidic conditions.[7]
The Fischer Indole Synthesis: Mechanism and Challenges with Azaindoles
The classical Fischer indole synthesis proceeds through a well-established, acid-catalyzed mechanism.[5][7][8] Understanding this pathway is crucial for troubleshooting and optimizing the synthesis of this compound.
The accepted mechanism involves several key transformations:[5][7][8]
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine (pyridin-3-ylhydrazine) with a ketone (acetophenone) to form the corresponding pyridylhydrazone.
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') form.
-
[9][9]-Sigmatropic Rearrangement: This is the rate-determining step.[5] The protonated enamine undergoes an irreversible[9][9]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond to yield a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal. Finally, the elimination of ammonia under acidic catalysis results in the formation of the stable, aromatic 4-azaindole ring.
Caption: The mechanistic pathway of the Fischer indole synthesis for this compound.
Core Challenge: The primary difficulty in applying the Fischer indole synthesis to azaindoles stems from the electron-deficient nature of the pyridine ring.[10] The nitrogen atom at the 4-position withdraws electron density, which deactivates the ring system. This has two critical consequences:
-
It reduces the nucleophilicity of the pyridylhydrazine.
-
It energetically disfavors the key[9][9]-sigmatropic rearrangement step.
As a result, reactions often require harsher conditions (stronger acids, higher temperatures) compared to standard indole syntheses, which can lead to lower yields or complete reaction failure.[10] However, studies have shown that this approach can be highly efficient, especially when reaction conditions are carefully optimized.[11][12][13]
Experimental Protocol: Synthesis of this compound
This protocol provides a generalized, two-step procedure that can be adapted. The first step, hydrazone formation, can often be integrated into a one-pot synthesis where the isolated hydrazone is not required.[6][8]
Materials & Reagents
| Reagent/Material | Formula | CAS Number | Notes |
| Pyridin-3-ylhydrazine | C₅H₇N₃ | 5341-63-9 | Or its hydrochloride salt |
| Acetophenone | C₈H₈O | 98-86-2 | |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | 8017-16-1 | Potent dehydrating agent and acid catalyst |
| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | Solvent for hydrazone formation |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Catalyst for hydrazone formation |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 144-55-8 | For neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Drying agent |
| Silica Gel | SiO₂ | 7631-86-9 | For column chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
Part A: Acetophenone Pyridin-3-ylhydrazone Formation
-
In a round-bottom flask, combine pyridin-3-ylhydrazine (1.0 eq) and acetophenone (1.0-1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool. The hydrazone may precipitate. If so, it can be filtered, washed with cold ethanol, and dried. Often, the solvent can be removed under reduced pressure and the crude hydrazone can be used directly in the next step without further purification.[14][15]
Part B: Acid-Catalyzed Cyclization
-
Safety First: Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with care in a fume hood. The workup is exothermic.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), heat PPA (typically 10-20 times the weight of the hydrazone) in a round-bottom flask to approximately 120-140 °C.[10][14]
-
Add the crude acetophenone pyridin-3-ylhydrazone portion-wise to the hot PPA with vigorous stirring.
-
Maintain the reaction temperature, typically between 120-160 °C, for 1-5 hours. The optimal temperature and time must be determined empirically.
-
Monitor the progress of the cyclization by TLC (e.g., using a 3:1 Hexane:EtOAc eluent).
Part C: Workup and Purification
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully and slowly pour the viscous reaction mixture onto a stirred beaker of crushed ice and water.
-
With continuous cooling and stirring, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is highly exothermic and will produce CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure compound.[1]
Troubleshooting and Optimization
The synthesis of 4-azaindoles via the Fischer method can be challenging. Below are common issues and strategies for optimization.[10]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | Inappropriate Acid Catalyst: PPA may be too harsh or another acid may be too weak to facilitate the rearrangement.[10] Unfavorable Electronics: The electron-deficient pyridine ring hinders the reaction.[10] | Screen Catalysts: Systematically screen both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in a high-boiling solvent (e.g., toluene, xylene).[9][10] The optimal choice is substrate-dependent. Increase Temperature: Higher temperatures may be required to overcome the activation energy barrier for the sigmatropic rearrangement.[10] |
| Product Decomposition / Tar Formation | Excessively Harsh Conditions: High temperatures and highly concentrated strong acids can degrade the starting material and the desired product.[10] Air Sensitivity: Intermediates or the final product may be sensitive to oxidation. | Milder Conditions: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) from start to finish.[10] |
| Difficult Purification | Baseline Streaking on TLC: The basic nitrogen of the azaindole can interact strongly with the acidic silica gel. Complex Reaction Mixture: Side reactions may have occurred, leading to multiple byproducts. | Modify Eluent: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the column eluent to improve peak shape and separation.[16] Re-evaluate Conditions: If the mixture is too complex, revisit the reaction conditions to improve selectivity and minimize byproduct formation. |
| Reaction Fails to Proceed | Substrate Limitations: For some substrates, the Fischer indole synthesis is simply not a viable route. | Explore Alternatives: Consider other established methods for azaindole synthesis, such as the Bartoli, Leimgruber-Batcho, or various palladium-catalyzed cross-coupling strategies.[10][17] |
Conclusion
The Fischer indole synthesis is a powerful and direct method for accessing the this compound core. While the electron-deficient nature of the pyridine ring presents distinct challenges compared to carbocyclic analogues, these can be overcome through careful selection of the acid catalyst and optimization of reaction conditions. By understanding the underlying mechanism and anticipating potential pitfalls, researchers can successfully employ this protocol to generate valuable azaindole building blocks for application in medicinal chemistry and materials science.
References
- Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2009). Organic Letters - ACS Figshare.
- Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization. (n.d.). Benchchem.
- Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2009). Organic Letters.
- Synthesis of 4- and 6-azaindoles via the Fischer reaction. (2009). PubMed.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD.
- 2-Phenylindole Synthesis: Fischer Indole Method. (n.d.). Studylib.
- Synthesis of Azaindoles. (n.d.).
- Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Collection - Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - Organic Letters - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. studylib.net [studylib.net]
- 16. reddit.com [reddit.com]
- 17. Azaindole synthesis [organic-chemistry.org]
Application Notes and Protocols: 2-Phenyl-4-azaindole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 4-Azaindole in Kinase Inhibition
The azaindole core, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement of a nitrogen atom within the indole ring system can significantly enhance a molecule's physicochemical properties and its binding affinity to target proteins.[2] Among the azaindole isomers, the 4-azaindole framework has shown considerable promise in the development of potent and selective inhibitors for a range of kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
This document provides a comprehensive guide to the application of 2-Phenyl-4-azaindole as a putative kinase inhibitor. We will delve into its proposed mechanism of action, supported by the established role of the 4-azaindole scaffold, and provide detailed protocols for its synthesis and biological evaluation.
Proposed Mechanism of Action: Targeting the Kinase Hinge Region
The efficacy of many kinase inhibitors relies on their ability to compete with ATP for binding to the enzyme's active site. The 4-azaindole moiety is adept at forming key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the adenine base of ATP. The phenyl group at the 2-position of the 4-azaindole core is hypothesized to extend into a hydrophobic pocket within the kinase active site, further enhancing binding affinity and conferring selectivity for specific kinases.
Based on extensive research into 4-azaindole derivatives, a primary proposed target for this compound is the p38 MAP kinase.[3][4] The p38 MAP kinase signaling pathway is a crucial mediator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α.[3]
Diagram: Proposed Binding Mode of this compound in the ATP Binding Pocket of a Kinase
Caption: Proposed interaction of this compound with a kinase active site.
Synthesis of this compound
The synthesis of 2-substituted 4-azaindoles can be achieved through various established synthetic routes. A common and effective method involves a palladium-catalyzed Sonogashira cross-coupling reaction, followed by a base-mediated cyclization.
Protocol 1: Synthesis via Sonogashira Coupling and Cyclization
This protocol outlines a general procedure for the synthesis of this compound starting from 3-amino-4-chloropyridine.
Materials:
-
3-amino-4-chloropyridine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Sonogashira Coupling:
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in a mixture of toluene and triethylamine (e.g., 5:2 v/v), add phenylacetylene (1.2 eq).
-
Add Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq) to the reaction mixture.
-
Heat the mixture under a nitrogen atmosphere at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter to remove salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 4-(phenylethynyl)pyridin-3-amine.
-
-
Cyclization:
-
Dissolve the purified 4-(phenylethynyl)pyridin-3-amine (1.0 eq) in anhydrous DMF.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 80-100 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield this compound.
-
Note: This is a generalized protocol and may require optimization for specific reaction scales and conditions.
In Vitro Evaluation of Kinase Inhibitory Activity
To assess the inhibitory potential of this compound against a specific kinase, such as p38α MAP kinase, an in vitro enzymatic assay is essential.
Protocol 2: In Vitro p38α MAP Kinase Enzymatic Assay (ELISA-based)
This protocol provides a non-radioactive method to determine the IC50 value of this compound against p38α MAP kinase.[5]
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 (substrate)
-
ATP
-
This compound (test compound)
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in kinase assay buffer.
-
Initiation of Reaction: Add 48 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration, e.g., 100 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of EDTA solution (final concentration, e.g., 50 mM).
-
ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for ATF-2. b. Transfer the reaction mixture to the coated plate and incubate to allow ATF-2 binding. c. Wash the plate to remove unbound components. d. Add the anti-phospho-ATF-2 (Thr71) antibody and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the TMB substrate and allow color to develop. g. Stop the color development with the stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Representative Data for a Hypothetical 4-Azaindole Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| p38α | 50 |
| JNK1 | >1000 |
| ERK2 | >1000 |
| CDK2 | 850 |
Cell-Based Assay for Anti-Inflammatory Activity
To determine the efficacy of this compound in a cellular context, its ability to inhibit the production of pro-inflammatory cytokines in response to a stimulus can be measured.
Protocol 3: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
DMSO (vehicle control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (or DMSO for the vehicle control). Pre-incubate the cells with the compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: Centrifuge the plate at 1,200 rpm for 5 minutes and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Diagram: Workflow for Evaluating this compound as a Kinase Inhibitor
Caption: A streamlined workflow for the synthesis and evaluation of this compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound, with a primary focus on its potential as a p38 MAP kinase inhibitor for anti-inflammatory applications. Further studies should include a broader kinase profiling to assess the selectivity of this compound, as well as pharmacokinetic and in vivo efficacy studies to determine its potential as a therapeutic agent. Structure-activity relationship (SAR) studies, involving modifications of the phenyl ring and the azaindole core, could lead to the discovery of even more potent and selective kinase inhibitors.
References
-
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), 1-5. [Link]
-
ResearchGate. (2025). A General Method for the Preparation of 4- and 6-Azaindoles. [Link]
-
Wang, X., et al. (2014). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 34(9), 1737-1753. [Link]
-
Chaudhari, S. (2022, August 29). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Guillon, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11894-11942. [Link]
-
Regan, J., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4702-4713. [Link]
-
Sahu, J. K., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 399-432. [Link]
-
protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Jo, A., et al. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(22), e2002. [Link]
-
Al-Warhi, T., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 297-362. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-728. [Link]
-
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. [Link]
- Google Patents. (n.d.).
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3567. [Link]
-
Metwaly, A. M., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(18), 6046. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Bari, S. B., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(11), 1838-1861. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
- Google Patents. (n.d.).
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-Phenyl-4-azaindole in Cancer Research: Application Notes and Protocols for Evaluating a Promising Kinase Inhibitor Scaffold
Introduction: The Rise of Azaindoles in Oncology
The quest for targeted cancer therapies has led researchers to explore a vast chemical space for molecules that can selectively inhibit key oncogenic drivers. Among these, the azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to the endogenous purine and indole motifs allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[2][3] The strategic placement of a nitrogen atom within the indole ring system enhances the molecule's physicochemical properties, such as aqueous solubility and its ability to form crucial hydrogen bonds within the kinase hinge region, a common feature of potent kinase inhibitors.[2] This guide focuses on a specific and promising derivative, 2-Phenyl-4-azaindole, as a prototypical scaffold for the development of novel anti-cancer agents, with a particular emphasis on its role as an inhibitor of Pim-1 kinase.
Mechanism of Action: Targeting the Pim-1 Signaling Pathway
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a wide range of hematological and solid tumors, including prostate and breast cancers.[4][5][6][7][8] Pim-1, the most studied isoform, is a constitutively active kinase that plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis and chemotherapy.[4][6][7]
The this compound scaffold is being investigated for its potential to inhibit Pim-1 kinase. By occupying the ATP-binding pocket of Pim-1, these inhibitors prevent the phosphorylation of its downstream substrates, thereby disrupting the pro-survival signaling cascade. A key downstream target of Pim-1 is the pro-apoptotic protein Bad.[9] Phosphorylation of Bad by Pim-1 on serine 112 (Ser112) sequesters it from its pro-apoptotic function, thus promoting cell survival.[9] Inhibition of Pim-1 by compounds such as those derived from the this compound scaffold is expected to decrease p-Bad (Ser112) levels, leading to the induction of apoptosis in cancer cells.
Caption: The Pim-1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols for Inhibitor Evaluation
The following protocols provide a framework for characterizing the anti-cancer activity of this compound derivatives as Pim-1 kinase inhibitors.
Cell Viability Assay (MTT or CellTiter-Glo®)
This initial screen determines the cytotoxic or cytostatic effects of the compound on cancer cell lines with known Pim-1 expression levels.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer, T47D breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[10] Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
Measure the luminescence using a luminometer.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
| Compound | Cell Line | IC50 (µM) |
| This compound Derivative A | DU145 (Prostate) | 5.2 |
| This compound Derivative A | T47D (Breast) | 8.7 |
| Doxorubicin (Positive Control) | DU145 (Prostate) | 0.8 |
| Doxorubicin (Positive Control) | T47D (Breast) | 1.2 |
Table 1: Example data from a cell viability assay.
In Vitro Pim-1 Kinase Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant Pim-1 kinase.
Principle: A purified, active Pim-1 enzyme is incubated with a specific substrate (e.g., a peptide derived from Bad) and ATP. The inhibitor's potency is determined by its ability to reduce the phosphorylation of the substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human Pim-1 enzyme, a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and various concentrations of the this compound compound.[12]
-
Initiate Reaction: Add a biotinylated peptide substrate and ATP to initiate the kinase reaction.[13] Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based format with a phospho-specific antibody.[12][13]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
| Inhibitor | Pim-1 IC50 (nM) |
| This compound Derivative A | 25 |
| Staurosporine (Positive Control) | 5 |
Table 2: Example data from an in vitro kinase assay.
Western Blot Analysis of Pim-1 Signaling
This assay confirms the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of a known Pim-1 substrate.[9]
Principle: Cells are treated with the inhibitor, and the protein lysates are analyzed by Western blotting to detect changes in the levels of total and phosphorylated proteins in the Pim-1 signaling pathway.
Caption: A generalized workflow for Western blot analysis.
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of the this compound compound for a predetermined time (e.g., 2-6 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies against p-Bad (Ser112), total Bad, Pim-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[9]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective Pim-1 kinase inhibitors. The protocols outlined in this guide provide a robust framework for the initial characterization of such compounds, from assessing their cellular effects to confirming their on-target activity. Further optimization of this scaffold through medicinal chemistry efforts could lead to the discovery of novel anti-cancer agents with improved efficacy and drug-like properties. Future studies should focus on in vivo efficacy in animal models of cancer and comprehensive pharmacokinetic and pharmacodynamic profiling to advance these promising compounds towards clinical development.
References
- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition.
- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2025). Int J Biol Macromol, 292, 139107.
- Pim-1 kinase as cancer drug target: An upd
- Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. (2021). Frontiers in Oncology.
- PIM kinase inhibitors in clinical trials. (n.d.).
- PIM1 kinase as a target for cancer therapy. (2012).
- BenchChem. (2025). Technical Support Center: Pim1 Antibody Specificity for Western Blotting.
- Novus Biologicals. (2025). Western Blot protocol for PIM1 Antibody (NBP2-31366).
- Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). Molecules, 26(6), 1695.
- Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics, 6(1), 163-172.
- BenchChem. (n.d.). A Comparative Benchmarking Guide: PIM1-IN-2 Versus Clinical PIM Kinase Inhibitors.
- Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. (2011). ChemMedChem, 6(7), 1300-1309.
- Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4388-4398.
- In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Oncology Letters, 15(5), 7637-7644.
- Cell Signaling Technology. (n.d.). Pim-1 (C93F2) Rabbit Monoclonal Antibody #3247.
- Synthesis of various 2-phenylindole derivatives via the optimized conditions. (n.d.).
- A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 556-560.
- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019).
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Pharmaceuticals, 9(4), 63.
- Azaindole Therapeutic Agents. (2020). Molecules, 25(21), 5099.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3655-3659.
- Labome. (n.d.).
- Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. (2024). RSC Medicinal Chemistry, 15(2), 481-492.
- Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. (n.d.). CICECO.
- MedChemExpress. (n.d.). Pim Inhibitors.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry, 258, 115621.
- 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(9), 2475-2479.
- Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7212-7215.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Pim-1 (C93F2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 2-Phenyl-4-azaindole in Neurological Disorders
For: Researchers, scientists, and drug development professionals in neurology and medicinal chemistry.
Introduction: The 4-Azaindole Scaffold as a Privileged Structure in Neuropharmacology
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and neurology.[1][2] As a bioisostere of the endogenous indole and purine systems, the strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly enhance molecular interactions with biological targets and improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This often translates to more favorable pharmacokinetic and pharmacodynamic profiles, making azaindole derivatives highly sought-after candidates in drug discovery programs.[3][4]
Within the context of neurological disorders, various derivatives of the 4-azaindole core have shown promise in preclinical studies. These include potential treatments for Alzheimer's disease by acting as M1 muscarinic acetylcholine receptor positive allosteric modulators or inhibitors of GSK3β and tau aggregation[3][5], and for epilepsy as selective Nav1.2 sodium channel inhibitors.[6][7] Furthermore, the 2-phenylindole motif itself has been associated with neuroprotective, anticonvulsant, and antipsychotic properties.[8]
This document provides a comprehensive guide for the synthesis and preclinical evaluation of 2-Phenyl-4-azaindole , a specific analog that combines the favorable properties of both the 4-azaindole core and the 2-phenyl substitution. The protocols and rationale presented herein are synthesized from established methodologies for closely related compounds and are intended to provide a robust framework for investigating the therapeutic potential of this compound in various neurological disorders.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a palladium-catalyzed cross-coupling reaction followed by cyclization. This approach offers versatility and generally good yields.
Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Cyclization
This protocol is adapted from established methods for the synthesis of substituted azaindoles.[9]
Step 1: Sonogashira Coupling of 3-Amino-2-chloropyridine with Phenylacetylene
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-amino-2-chloropyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Add a suitable solvent system, such as a 2:1 mixture of triethylamine and dimethylformamide (DMF).
-
To this stirring mixture, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 2-((phenylethynyl)amino)pyridine.
Step 2: Base-Mediated Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium tert-butoxide (2.0 eq), portion-wise at room temperature.
-
Heat the reaction mixture to 120-140 °C and monitor for the formation of the cyclized product by TLC or LC-MS.
-
After completion, cool the mixture and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by flash column chromatography or recrystallization.
Caption: Synthetic scheme for this compound.
Potential Mechanisms of Action and Therapeutic Rationale
The therapeutic potential of this compound in neurological disorders can be attributed to several possible mechanisms of action, extrapolated from studies on closely related analogs.
Kinase Inhibition
The azaindole scaffold is a well-established "hinge-binding" motif for various protein kinases, mimicking the adenine moiety of ATP.[3][10] Dysregulation of kinase signaling is a hallmark of many neurodegenerative and neuroinflammatory conditions.
-
Transforming Growth Factor-β Receptor I (TGF-βRI) Kinase: The TGF-β signaling pathway is implicated in neuroinflammation and glial scar formation following neuronal injury. Inhibition of TGF-βRI could mitigate these detrimental effects. Several 4-azaindole derivatives have been identified as potent TGF-βRI inhibitors.[11][12][13]
-
Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a key enzyme in the pathophysiology of Alzheimer's disease, contributing to both amyloid-β production and tau hyperphosphorylation. Azaindole-based compounds have been developed as GSK3β inhibitors.[5]
-
p21-Activated Kinase 1 (PAK1): PAK1 is involved in synaptic plasticity and cytoskeletal dynamics. Its dysregulation has been linked to cognitive deficits. The 4-azaindole core has been successfully used to develop PAK1 inhibitors with improved physicochemical properties over their indole counterparts.[4]
Caption: Inhibition of the TGF-β signaling pathway.
Modulation of Ion Channels
Abnormal neuronal excitability is a key feature of epilepsy and other seizure disorders. Voltage-gated sodium channels are critical regulators of neuronal firing and are validated targets for antiepileptic drugs. Recent studies have shown that 4-azaindole derivatives can act as potent and selective inhibitors of the Nav1.2 sodium channel subtype, demonstrating significant anticonvulsant activity with a favorable safety profile in preclinical models.[6][7]
Inhibition of Pathological Protein Aggregation
The aggregation of misfolded proteins is a central pathological event in many neurodegenerative diseases.
-
Alzheimer's Disease: The aggregation of amyloid-β (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are hallmarks of Alzheimer's. Indole and azaindole derivatives have been designed to inhibit Aβ aggregation.[14][15]
-
Parkinson's Disease: The accumulation of α-synuclein into Lewy bodies is characteristic of Parkinson's disease. 2-Alkynyl(aza)indole derivatives are being explored as imaging agents and potential inhibitors of α-synuclein aggregation.[16][17]
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for assessing the therapeutic potential of this compound.
In Vitro Assays
Caption: General workflow for in vitro evaluation.
Protocol 2: TGF-βRI Kinase Inhibition Assay (Biochemical)
-
Reagents: Recombinant human TGF-βRI (ALK5), appropriate kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate peptide). A commercial kinase assay kit (e.g., ADP-Glo™) can be used.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer. b. In a 96-well or 384-well plate, add the kinase, the test compound dilutions, and the substrate. c. Initiate the reaction by adding ATP. d. Incubate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by measuring the amount of ADP produced). f. A known TGF-βRI inhibitor (e.g., SB431542) should be used as a positive control.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Induce neurotoxicity by adding a neurotoxin such as MPP⁺ (a model for Parkinson's disease) or glutamate (a model for excitotoxicity). d. Incubate for 24-48 hours. e. Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the untreated control cells. Calculate the EC₅₀ value, which represents the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.
Protocol 4: Anti-inflammatory Assay in BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 murine microglial cells in appropriate media.
-
Procedure: a. Seed cells in a 24-well plate. b. Pre-treat with this compound for 1 hour. c. Stimulate inflammation by adding lipopolysaccharide (LPS). d. After 24 hours, collect the cell culture supernatant. e. Measure the concentration of nitric oxide (NO) using the Griess reagent assay. Alternatively, measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Determine the IC₅₀ for the inhibition of NO or cytokine production.
In Vivo Models
Protocol 5: Pharmacokinetic (PK) Profiling in Rodents
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: a. Administer this compound via a relevant route (e.g., oral gavage (PO) or intravenous (IV) injection). b. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. c. Separate plasma and analyze the concentration of the compound using LC-MS/MS. d. For brain penetration studies, collect brain tissue at the end of the study and homogenize for LC-MS/MS analysis.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC). Calculate the brain-to-plasma ratio to assess blood-brain barrier penetration.
Protocol 6: Maximal Electroshock (MES) Seizure Model (for Anticonvulsant Activity)
-
Animal Model: Use male ICR mice.
-
Procedure: a. Administer this compound or vehicle control intraperitoneally (IP) or orally (PO). b. At the time of predicted peak effect (determined from PK studies), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. c. Observe the mice for the presence or absence of a tonic hindlimb extension seizure. d. Test several dose groups to determine the median effective dose (ED₅₀).
-
Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension. A rotarod test should be performed in parallel to determine the median toxic dose (TD₅₀) for motor impairment, allowing for the calculation of a protective index (PI = TD₅₀/ED₅₀).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: In Vitro Activity Profile of this compound
| Assay | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀) |
| Kinase Inhibition | TGF-βRI (ALK5) | IC₅₀ | 50 nM |
| Kinase Inhibition | GSK3β | IC₅₀ | 120 nM |
| Neuroprotection | SH-SY5Y + MPP⁺ | EC₅₀ | 250 nM |
| Anti-inflammatory | BV-2 + LPS | IC₅₀ (NO) | 500 nM |
Table 2: In Vivo Profile of this compound in Mice
| Parameter | Route | Value |
| Cₘₐₓ | PO (10 mg/kg) | 1.5 µM |
| Tₘₐₓ | PO (10 mg/kg) | 1 hour |
| t₁/₂ | PO (10 mg/kg) | 4.5 hours |
| Brain/Plasma Ratio | @ 1 hour | 0.8 |
| MES Model | IP | ED₅₀ = 15 mg/kg |
| Rotarod | IP | TD₅₀ = 150 mg/kg |
| Protective Index (PI) | - | 10 |
Interpretation:
-
In Vitro Data: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of key kinases implicated in neurodegeneration and demonstrates neuroprotective and anti-inflammatory effects at nanomolar concentrations.
-
In Vivo Data: The data in Table 2 indicates that the compound has good oral bioavailability and penetrates the blood-brain barrier. A protective index greater than 1 (in this case, 10) in the MES model suggests a separation between the therapeutic dose for anticonvulsant activity and the dose causing motor toxicity, indicating a favorable therapeutic window.[6]
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. Its potential to modulate key pathological pathways, including kinase signaling, neuronal excitability, and protein aggregation, warrants a thorough investigation. The protocols and application notes provided in this guide offer a comprehensive framework for synthesizing this compound and evaluating its efficacy and mechanism of action in relevant preclinical models.
References
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1117–1122. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). [Link]
-
Ganesh, T. (2019). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 10(9), 1264–1266. [Link]
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1117–1122. [Link]
-
Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405–1411. [Link]
-
Meng, Q. F., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 283, 117664. [Link]
-
Goutal, S., et al. (2023). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates. Pharmaceuticals, 16(5), 745. [Link]
-
Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1983. [Link]
-
Williams, N. K., et al. (2010). A novel chemotype of kinase inhibitors: discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 241–245. [Link]
-
Sreenivasachary, N., et al. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. [Link]
-
Wang, C., & Chen, Z. (2014). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 34(11), 2216-2236. [Link]
-
Chaurasiya, N. D., et al. (2017). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. SLAS Discovery, 22(6), 667–675. [Link]
- SmithKline Beecham plc. (1996). Synthesis of azaindoles.
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Link]
-
Pennington, L. D., & Moustakas, D. T. (2017). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 60(11), 4493–4503. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2235. [Link]
-
Kumar, R., & Kumar, A. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5433. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3681–3685. [Link]
-
Goutal, S., et al. (2023). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates. Molecules, 28(9), 3894. [Link]
-
Watanabe, H., et al. (2010). Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques in the brain. Bioorganic & Medicinal Chemistry, 18(13), 4740–4746. [Link]
-
Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(194). [Link]
-
Kumar, A., et al. (2024). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. [Link]
-
Tiwari, R. K., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 28(20), 7118. [Link]
-
Aliabadi, A., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 11(4), 316–322. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2022). Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6614. [Link]
-
Anton, K., et al. (2023). Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives. Journal of Medicinal Chemistry, 66(13), 8821–8837. [Link]
-
Meng, Q. F. (2024). Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives. Globe Thesis. [Link]
-
Chen, J., et al. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Molecules, 27(21), 7500. [Link]
-
Van der Walt, M. M., et al. (2017). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 8(3), 631–644. [Link]
-
El-Sayed, N. F., et al. (2023). New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry, 15(11), 937–955. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Chemical Biology & Drug Design, 91(1), 125–132. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1011–1026. [Link]
-
Saini, M., et al. (2022). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. ACS Chemical Neuroscience, 13(12), 1836–1852. [Link]
-
Green, J. M., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. eScholarship. [Link]
-
Northwestern Medicine. (2024, November 4). Emerging Drug Targets in Parkinson's Disease with Joe Mazzulli, PhD [Video]. YouTube. [Link]
-
Inamdar, A. A., et al. (2013). Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson's Disease. Journal of Neuroimmune Pharmacology, 8(3), 697–711. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Phenyl-4-azaindole as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for investigating the anti-inflammatory potential of 2-Phenyl-4-azaindole. The 4-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, offering unique properties for designing potent and selective inhibitors of key targets in inflammatory cascades.[1][2] The introduction of a phenyl group at the 2-position is hypothesized to enhance binding affinity and modulate activity, drawing from the established anti-inflammatory profile of 2-phenylindole derivatives.[3] This guide provides a hypothesized mechanism of action, a representative synthesis protocol, and detailed methodologies for in vitro and in vivo evaluation.
Hypothesized Mechanism of Action
Inflammation is a complex biological response mediated by a network of signaling pathways and pro-inflammatory molecules.[4] Derivatives of the 2-phenylindole and azaindole scaffolds have been shown to interfere with these processes through several key mechanisms.[1][3] The anti-inflammatory activity of this compound is likely multifactorial, targeting critical nodes in the inflammatory response.
Primary Hypothesized Targets:
-
Cyclooxygenase (COX) Enzymes: 2-Phenylindole derivatives have demonstrated selective inhibition of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1, which is crucial for gastric cytoprotection.[3][5] This selectivity is a highly desirable trait for modern anti-inflammatory drugs, minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies on related compounds suggest that this compound may suppress the activation of the NF-κB pathway, thereby inhibiting the downstream production of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][6]
-
MAP Kinase Pathways: Mitogen-activated protein (MAP) kinases, such as p38, are central to the production of inflammatory cytokines. The 4-azaindole core is a versatile template for designing inhibitors of these kinases.[2] Inhibition of the p38 MAP kinase pathway is a validated strategy for reducing the synthesis of TNF-α and IL-1β.
The diagram below illustrates the proposed points of intervention for this compound within the inflammatory signaling cascade.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Representative Synthesis Protocol
The synthesis of 4-azaindoles can be achieved through various methods, including the Fischer indole synthesis, palladium-catalyzed cyclizations, and other modern synthetic strategies.[7][8][9] The following protocol is a representative multi-step synthesis adapted from established literature for producing the this compound core.
Protocol 2.1: Synthesis of this compound
Causality Statement: This protocol utilizes a Sonogashira cross-coupling reaction to introduce the alkyne necessary for the indole ring formation, followed by a base-mediated cyclization. This approach is often favored for its efficiency and tolerance of various functional groups.[7]
Materials:
-
3-Amino-4-chloropyridine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Step 1: Sonogashira Coupling
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-amino-4-chloropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and anhydrous TEA (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-amino-4-(phenylethynyl)pyridine.
Step 2: Base-Mediated Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at room temperature. Rationale: t-BuOK is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the intramolecular cyclization onto the alkyne.
-
Stir the mixture at 100°C for 4-6 hours, monitoring by TLC.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation Protocols
A tiered in vitro screening approach is essential to characterize the anti-inflammatory profile of this compound. The following protocols describe assays to determine its effect on a key inflammatory enzyme (COX-2) and on cellular inflammatory responses in macrophages.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Protocol 3.1: COX-1/COX-2 Inhibition Assay
Causality Statement: This enzymatic assay directly measures the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. This allows for the determination of both potency (IC50) and selectivity.
-
Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which typically measures the peroxidase activity of cyclooxygenases.
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
In a 96-well plate, add the reaction buffer, heme, purified human recombinant COX-1 or COX-2 enzyme, and the test compound dilutions or controls.
-
Incubate for 15 minutes at 37°C. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 3.2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Causality Statement: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[10] This assay measures the ability of the test compound to suppress this cellular inflammatory response.
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour. Rationale: Pre-treatment ensures the compound is present to counteract the inflammatory signaling cascade upon stimulation.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with vehicle only, no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess Reagent Assay.[10] This involves adding sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 3.3: Inhibition of Pro-Inflammatory Cytokine (TNF-α, IL-6) Production
Causality Statement: This protocol quantifies the production of key pro-inflammatory proteins (TNF-α and IL-6) at the translational level, providing direct evidence of the compound's ability to suppress the inflammatory response in a relevant immune cell type.
-
Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described in Protocol 3.2.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the ELISA kit manufacturer's protocol precisely, which involves binding the cytokine to a capture antibody, detecting it with a detection antibody, adding a substrate, and measuring the colorimetric change.
-
Generate a standard curve using recombinant cytokines to accurately determine the concentration in the samples.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound.
In Vivo Evaluation Protocol
In vivo models are crucial for validating the anti-inflammatory efficacy of a compound in a complex biological system.[11] The carrageenan-induced paw edema model is a standard and well-characterized acute inflammation model.[12]
Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rats
Causality Statement: Carrageenan injection induces a biphasic acute inflammatory response.[13] The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 1.5 h) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs. This model is therefore highly relevant for assessing compounds targeting the COX pathway.
-
Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
Group 3-5: this compound at various doses (e.g., 10, 30, 100 mg/kg, oral)
-
-
Administer the test compounds or controls orally (p.o.) one hour before inducing inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).
-
The degree of edema is calculated as the increase in paw volume: ΔV = Vt - V₀.
-
The percentage inhibition of edema for each treated group is calculated at each time point using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison.
| Assay | Parameter | This compound | Control (e.g., Indomethacin) |
| COX-1 Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| COX-2 Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | [Insert Value] | [Insert Value] |
| NO Production Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| TNF-α Production Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| IL-6 Production Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| Carrageenan Paw Edema | % Inhibition @ 3h (Dose) | [Insert Value] | [Insert Value] |
Safety and Toxicology Considerations
While efficacy is paramount, a thorough safety evaluation is critical. Preliminary data on the parent 2-phenylindole scaffold suggests low acute oral toxicity, with an LD50 in rats reported to be 6,000 mg/kg.[14][15] However, any novel derivative like this compound requires a full toxicological workup. Initial in vitro cytotoxicity assays (as mentioned in Protocol 3.2) are necessary to rule out non-specific effects. Subsequent acute toxicity studies in animal models are required to determine the LD50 and observe any potential adverse effects of the specific compound.[16]
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
- Calderón-Pérez, L., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Sperner-Unterweger, B., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
- Patel, M.B., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- S., S. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Focus Sci-Tech.
- Sanap, S.S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development.
- Caeiro, J., et al. (2008). A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate.
- Wang, Z. (2012). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
- PES Modern College of Pharmacy. (2022). Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. YouTube.
- Kumar, D. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. . Available at:
- Li, Y., et al. (2025). Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities. Research Square.
- Motati, D.R., et al. (2020). Azaindole Therapeutic Agents. PMC - PubMed Central.
- Rudolph, J., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. Carl ROTH.
- S. A., S. (2024). Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. Focus Sci-Tech.
- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.
- Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Huang, L., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. Carl ROTH.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- Shaker, A., et al. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate.
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed.
- Kakiuchi, H., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. PubMed.
- BenchChem. (2025). Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. BenchChem.
- Shaker, A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry.
- Devi, N., et al. (2023). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER.
- Medbullets. (2024). Toxicology. Medbullets Step 2/3.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. ijpras.com [ijpras.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-Phenyl-4-azaindole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial and antifungal properties of 2-Phenyl-4-azaindole. This document outlines the scientific rationale for investigating this compound class and provides detailed, field-proven protocols for in vitro screening.
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Azaindole scaffolds, bioisosteres of indoles, have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[3][4][5] The incorporation of a nitrogen atom into the indole ring system can modulate the compound's physicochemical properties, potentially enhancing its interaction with biological targets and improving its drug-like characteristics.[6] While the specific antimicrobial profile of this compound is not extensively documented, related azaindole derivatives have demonstrated promising antibacterial and antifungal activities.[2][5][6] Some have even been shown to potentiate the effects of existing antibiotics against challenging Gram-negative bacteria.[7] This provides a strong rationale for the systematic investigation of this compound as a potential antimicrobial lead compound.
These protocols are designed to be self-validating, with clear explanations for each experimental step, ensuring robust and reproducible results.
I. Rationale for Antimicrobial Screening of this compound
The indole nucleus is a privileged scaffold in a multitude of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[8][9] The substitution of a carbon atom with nitrogen in the benzene ring portion of indole to form an azaindole can lead to compounds with altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, all of which can influence antimicrobial potency.[6] Specifically, 4-azaindoles are of interest due to their unique structural features. The phenyl substitution at the 2-position of the 4-azaindole core is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and enhance biological activity.
II. Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of this compound. The broth microdilution method is presented as the primary quantitative technique, offering a standardized and efficient approach for screening.[10][11][12]
A. Preparation of Test Compound and Microbial Inocula
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.
-
Prepare a stock solution of the compound at a concentration that is at least 100-fold higher than the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.[10]
-
Suspend the colonies in sterile saline or a suitable broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL in the well).[13]
3. Preparation of Fungal Inoculum:
-
For yeast (e.g., Candida albicans), prepare a suspension from a 24-48 hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Adjust the turbidity to a 0.5 McFarland standard and then dilute to the final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
For filamentous fungi (e.g., Aspergillus spp.), harvest conidia from a mature culture and prepare a suspension in sterile saline containing a small amount of a wetting agent (e.g., Tween 80). Adjust the conidial count using a hemocytometer to the desired final concentration (typically 0.4-5 x 10⁴ CFU/mL).
B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]
Protocol:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.[1][10]
-
Add 100 µL of the this compound stock solution to the first well of each test row.[10]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[11]
-
Within 15 minutes of preparing the final microbial inoculum, add 100 µL of the diluted suspension to each well, bringing the total volume to 200 µL.[10]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific fungus being tested (e.g., 24-48 hours for yeasts).[10][14]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[15]
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution (MIC) assay.
C. Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, while the MFC is the lowest concentration of an antifungal agent that results in fungal death.[14][16]
Protocol:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[1]
-
Mix the contents of each of these clear wells thoroughly.
-
Using a calibrated loop or pipette, transfer a small, defined aliquot (e.g., 10-20 µL) from each clear well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum.[13][15][16]
Data Presentation: Example MIC, MBC, and MFC Data
| Test Organism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 16 | >64 | Bacteriostatic (>4) |
| Candida albicans | ATCC 90028 | 8 | 16 | Fungicidal (≤2-4) |
| Aspergillus fumigatus | ATCC 204305 | 32 | >64 | Fungistatic (>4) |
Note: The interpretation of the MBC/MIC ratio can vary, but a ratio of ≤4 is generally considered indicative of bactericidal activity.[13] For fungi, the MFC/MIC ratio interpretation can be more variable.
III. Mechanistic Insights and Rationale Behind Experimental Choices
-
Choice of Media: Mueller-Hinton medium is the standard for routine antibacterial susceptibility testing due to its reproducibility and low levels of inhibitors.[12][17] For fungi, RPMI-1640 is widely used as it supports the growth of most clinically relevant fungi.
-
Inoculum Density: The density of the microbial inoculum is critical for the reproducibility of susceptibility tests. A standardized inoculum ensures that the results are comparable across different experiments and laboratories.
-
Serial Dilutions: Two-fold serial dilutions are a standard and efficient way to determine the MIC over a wide range of concentrations.[11]
-
Controls: The inclusion of growth and sterility controls is essential for validating the assay. The growth control confirms the viability of the microorganisms, while the sterility control ensures that the medium is not contaminated.[10]
IV. Potential Mechanisms of Action of Azaindole Derivatives
While the specific mechanism of this compound is yet to be elucidated, azaindole-based compounds have been reported to target various essential cellular processes in microbes. One study identified azaindole derivatives that target the ATPase domains of DNA gyrase and Topoisomerase IV, crucial enzymes for bacterial DNA replication.[18] Another study suggested that azaindole derivatives can destabilize the outer membrane of Gram-negative bacteria, thereby increasing their permeability to other antibiotics.[7] The phenyl substituent may enhance hydrophobic interactions with target enzymes or membranes.
Potential Microbial Targets of Azaindole Derivatives
Caption: Potential mechanisms of action for azaindole-based antimicrobial compounds.
V. Conclusion
These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential antibacterial and antifungal agent. By following these detailed protocols, researchers can generate reliable and reproducible data to guide further preclinical development, including structure-activity relationship studies and in vivo efficacy testing. The promising biological activities of related azaindole compounds underscore the potential of this scaffold in the ongoing search for novel antimicrobial therapies.
References
- BenchChem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Andrzejewska, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Wikipedia. (n.d.). Minimum bactericidal concentration.
- MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
- ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
- BenchChem. (n.d.). Application Notes & Protocols: Antifungal and Antibacterial Screening of Pyrrole Compounds.
- ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum....
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- PMC - PubMed Central. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (2025, August 7). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
- wisdomlib. (2025, March 2). Antibacterial and antifungal screening: Significance and symbolism.
- MDPI. (n.d.). Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle.
- IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE.
- Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches.
- ResearchGate. (2025, August 6). A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF.
- PubMed - NIH. (2021, November 12). Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria.
- (n.d.). Synthesis of Azaindoles.
- YouTube. (2022, August 29). Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- PJSIR. (n.d.). Synthesis of Some 7-Azaindol Derivatives as Potent Antimicrobial agents.
- IOSR Journal. (2017, October 7). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives.
- SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
- NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities.
- PMC - NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- ResearchGate. (2025, August 10). (PDF) 7-Azaindole derivatives as potential antibacterial agents.
- ResearchGate. (2025, August 9). Discovery of a novel azaindole class of antibacterial agents targeting the ATPase domains of DNA gyrase and Topoisomerase IV | Request PDF.
- NIH. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole.
- (n.d.). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans.
- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
- PMC - PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- ResearchGate. (2025, August 10). Synthesis, antibacterial and antifungal activity of some derivatives of 2-phenyl-chromen-4-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 5. pjsir.org [pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenyl-4-azaindole in Cell-Based Assays
Introduction: The Emergence of 2-Phenyl-4-azaindole in Cellular Research
The azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a nitrogen atom into the indole ring system enhances aqueous solubility and provides an additional site for hydrogen bonding, which can lead to improved pharmacokinetic properties and target engagement.[3] While the broader class of azaindoles has been extensively studied, this guide focuses on the specific applications of this compound in cell-based assays. Based on the known activities of structurally related 4-azaindole derivatives, a primary putative mechanism of action for this compound is the inhibition of Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway.[4][5]
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4] They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[5] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. A key component of this complex is Axin.[6] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for degradation.[4][6] Inhibition of Tankyrase activity leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin, thereby downregulating Wnt signaling.[6] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making Tankyrase an attractive therapeutic target.[7][8]
This document provides a comprehensive guide for researchers on the use of this compound in cell-based assays to investigate its effects on Tankyrase activity and the downstream Wnt/β-catenin signaling pathway.
Postulated Mechanism of Action: Inhibition of Tankyrase and Downregulation of Wnt/β-catenin Signaling
The proposed mechanism of action for this compound is its binding to the nicotinamide-binding pocket of Tankyrase, thereby inhibiting its catalytic activity. This leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The subsequent decrease in cellular β-catenin levels results in the downregulation of Wnt target gene expression.
Figure 2: Workflow for the Wnt/β-catenin reporter assay.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [9][10] Materials:
-
Cancer cell line of interest (e.g., SW480, DLD-1, which have high Wnt signaling)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the media with fresh media containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration) value.
Table 2: Expected Outcomes for Cell-Based Assays with this compound
| Assay | Expected Outcome |
| In Vitro Tankyrase Assay | Dose-dependent inhibition of TNKS1 activity. |
| Wnt/β-catenin Reporter Assay | Dose-dependent decrease in Wnt3a-stimulated luciferase activity. |
| Cell Viability (MTT) Assay | Determination of the cytotoxic concentration (CC50) to distinguish from specific effects. |
Troubleshooting and Considerations
-
Solubility: Azaindole derivatives can have limited aqueous solubility. [3]Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffers or media. Sonication may be required.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target effects. It is advisable to profile the compound against a panel of kinases to assess its selectivity. [3][11]* Cell line selection: The choice of cell line is critical. For Wnt signaling assays, use cell lines with a known dependence on this pathway.
-
Positive Controls: Always include a known inhibitor of the target pathway (e.g., XAV939 for Tankyrase) as a positive control to validate the assay performance.
Conclusion
This compound represents a promising scaffold for the development of novel inhibitors targeting key cellular signaling pathways. The protocols outlined in this guide provide a robust framework for researchers to investigate its putative role as a Tankyrase inhibitor and its subsequent effects on the Wnt/β-catenin signaling pathway. By employing these cell-based assays, scientists can elucidate the mechanism of action, determine the potency and selectivity, and assess the therapeutic potential of this compound and its derivatives.
References
-
BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience.
-
Nelson, W. J., & Nusse, R. (2004). Convergence of Wnt, β-catenin, and cadherin pathways. Science, 303(5663), 1483-1487.
-
ACDBio. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH. ACDBio.
-
Novus Biologicals. Active Beta Catenin Pathway Assay Kit (NBP1-71671). Novus Biologicals.
-
The WNT Homepage. How to detect and activate Wnt signaling. Stanford University.
-
Technology Networks. Highly Sensitive Assay for Screening of Tankyrase 1. Technology Networks.
-
Lehtiö, L., Chi, N. W., & Krauss, S. (2013). Tankyrases: structure, function and therapeutic implications in cancer. Oncogene, 32(33), 3827-3837.
-
Abdel-Magid, A. F. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European journal of medicinal chemistry, 50, 128-137.
-
MDPI. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. MDPI.
-
RayBiotech. Wnt/beta-Catenin Pathway. RayBiotech.
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1018-1023.
-
Benchchem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem.
-
van der Wagen, L. K. A., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. PLoS ONE, 14(12), e0226730.
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents. Current medicinal chemistry, 27(42), 7172-7193.
-
Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2209-2220.
-
Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 200, 112506.
-
Shultz, M. D. (2013). Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. Journal of medicinal chemistry, 56(18), 7247-7257.
-
ResearchGate. Design, Synthesis, and Bioactivity Assessment of Novel 2‐Phenyl Indole Derivatives Incorporating 4‐Thiazolidinone‐5‐carboxylic Acid as Promising Anti‐cancer Agents. ResearchGate.
-
Benchchem. The Expanding Therapeutic Potential of 4-Azaindole Derivatives: A Technical Guide. Benchchem.
-
Guillaumet, G., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 124.
-
Lou, B., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 117664.
-
Li, Z. Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences, 23(19), 11808.
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
-
Lehtiö, L., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. Scientific Reports, 8(1), 1690.
-
Raposinho, P. D., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem, e202400225.
-
Li, S. M., & O'Connor, S. E. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS chemical biology, 17(1), 165-172.
-
Aarhus, A. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4241.
-
Benchchem. Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. Benchchem.
-
Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620.
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1018-1023.
-
El-Naggar, M., et al. (2020). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Advances, 10(42), 25063-25078.
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 250, 115222.
-
Baxter, J. E., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 19(9), 2504-2508.
-
ResearchGate. Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate.
-
Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7623.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdbio.com [acdbio.com]
- 8. raybiotech.com [raybiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical In Vivo Evaluation of 2-Phenyl-4-azaindole Derivatives
Introduction: The 4-Azaindole Scaffold in Modern Drug Discovery
The azaindole core, a bioisostere of the natural indole and purine systems, is recognized as a "privileged structure" in medicinal chemistry.[1][2] The strategic replacement of a carbon atom in the indole's benzene ring with nitrogen can significantly enhance a molecule's pharmacological properties. Specifically, the 4-azaindole isomer often improves aqueous solubility and metabolic stability while providing an additional hydrogen bond acceptor, which can lead to higher binding affinity and potency.[3] When substituted at the 2-position with a phenyl group, the resulting 2-phenyl-4-azaindole scaffold creates a versatile platform for developing highly selective and potent kinase inhibitors.
Derivatives of this scaffold have shown significant promise as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, including VEGFR-2, c-Met, and AXL.[4][5][6] These kinases are critical drivers of tumorigenesis, regulating processes such as angiogenesis, cell proliferation, invasion, and metastasis.[7][8][9] Dysregulation of these pathways is also linked to the development of therapeutic resistance.[5][10]
This guide provides a comprehensive framework for the preclinical evaluation of novel this compound derivatives in animal models, with a primary focus on oncology applications. We will detail the critical workflow from initial drug formulation through pharmacokinetic profiling and culminate in robust efficacy studies using xenograft models.
Part I: Candidate Formulation for In Vivo Administration
The transition from in vitro screening to in vivo animal studies begins with the critical step of creating a stable, safe, and bioavailable formulation. Most small molecule kinase inhibitors, including this compound derivatives, are hydrophobic, necessitating a carefully selected vehicle for administration.
Causality Behind Formulation Choices: The choice of vehicle is paramount for ensuring consistent drug exposure. A poor formulation can lead to precipitation at the injection site (for parenteral routes) or variable absorption (for oral routes), resulting in misleading pharmacokinetic and efficacy data. The goal is to create a homogenous and stable solution or suspension that is well-tolerated by the animal. Common strategies involve using a combination of solubilizing agents, surfactants, and bulking agents.
Protocol 1: General Vehicle Formulation for a Novel this compound Derivative
This protocol provides a starting point for formulating a hydrophobic compound for oral (PO) or intraperitoneal (IP) administration in mice.
Materials:
-
Test Compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh the required amount of the test compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a minimal amount of DMSO to the compound to create a concentrated stock solution. For example, dissolve the compound in 5-10% of the final volume with DMSO. Vortex thoroughly until the compound is completely dissolved. This step is crucial as many organic compounds are highly soluble in DMSO.
-
Adding Co-solvents: Add PEG 300 to the DMSO solution. A common ratio is 10-40% of the final volume. Vortex vigorously. PEG 300 acts as a co-solvent and helps maintain solubility when the aqueous component is added.
-
Adding Surfactant: Add Tween 80 to the mixture, typically 1-5% of the final volume. Vortex again. Tween 80 is a surfactant that improves wettability and prevents precipitation.
-
Final Dilution: Slowly add the aqueous component (sterile saline or water) dropwise while continuously vortexing to bring the formulation to the final volume. A common final vehicle composition might be 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.
-
Homogenization and Sterilization: Ensure the final solution is clear and homogenous. If any fine particles are visible, sonicate the solution for 5-10 minutes. For IP injection, the final formulation should be sterile-filtered through a 0.22 µm syringe filter if possible.
-
Stability Check: Prepare the formulation fresh daily. Before administration, visually inspect for any signs of precipitation.
Part II: Pharmacokinetic (PK) Profiling in Murine Models
Before assessing efficacy, it is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the candidate compound.[11] A PK study determines key parameters like bioavailability, maximum concentration (Cmax), and half-life (T1/2), which are indispensable for designing an effective dosing regimen for subsequent efficacy studies.[12]
Workflow for Preclinical Drug Development
Caption: High-level workflow for preclinical evaluation of novel kinase inhibitors.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
Animal Model:
-
Species: Male CD-1 or C57BL/6 mice
-
Age: 8-10 weeks
-
Acclimatization: Minimum of 7 days before the study.
Study Design:
-
Groups:
-
Intravenous (IV) administration (e.g., 2 mg/kg) - To determine clearance and volume of distribution.
-
Oral Gavage (PO) administration (e.g., 10 mg/kg) - To determine oral absorption and bioavailability.
-
-
Animals per group: n=3 per time point.
Step-by-Step Methodology:
-
Fasting: Fast animals overnight (approx. 12 hours) before PO dosing, with water ad libitum. Fasting is not required for IV dosing.
-
Dosing:
-
IV Group: Administer the compound via tail vein injection. The dosing volume is typically 5 mL/kg.
-
PO Group: Administer the compound using a proper-sized oral gavage needle. The dosing volume is typically 10 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) into K2EDTA-coated tubes at specified time points. A typical schedule is:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit | Description |
| Cmax | 1250 | 850 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.083 | 1.0 | h | Time to reach Cmax |
| AUC(0-t) | 2800 | 4500 | h*ng/mL | Area under the curve from time 0 to last measurement |
| T1/2 | 3.5 | 4.1 | h | Elimination half-life |
| CL | 12 | - | mL/min/kg | Clearance |
| Vdss | 3.2 | - | L/kg | Volume of distribution at steady state |
| F (%) | - | 32 | % | Oral Bioavailability |
| Note: Data are hypothetical and for illustrative purposes only. |
Part III: Efficacy Evaluation in Oncology Xenograft Models
The definitive test of an anti-cancer agent's potential is its ability to inhibit tumor growth in an in vivo setting. Cell-line derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust method for this evaluation.[13]
Causality Behind Model Selection: The choice of the cancer cell line is critical and should be driven by the compound's mechanism of action. For a this compound derivative targeting c-Met, a cell line with high c-Met expression or amplification (e.g., NCI-H1993, HCC827) would be appropriate.[10] Using a cell line that is dependent on the target pathway provides a clear biological system to test the therapeutic hypothesis.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of RTK signaling by this compound derivatives.
Protocol 3: Murine Subcutaneous Xenograft Efficacy Study
Animal Model:
-
Species: Female Athymic Nude (Nu/Nu) or NOD-SCID mice
-
Age: 6-8 weeks
-
Acclimatization: Minimum of 7 days before implantation.
Step-by-Step Methodology:
-
Cell Culture: Culture the selected human cancer cell line (e.g., NCI-H1993 for a c-Met inhibitor) under standard conditions.
-
Tumor Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (using the formulation from Protocol 1)
-
Group 2: Test Compound (e.g., 20 mg/kg, daily, PO)
-
Group 3: Positive Control (e.g., an approved c-Met inhibitor like Crizotinib)
-
-
Drug Administration: Administer the vehicle, test compound, or positive control according to the designed schedule (e.g., daily for 21 days). The dosing regimen should be informed by the PK study.
-
Monitoring for Toxicity: Record the body weight of each mouse 2-3 times per week as a general indicator of toxicity. Observe animals for any clinical signs of distress.
-
Study Endpoint: The study can be terminated when tumors in the vehicle group reach a specified size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
(Optional) Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised, snap-frozen, or fixed in formalin for analysis of target engagement (e.g., via Western blot to measure levels of phosphorylated vs. total c-Met).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | PO, QD | 1650 ± 180 | - | -0.5 |
| Compound X (20 mg/kg) | PO, QD | 580 ± 95 | 64.8 | -2.1 |
| Positive Control (25 mg/kg) | PO, QD | 495 ± 80 | 70.0 | -4.5 |
| Note: Data are hypothetical and for illustrative purposes only. %TGI is calculated at the end of the study. |
References
- Synthesis and reactivity of 4-, 5- and 6-azaindoles. (2007). ElectronicsAndBooks.
-
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (n.d.). PubMed. [Link]
-
AXL inhibitors in cancer: A Medicinal Chemistry Perspective. (n.d.). Edinburgh Research Explorer. [Link]
-
Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. (2017). PubMed. [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). PubMed. [Link]
-
Synthesis of Azaindoles. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. (2017). Semantic Scholar. [Link]
-
SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. [Link]
-
Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). (2011). PubMed. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). PubMed Central. [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PubMed Central. [Link]
-
Rational design of new VEGFR-2 inhibitors. (2024). ResearchGate. [Link]
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2021). Nature. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). PubMed Central. [Link]
-
Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. (2013). PubMed Central. [Link]
-
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (2008). ResearchGate. [Link]
-
2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). ResearchGate. [Link]
-
Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]
-
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). PubMed. [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). PubMed Central. [Link]
-
Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. (2025). ResearchGate. [Link]
-
Safety and Tolerability of c-MET Inhibitors in Cancer. (2018). PubMed Central. [Link]
-
Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives. (2024). Globe Thesis. [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). PubMed Central. [Link]
- Indole and azaindole derivatives and their use in neurodegenerative diseases. (n.d.).
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. (2025). ACS Publications. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]
-
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021). PubMed. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. dovepress.com [dovepress.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Note: NMR Spectroscopic Characterization of 2-Phenyl-4-azaindole
Abstract
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Phenyl-4-azaindole (also known as 2-phenyl-1H-pyrrolo[3,2-b]pyridine), a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it presents an in-depth analysis of the expected spectral features, including predicted chemical shifts and coupling constants, based on data from analogous structures. This guide is intended to serve as a practical resource for researchers to facilitate the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
Introduction: The Significance of this compound
The 4-azaindole scaffold is a privileged structural motif in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a phenyl group at the 2-position creates this compound, a molecule with a unique electronic and steric profile that makes it a valuable building block for the development of novel therapeutics and functional materials.
Accurate and comprehensive structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the NMR analysis of this compound, enabling researchers to confidently verify its structure and purity.
Predicted NMR Spectral Data for this compound
While experimental spectra for this compound are not widely published, a reliable prediction of its ¹H and ¹³C NMR spectra can be formulated by analyzing the spectra of the parent 4-azaindole and 2-phenylindole, as well as closely related substituted analogs like 1-Cyclohexyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the azaindole core and the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| NH | ~8.5 - 9.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| H5 | ~8.4 - 8.5 | dd | J = 4.4, 1.2 Hz | Downfield shift due to proximity to the pyridine nitrogen. |
| H7 | ~7.6 - 7.7 | d | J = 8.0 Hz | |
| H2', H6' | ~7.4 - 7.5 | m | - | Protons on the phenyl ring ortho to the azaindole core. |
| H3', H4', H5' | ~7.3 - 7.4 | m | - | Protons on the phenyl ring meta and para to the azaindole core. |
| H6 | ~7.0 - 7.1 | dd | J = 8.0, 4.4 Hz | |
| H3 | ~6.7 - 6.8 | s | - | Singlet, as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C7a | ~147.0 | Quaternary carbon at the fusion of the two rings. |
| C4a | ~146.5 | Quaternary carbon at the fusion of the two rings. |
| C5 | ~143.0 | Carbon adjacent to the pyridine nitrogen. |
| C2 | ~132.5 | Carbon bearing the phenyl group. |
| C1' | ~130.5 | Quaternary carbon of the phenyl ring attached to C2. |
| C2', C6' | ~129.5 | Ortho carbons of the phenyl ring. |
| C4' | ~128.5 | Para carbon of the phenyl ring. |
| C3', C5' | ~128.0 | Meta carbons of the phenyl ring. |
| C7 | ~117.5 | |
| C6 | ~116.0 | |
| C3 | ~103.0 | Upfield shift due to the influence of the pyrrole nitrogen. |
Experimental Protocols
The following protocols provide a step-by-step guide for acquiring high-quality NMR data for this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) of high purity.[4]
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane (TMS))[4]
-
Pipettes and vials
Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
NMR Data Acquisition Workflow
The following workflow outlines the recommended sequence of NMR experiments for the complete structural elucidation of this compound.
Caption: Recommended workflow for NMR analysis of this compound.
Instrument Parameters:
The following are general guidelines for setting up the NMR experiments on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
Table 3: General NMR Acquisition Parameters (400 MHz)
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Spectral Width | 16 ppm | To cover the entire proton chemical shift range. |
| Number of Scans | 16-32 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay | 2 s | To allow for full relaxation of the protons. | |
| ¹³C NMR | Spectral Width | 240 ppm | To cover the entire carbon chemical shift range. |
| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2 s | ||
| COSY | Spectral Width | 12 ppm in both dimensions | To focus on the proton region. |
| Number of Increments | 256-512 in t1 | To achieve adequate resolution in the indirect dimension. | |
| HSQC | ¹H Spectral Width | 12 ppm | |
| ¹³C Spectral Width | 160 ppm | To focus on the region of protonated carbons. | |
| Number of Increments | 256 in t1 | ||
| HMBC | ¹H Spectral Width | 12 ppm | |
| ¹³C Spectral Width | 220 ppm | To observe correlations to quaternary carbons. | |
| Long-range J-coupling | 8 Hz | Optimized for 2- and 3-bond correlations. |
Spectral Interpretation: A Step-by-Step Guide
The following logical flow will guide the interpretation of the acquired NMR data to confirm the structure of this compound.
Caption: Logical flow for the structural elucidation of this compound using NMR data.
Troubleshooting Common NMR Issues
Even with careful preparation, issues can arise during NMR analysis.
Table 4: Common NMR Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | Poor shimming, sample not fully dissolved, presence of paramagnetic impurities. | Reshim the spectrometer. Ensure the sample is fully dissolved; if not, try a different solvent. Filter the sample if impurities are suspected.[5] |
| Poor Signal-to-Noise | Low sample concentration. | Increase the number of scans or prepare a more concentrated sample. |
| Overlapping Peaks | Signals with similar chemical shifts. | Try a different deuterated solvent, as solvent effects can alter chemical shifts and improve resolution.[5] |
| Presence of Water Peak | Residual water in the NMR tube or solvent. | Use a freshly opened ampoule of deuterated solvent. Dry the NMR tube in an oven before use. For samples in D₂O, water suppression techniques can be used.[5] |
| Line broadening of N-H signals | Isomerization or tautomerism. | The addition of a small amount of acid can sometimes sharpen these signals.[6] |
Conclusion
This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided spectral predictions and interpretation workflow, researchers can confidently elucidate and verify the structure of this important heterocyclic compound. The application of both one- and two-dimensional NMR techniques is crucial for the unambiguous assignment of all proton and carbon signals, ensuring the high quality and integrity of the material for its intended applications in research and development.
References
-
SpectraBase. (n.d.). 2-Phenylindole. Retrieved from [Link]
-
Figshare. (2018). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenylindole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. 4-Azaindole(272-49-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 2-Phenyl-4-azaindole: Protocols and Fragmentation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 2-Phenyl-4-azaindole using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound, a nitrogen-containing heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Accurate characterization and quantification are paramount for its application in drug development and chemical research. This document outlines a detailed, field-proven protocol from sample preparation to data interpretation, emphasizing the rationale behind key experimental choices. We delve into the electrospray ionization (ESI) behavior of the molecule and propose a detailed fragmentation pathway, supported by tandem mass spectrometry (MS/MS) principles. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in the pharmaceutical and chemical analysis fields.
Introduction to this compound Analysis
This compound, also known as 2-Phenyl-1H-pyrrolo[3,2-b]pyridine, is a member of the azaindole family of compounds. Azaindole derivatives are of significant interest in drug discovery as they are bioisosteres of indoles and purines, allowing for modulation of key pharmacological properties such as solubility, pKa, and target binding affinity.[1] Given their prevalence in biologically active molecules, the ability to reliably identify and characterize these compounds is essential.[2]
Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the analysis of small molecules.[3] When coupled with a separation technique like liquid chromatography (LC), it enables the robust analysis of compounds in complex matrices. This guide details an optimized LC-MS/MS method for the analysis of this compound, focusing on electrospray ionization (ESI), a soft ionization technique well-suited for polar, nitrogen-containing heterocycles.[4]
Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound; 2-Phenyl-1H-pyrrolo[3,2-b]pyridine | [5] |
| CAS Number | 25797-03-9 | [5] |
| Molecular Formula | C₁₃H₁₀N₂ | [5] |
| Molecular Weight | 194.24 g/mol | [5] |
| Exact Mass | 194.0844 Da | [5] |
| LogP | 3.23 | [5] |
| Hydrogen Bond Donor | 1 | [5] |
| Hydrogen Bond Acceptor | 1 | [5] |
Overall Analytical Workflow
The analysis of this compound follows a systematic workflow. Each stage is optimized to ensure maximum sensitivity, reproducibility, and data quality. The general process involves solubilizing the analyte, separating it from potential impurities via reversed-phase liquid chromatography, ionizing it using ESI, and analyzing the precursor and fragment ions in a tandem mass spectrometer.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
The following protocols have been optimized for the analysis of this compound.
Protocol: Sample Preparation
Rationale: Proper sample preparation is a critical step to ensure high-quality and reproducible results.[3] The goal is to completely dissolve the analyte in a solvent compatible with the LC mobile phase to prevent precipitation and ensure good peak shape. Using a high-purity solvent like methanol is standard for small molecules.[1]
Materials:
-
This compound standard (≥95% purity)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes and sterile tips
-
Autosampler vials with septa
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Transfer the solid to a 1.0 mL Class A volumetric flask.
-
Add ~0.8 mL of methanol and vortex until the solid is completely dissolved.
-
Bring the final volume to 1.0 mL with methanol and mix thoroughly. This solution can be stored at 2-8°C for short-term use.
-
-
Working Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a solution mimicking the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to ensure homogeneity.
-
-
Final Sample for Injection:
-
Transfer the working solution into an appropriate autosampler vial.
-
This sample is now ready for injection into the LC-MS/MS system. Further dilutions can be made as needed to fall within the linear range of the instrument.
-
Protocol: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is chosen due to the moderate lipophilicity (LogP ≈ 3.23) of this compound.[5] A C18 column provides excellent retention and separation. Electrospray ionization in positive ion mode ([M+H]⁺) is selected because the two nitrogen atoms in the azaindole structure are basic and readily accept a proton.[2][4] Tandem mass spectrometry (MS/MS) is used for definitive structural confirmation by analyzing the fragmentation patterns of the selected precursor ion.[6]
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation, providing high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for analyte elution. |
| Gradient | 10% B to 95% B over 5 min | Ensures elution of the analyte while cleaning the column. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes band broadening. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Desolvation Temp. | 350 °C | Facilitates solvent evaporation and analyte desolvation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in desolvation and prevents solvent clusters. |
| Precursor Ion (MS1) | m/z 195.09 | The theoretical [M+H]⁺ for C₁₃H₁₀N₂ (Exact Mass: 194.0844). |
| Collision Gas | Argon | Inert gas used to induce fragmentation. |
| Collision Energy | 20-40 eV (Ramped) | Energy range to produce a rich spectrum of fragment ions. |
| MS2 Scan Range | m/z 50 - 200 | Covers all expected fragment ions. |
Results and Discussion
Expected Full Scan Mass Spectrum
In a full scan (MS1) analysis, this compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given its molecular formula C₁₃H₁₀N₂, the theoretical monoisotopic mass is 194.0844 Da. Therefore, the primary ion observed in the mass spectrum should be at m/z 195.0922 .
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
To confirm the identity of the compound, the precursor ion at m/z 195.09 is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of N-heterocycles often involves characteristic cleavages of the ring systems.[2] For this compound, fragmentation is expected to occur at the phenyl substituent and within the azaindole core.
Proposed Fragmentation Pathway: The protonated molecule ([M+H]⁺) at m/z 195.09 is the starting point. The primary fragmentation events likely involve:
-
Loss of the Phenyl Radical: Cleavage of the bond connecting the phenyl group to the azaindole core, resulting in a fragment at m/z 118. This corresponds to the protonated 4-azaindole core.
-
Loss of HCN from the Pyridine Ring: A common fragmentation pathway for pyridine-containing heterocycles is the neutral loss of hydrogen cyanide (27 Da). This would lead to a fragment at m/z 168.
-
Loss of Benzene: A rearrangement followed by the neutral loss of benzene (78 Da) could lead to a fragment at m/z 117.
Caption: Proposed fragmentation of this compound.
Summary of Key Ions:
| Ion Description | Proposed Formula | Calculated m/z |
| Precursor Ion | [C₁₃H₁₁N₂]⁺ | 195.09 |
| Product Ion 1 | [C₁₂H₈N]⁺ | 168.07 |
| Product Ion 2 | [C₇H₅N₂]⁺ | 118.05 |
| Product Ion 3 | [C₇H₅N₂]⁺ | 117.04 |
This predicted fragmentation pattern provides a robust method for the specific and sensitive detection of this compound using Multiple Reaction Monitoring (MRM) or similar targeted MS/MS techniques.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust workflow for the analysis of this compound. The combination of optimized sample preparation, efficient chromatographic separation, and specific mass spectrometric detection allows for confident identification and characterization of this important heterocyclic compound. The proposed fragmentation pathway serves as a valuable reference for structural elucidation and the development of targeted quantitative assays, supporting its application in medicinal chemistry and drug development pipelines.
References
-
This compound , LookChem. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems , U. K. Mázol, et al., National Institutes of Health (NIH). [Link]
-
Prepping Small Molecules for Mass Spec , Biocompare.com. [Link]
-
Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications , Y. Liu, et al., PubMed. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep , Tecan Group Ltd. [Link]
-
Sample preparation in mass spectrometry , Wikipedia. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry , M. A. Tsoi, et al., MDPI. [Link]
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter , M. Staroń, et al., MDPI. [Link]
-
Tandem mass spectrometry , Wikipedia. [Link]
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides , Y. L. Huang, et al., PubMed. [Link]
-
Study of Mass Spectra of Some Indole Derivatives , A. El Kihel, et al., Scientific Research Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
Application Note: Elucidating the Three-Dimensional Architecture of 2-Phenyl-4-azaindole Derivatives via Single-Crystal X-ray Crystallography
Introduction: The Structural Imperative for 2-Phenyl-4-azaindole Derivatives in Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry. As bioisosteres of indoles and purines, these compounds have demonstrated significant potential, particularly as kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[1][2][3] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility and pKa, enhance binding affinity to biological targets, and open new intellectual property avenues.[1][2]
The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions govern a molecule's biological activity. For drug development professionals, understanding the structure-activity relationship (SAR) is paramount.[3][4] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, providing an unambiguous determination of molecular connectivity, conformation, and stereochemistry.[5][6][7] This application note provides a comprehensive guide to the crystallographic analysis of this compound derivatives, from crystal growth to final structure validation, offering field-proven insights to navigate this critical workflow.
Section 1: The Foundation—Sample Purity and Synthesis
The journey to a high-resolution crystal structure begins with the synthesis of the target molecule. While numerous synthetic routes to azaindole cores exist, including Fischer indole synthesis, Bartoli reactions, and modern cross-coupling strategies, the ultimate goal is to produce material of the highest possible purity (>98%).[8][9][10][11] Impurities can inhibit nucleation and act as "crystal poisons," preventing the formation of well-ordered, single crystals suitable for diffraction.
Protocol 1.1: Final Purification for Crystallography
-
Initial Assessment: Analyze the crude product by ¹H NMR and LC-MS to identify major impurities.
-
Chromatography: Perform flash column chromatography on silica gel. A shallow solvent gradient is often necessary to resolve closely-related impurities.
-
Recrystallization (if applicable): If the compound is a stable solid, recrystallization from a suitable solvent system can significantly enhance purity.
-
Final Purity Check: Re-analyze the purified material by LC-MS and NMR. For crystallographic purposes, purity should exceed 98%. It is crucial to ensure no residual solvent from the purification process remains, as this can interfere with crystallization.
Section 2: The Crystallization Bottleneck—From Solution to Single Crystal
Crystallization is often the most challenging and empirical step in the entire process.[5][6] The goal is to guide a solution of the this compound derivative slowly into a state of supersaturation, allowing molecules to self-assemble into a highly ordered crystalline lattice.[6] The choice of method and solvent is critical and depends on the compound's solubility, stability, and quantity.
Causality in Method Selection:
-
High Solubility/Ample Material: Slow evaporation is the simplest method. The slow removal of solvent gradually increases the concentration to the point of nucleation.[12]
-
Moderate to Low Solubility: Vapor diffusion and liquid-liquid diffusion are more controlled methods. They rely on the slow introduction of an "anti-solvent" (a solvent in which the compound is poorly soluble) to induce crystallization.[5][13]
-
Thermally Sensitive Compounds: Cooling crystallization can be effective, as solubility often decreases with temperature. This must be done slowly to avoid rapid precipitation, which leads to amorphous material or microcrystals.
Protocol 2.1: Crystallization Screening via Slow Evaporation
-
Solvent Screening: In parallel, dissolve small amounts (1-5 mg) of the purified compound in a range of solvents (0.5-1.0 mL) in small, clean vials. Test solvents with varying polarities and boiling points (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[12]
-
Preparation: Prepare saturated or near-saturated solutions. Gentle warming may be required to fully dissolve the compound. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette if necessary.
-
Evaporation: Cover the vials with a cap or parafilm containing one or two small puncture holes made by a needle. This slows the rate of evaporation, which is crucial for the growth of large, high-quality crystals.[12]
-
Incubation: Place the vials in a vibration-free environment at a constant temperature. Observe the vials daily without disturbing them. Crystal growth can take anywhere from a few days to several weeks.
Protocol 2.2: Crystallization by Vapor Diffusion (Hanging Drop)
-
Reservoir Preparation: Fill the outer well of a crystallization plate with 500 µL of a precipitant solution (the "anti-solvent").
-
Drop Preparation: On a siliconized cover slip, mix 1-2 µL of the concentrated compound solution (in a "good" solvent) with 1-2 µL of the reservoir solution.
-
Sealing: Invert the cover slip and seal the well with vacuum grease.
-
Equilibration: The system equilibrates via the vapor phase. The precipitant from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[13]
Section 3: Data Collection—Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.02-0.2 mm in each dimension) is obtained, it is ready for X-ray diffraction analysis.[14] The process involves mounting the crystal and exposing it to a focused beam of monochromatic X-rays to generate a diffraction pattern.
Protocol 3.1: Crystal Mounting and Data Collection
-
Crystal Harvesting: Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope. Using a cryo-loop slightly larger than the crystal, gently scoop the crystal from its mother liquor.
-
Cryo-protection: The thin film of mother liquor adhering to the crystal often acts as a sufficient cryo-protectant. If ice rings are observed during initial testing, a dedicated cryo-protectant (e.g., paratone-N oil) may be required.
-
Flash Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K). This vitrifies the surrounding solvent and minimizes radiation damage during data collection.[15]
-
Mounting: Mount the loop onto the goniometer head of the single-crystal diffractometer.
-
Data Collection Strategy: Modern diffractometers equipped with area detectors (CCD or CMOS) automate much of this process.[14]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.[16]
-
Strategy Calculation: The software calculates an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset.
-
Full Data Collection: Execute the full data collection run. The time can range from a few hours for a strongly diffracting crystal on a modern instrument to a full day.
-
Section 4: From Diffraction Spots to Electron Density
The raw diffraction images must be processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This data is then used to solve the "phase problem" and generate an initial electron density map.
Workflow 4.1: Data Processing and Structure Solution
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities.[17]
-
Scaling and Merging: Data from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.[17] The output file (typically with an .hkl extension) contains the h,k,l indices, intensities, and standard uncertainties.
-
Space Group Determination: Based on systematic absences in the diffraction data, the software suggests possible space groups. The correct space group is crucial for a successful structure solution.
-
Structure Solution: For small molecules like this compound derivatives, Direct Methods are almost always successful.[15][18] This computational technique uses statistical relationships between the most intense reflections to derive initial phase estimates, which are then used to calculate the first electron density map.[15]
-
Model Building: The initial map should reveal the positions of most non-hydrogen atoms. A molecular model is then built by fitting atoms into the regions of highest electron density.
Section 5: Structure Refinement and Validation
Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[19][20] The primary method used is non-linear least-squares refinement, which minimizes the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[15][20]
Protocol 5.1: Structure Refinement
-
Isotropic Refinement: Begin by refining the positions and isotropic displacement parameters (modeling atomic vibration as a sphere) for all non-hydrogen atoms.
-
Anisotropic Refinement: For good quality data, refine the displacement parameters anisotropically (modeling atomic vibration as an ellipsoid). This provides a more accurate model of thermal motion.[20]
-
Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. However, it is standard practice for most small molecule structures to place them in calculated geometric positions and refine them using a "riding model."[19]
-
Convergence: The refinement is considered converged when the shifts in atomic parameters are negligible between cycles and the R-factors stabilize.
Validation: A Self-Validating System A refined crystal structure must be rigorously validated. Key quality indicators include:
-
R-factors (R1, wR2): These values represent the agreement between the observed and calculated data. For a good small-molecule structure, R1 should be < 5% and wR2 < 10%.
-
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating a good model and appropriate data weighting.
-
Residual Electron Density: The final difference map should be relatively flat, with no large positive or negative peaks, which would suggest missing atoms or incorrect assignments.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical formula | C₁₃H₁₀N₂ |
| Formula weight | 194.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.89 Å, α = 90° |
| b = 10.91 Å, β = 98.5° | |
| c = 14.82 Å, γ = 90° | |
| Volume | 942.1 ų |
| Z | 4 |
| Density (calculated) | 1.368 Mg/m³ |
Table 2: Representative Structure Refinement Statistics
| Parameter | Value |
| Reflections collected | 8450 |
| Independent reflections | 2150 [R(int) = 0.025] |
| Completeness to θ = 25.24° | 99.8 % |
| Data / restraints / parameters | 2150 / 0 / 137 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.049, wR2 = 0.102 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Section 6: Structural Analysis—Informing Drug Design
With a validated structure, the real work of analysis begins. For a this compound derivative, key areas of interest for a drug development professional include:
-
Molecular Conformation: Determine the torsion angle between the phenyl ring and the azaindole core. Is the molecule planar or twisted? This has direct implications for fitting into a receptor binding pocket.
-
Intermolecular Interactions: Identify hydrogen bonds, π-π stacking, or other non-covalent interactions in the crystal lattice. The nitrogen of the pyridine ring (N4) and the pyrrole N-H group are key hydrogen bond donors and acceptors, and understanding their preferred interactions can guide the design of more potent inhibitors.[3][21]
-
Absolute Configuration: For chiral molecules, X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry, a critical piece of information for any pharmaceutical agent.[6]
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail into the molecular world of this compound derivatives. While the process can be challenging, particularly at the crystallization stage, the structural insights gained are invaluable for rational drug design, patent protection, and regulatory submission. By following systematic and well-validated protocols, researchers can reliably elucidate the three-dimensional structures that underpin biological function, accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
-
Title: Chemical crystallization | SPT Labtech. Source: SPT Labtech. URL: [Link]
-
Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Source: LibreTexts Chemistry. URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews. URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Crystallization of small molecules. Source: ugr.es. URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules. Source: University of Southampton ePrints. URL: [Link]
-
Title: X-ray crystallography. Source: Wikipedia. URL: [Link]
-
Title: Structure refinement. Source: MIT OpenCourseWare. URL: [Link]
-
Title: X-ray crystal data collection and refinement details of organic compounds. Source: ResearchGate. URL: [Link]
-
Title: Refining X-ray Crystal Structures. Source: Royal Society of Chemistry. URL: [Link]
-
Title: A beginner’s guide to X-ray data processing. Source: The Biochemist. URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: X-ray Core | Department of Chemistry and Chemical Biology. Source: Harvard University. URL: [Link]
-
Title: X Ray crystallography. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: The importance of indole and azaindole scaffold in the development of antitumor agents. Source: ScienceDirect. URL: [Link]
-
Title: X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Source: Madurai Kamaraj University. URL: [Link]
-
Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Synthesis of various 2-phenylindole derivatives via the optimized conditions. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: SYNTHESIS OF 2-PHENYL INDOLE. Source: IJNRD. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Azaindole Therapeutic Agents. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Source: PubMed. URL: [Link]
-
Title: X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... Source: ResearchGate. URL: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. X-ray Core | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 15. fiveable.me [fiveable.me]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
The Emergence of 2-Phenyl-4-azaindole in Targeted Protein Degradation: A Guide for Researchers
Introduction: A New Player in the PROTAC Arena
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A critical component of any PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for degradation. While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the quest for novel, optimized E3 ligase recruiters with improved physicochemical and pharmacological properties is a continuous endeavor in medicinal chemistry.[3][4]
This guide focuses on a promising, yet less explored, VHL ligand scaffold: 2-Phenyl-4-azaindole . The azaindole core, a bioisostere of the natural indole scaffold, offers unique advantages in drug design. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1][5] These modifications can translate to improved pharmacokinetic profiles and overall drug-like properties.[1] This document provides a comprehensive overview of the rationale, application, and experimental protocols for utilizing the this compound scaffold in the development of VHL-recruiting PROTACs.
The Strategic Advantage of the 4-Azaindole Scaffold
The substitution of a carbon atom with nitrogen in the indole ring to form an azaindole is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[6] The 4-azaindole isomer, in particular, offers several potential benefits:
-
Enhanced Solubility: The nitrogen atom in the 4-position can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the resulting PROTAC. This is a critical parameter, as many PROTACs suffer from poor solubility due to their high molecular weight.[7]
-
Modulated Lipophilicity: The introduction of the polar nitrogen atom can reduce the overall lipophilicity of the molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Fine-Tuning of Binding Interactions: The altered electronic distribution within the azaindole ring can influence the binding affinity and selectivity of the ligand for the VHL protein.[5][6]
Mechanism of Action: Hijacking the VHL E3 Ligase
A PROTAC utilizing a this compound VHL ligand operates through the canonical PROTAC mechanism of action. The heterobifunctional molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain. This chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI.
Caption: Conceptual workflow for PROTAC synthesis.
Note: The specific chemical reactions and conditions will depend on the desired linker and the functional groups present on the POI ligand. Common coupling reactions include amide bond formation using reagents like HATU or EDC, and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). [8][9]
Protocol 2: VHL-Ligand Binding Affinity Determination using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the affinity of the this compound ligand for the VHL E3 ligase complex.
Materials:
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Fluorescently labeled VHL ligand (tracer)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
This compound test compound
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Serial Dilutions of the Test Compound: Create a dilution series of the this compound compound in assay buffer.
-
Prepare Assay Plate:
-
Add assay buffer to all wells.
-
Add the serially diluted test compound to the appropriate wells.
-
Include wells for "no inhibitor" (tracer and VBC complex only) and "no protein" (tracer only) controls.
-
-
Add VBC Complex: Add the VBC complex to all wells except the "no protein" controls.
-
Add Fluorescent Tracer: Add the fluorescently labeled VHL ligand to all wells at a final concentration typically below its Kd for the VBC complex.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values for each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
Protocol 3: Assessment of Target Protein Degradation by Western Blotting
This protocol details the steps to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a concentration range of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Data Presentation: Key Parameters for PROTAC Characterization
The following table outlines the key quantitative parameters that should be determined to fully characterize a this compound-based PROTAC.
| Parameter | Description | Typical Assay |
| Kd (VHL) | Dissociation constant for the binding of the this compound ligand to the VHL E3 ligase. | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Kd (POI) | Dissociation constant for the binding of the PROTAC's warhead to the Protein of Interest. | Various binding assays specific to the POI. |
| Ternary Complex Formation | Assessment of the formation of the POI-PROTAC-VHL complex. | TR-FRET, SPR, Native Mass Spectrometry |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Reporter Assays |
| Dmax | The maximum level of protein degradation achieved by the PROTAC. | Western Blot, In-Cell Western, Reporter Assays |
Note: At the time of writing, specific quantitative data for PROTACs utilizing a this compound VHL ligand is not widely available in the public domain. Researchers are encouraged to perform the described assays to generate these critical data for their specific constructs.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel VHL-recruiting PROTACs. Its potential to enhance the physicochemical properties of these "beyond rule of 5" molecules makes it an attractive starting point for medicinal chemistry efforts. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to synthesize and characterize this compound-based PROTACs, thereby contributing to the expansion of the targeted protein degradation toolbox. Future studies should focus on the systematic evaluation of this scaffold in comparison to established VHL ligands to fully elucidate its advantages and potential applications in the development of next-generation protein degraders.
References
-
Structure‐Based Design of a Macrocyclic PROTAC - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents | Request PDF. (2020). Retrieved January 12, 2026, from [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (2022). Retrieved January 12, 2026, from [Link]
-
Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF. (2023). Retrieved January 12, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents. (2020). Retrieved January 12, 2026, from [Link]
- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents. (n.d.).
-
Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Proteolysis targeting chimera (protac) molecule for degradation of enl and cancer therapy - Patent US-2025235437-A1 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents. (n.d.).
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PubMed. (2023). Retrieved January 12, 2026, from [Link]
-
Research on technological innovation of PROTAC in China from the perspective of patent | China Pharmacy;(12): 961-967, 2023. | WPRIM - BVS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1073142-33-2 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenyl-4-azaindole
Welcome to the technical support guide for 2-Phenyl-4-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable heterocyclic compound. As a bioisostere of indole, this compound is a privileged scaffold in drug discovery, but its unique physicochemical properties can present purification hurdles.[1][2] This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are highly dependent on the synthetic route employed. However, for common methods like the Fischer, Bartoli, or Madelung syntheses, you can anticipate several classes of impurities.[1][3][4]
| Impurity Class | Potential Origin | Typical Characteristics |
| Unreacted Starting Materials | Incomplete reaction conversion. | e.g., The corresponding pyridyl hydrazine or acetophenone derivative in a Fischer synthesis.[5][6] |
| Positional Isomers | Lack of regioselectivity in the cyclization step. | May have very similar polarity to the desired product, making separation difficult.[7] |
| Over-arylated Byproducts | Side reactions, particularly in palladium-catalyzed cross-coupling steps. | Generally less polar than the desired product. |
| Reagents & Catalysts | Carryover from the reaction workup. | e.g., Phosphoric acid from a Fischer cyclization[4], residual palladium catalyst. |
| Degradation Products | Thermal instability or harsh acidic/basic conditions during synthesis or workup.[8] | Can be highly polar or colored impurities. |
Q2: What are the primary purification techniques for this compound?
A2: The two most effective and widely used techniques are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile method for separating mixtures with components of varying polarities. It is particularly useful for removing impurities with different Rf values from the target compound.[9]
-
Recrystallization: This technique is ideal for solid compounds that are thermally stable and when there is a significant difference in solubility between the product and impurities in a chosen solvent. It can be highly effective for final polishing to achieve high purity.[9][10]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the scale of your purification and the nature of the impurities. The following decision tree can guide your selection.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 2-phenylindole | PDF [slideshare.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ijnrd.org [ijnrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"2-Phenyl-4-azaindole" solubility issues and solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Phenyl-4-azaindole (CAS: 25797-03-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A: The solubility challenge with this compound stems directly from its molecular structure. Its predicted LogP (a measure of lipophilicity) is approximately 3.23, indicating it is significantly more soluble in lipids than in water.[1] Molecules with high LogP values are hydrophobic and tend to have poor aqueous solubility.
The core structure is an azaindole, which is an isostere of indole.[2][3] While the introduction of a nitrogen atom into the six-membered ring generally improves aqueous solubility compared to the parent indole scaffold[4], the large, nonpolar phenyl group at the C2 position maintains the compound's overall hydrophobic character. For context, the parent compound 2-phenylindole has an extremely low aqueous solubility of just 0.7 µg/mL at pH 7.4.[5] While this compound is expected to be better, its solubility in neutral aqueous solutions remains very low, leading to the dissolution issues you are observing.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A: Understanding the physicochemical properties is crucial for designing effective experiments. Below is a summary of key data for this compound.
| Property | Value | Significance for Solubility | Source |
| CAS Number | 25797-03-9 | Unique identifier for the compound. | [1][6] |
| Molecular Formula | C₁₃H₁₀N₂ | Provides the elemental composition. | [1] |
| Molecular Weight | 194.24 g/mol | Important for calculating molar concentrations. | [1] |
| Melting Point | 235-242 °C | A high melting point suggests a stable crystal lattice, which can contribute to poor solubility. | [1] |
| Predicted LogP | 3.23 | Indicates the compound is lipophilic and likely has poor aqueous solubility. | [1] |
| Predicted pKa (Acidic) | 14.46 ± 0.40 | The N-H proton on the pyrrole ring is very weakly acidic and not useful for pH modification. | [1] |
| Predicted pKa (Basic) | ~6.9 (estimated) | The pyridine nitrogen is basic. At pH values below this pKa, the compound will become protonated and more soluble. This is the key to pH-based solubility enhancement.[7] |
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A: Both are important, but they measure different properties and are relevant at different stages of research.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. It is typically measured using the laborious but reliable shake-flask method.[8][9] This value is critical for formulation development and understanding the compound's intrinsic properties.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[10] The value is usually higher than the thermodynamic solubility but can be a good indicator of potential precipitation issues in assays.
Recommendation: For initial in vitro screens, a kinetic solubility measurement can quickly identify potential problems. For detailed characterization, formulation, or in vivo studies, measuring the thermodynamic solubility is essential.
Q4: Can I just use 100% DMSO to dissolve this compound for my in vitro assays?
A: While this compound is readily soluble in DMSO, using a 100% DMSO stock is common practice. However, the critical issue arises when this stock is diluted into your aqueous assay medium (e.g., cell culture media, buffer). This dilution often creates a supersaturated aqueous solution from which the compound can rapidly precipitate.[11]
Most cell-based assays can only tolerate a final DMSO concentration of <0.5% or even <0.1% without significant toxicity. If the required final concentration of this compound in the assay is higher than its aqueous solubility, it will precipitate, leading to inaccurate and unreliable results. Therefore, simply dissolving in DMSO is only the first step; ensuring it stays dissolved in the final aqueous environment is crucial.
Section 2: Troubleshooting Guide: Common Solubility Issues & Solutions
Issue: Compound "crashes out" of solution upon dilution of a DMSO stock into aqueous media.
This is the most common problem encountered with lipophilic compounds like this compound. The workflow below provides a systematic approach to solving this issue.
Caption: Troubleshooting workflow for addressing precipitation.
Strategy A: pH Modification
Causality: The 4-azaindole ring contains a pyridine nitrogen which is basic (estimated pKa ~6.9).[7] By lowering the pH of the aqueous medium to at least one unit below the pKa (i.e., pH < 6.0), this nitrogen becomes protonated, forming a positively charged salt. This salt form has significantly higher aqueous solubility due to its ionic nature.[12]
Experimental Protocol:
-
Prepare a series of acidic buffers (e.g., 50 mM citrate buffer) with pH values ranging from 4.0 to 6.0.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Spike a small volume of the DMSO stock into each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant and below assay tolerance limits (e.g., 0.5%).
-
Vortex briefly and visually inspect for precipitation immediately and after 1-2 hours.
-
Determine the lowest pH at which the compound remains soluble at your target concentration.
-
Self-Validation: Ensure your assay or cell model is tolerant to the required pH before proceeding.
-
Strategy B: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[12] This makes the solvent environment more favorable for a lipophilic compound, thereby increasing its solubility.
Experimental Protocol:
-
Select a biocompatible co-solvent. Common choices for in vitro work include polyethylene glycol 300 (PEG 300), propylene glycol (PG), and ethanol.
-
Prepare your aqueous buffer or media containing a certain percentage of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Prepare the this compound stock solution in the same co-solvent (or DMSO if necessary).
-
Add the stock solution to the co-solvent/buffer mixture to the desired final concentration.
-
Vortex and observe for solubility.
-
Self-Validation: Run a vehicle control with the highest co-solvent concentration to ensure it doesn't affect your experimental outcome. For in vivo studies, toxicity and tolerability of the co-solvent must be considered.[11]
-
Table of Common Co-solvents:
| Co-solvent | Typical Concentration Range (in vitro) | Notes |
| Ethanol | 1-10% | Can be volatile; check for effects on cells. |
| PEG 300/400 | 5-30% | Generally well-tolerated; can be viscous. |
| Propylene Glycol | 5-30% | Common in pharmaceutical formulations. |
| Glycerol | 5-20% | High viscosity; very low toxicity. |
Strategy C: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex.[13] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
Experimental Protocol:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Add the solid this compound directly to the HP-β-CD solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing vigorously.
-
Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Self-Validation: The concentration of the final clear solution should be determined analytically (e.g., via HPLC-UV) to confirm the extent of solubility enhancement.
-
Section 3: Standard Operating Protocol (SOP)
SOP-01: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the gold-standard method for measuring equilibrium solubility.[8]
Caption: Workflow for the Shake-Flask Solubility Measurement.
Methodology:
-
Preparation: Add an excess of solid this compound (enough to ensure undissolved solid remains at equilibrium, typically 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial.
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of visible solid material at the end of the incubation is required.
-
Phase Separation: After incubation, separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. For extra precaution against suspended microparticles, the collected supernatant can be filtered through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the collected supernatant with the same organic solvent to fall within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[10][14] The resulting concentration is the thermodynamic solubility.
-
References
- APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Vertex AI Search.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1363. [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
This compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 12, 2026, from [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Perspectives in Medicinal Chemistry, 5, 1-10.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility. (2011). InTech.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 12, 2026, from [Link]
- Szaniawska, M., & Szymczyk, K. (2020). Strategies in poorly soluble drug delivery systems. Current Issues in Pharmacy and Medical Sciences, 33(2), 81-87.
-
This compound. (n.d.). AbacipharmTech. Retrieved January 12, 2026, from [Link]
-
2-Phenylindole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2019). ACS Chemical Biology, 14(7), 1437-1443. [Link]
-
Azaindole Therapeutic Agents. (2019). Current Organic Chemistry, 23(11), 1185-1200. [Link]
- The Heterocyclic Chemistry of Azaindoles. (2007). Wipf Group, University of Pittsburgh.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpbr.in [ijpbr.in]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing Reaction Conditions for "2-Phenyl-4-azaindole" Synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-4-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve reliable, high-yield results.
Introduction to this compound Synthesis
This compound is a privileged heterocyclic scaffold of significant interest in medicinal chemistry due to its structural analogy to indole, which allows it to function as a bioisostere with potentially improved physicochemical properties.[1] The synthesis of azaindoles, however, can be challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole synthesis methodologies.[2] This guide will focus on troubleshooting and optimizing the most common and effective synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Several methods are employed for the synthesis of this compound and its derivatives. The most prevalent include:
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a pyridylhydrazine with acetophenone.[1][3][4] While historically considered challenging for azaindoles, recent optimizations have demonstrated its efficacy, especially with electron-donating groups on the pyridine ring.[2][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies, such as the Sonogashira coupling, offer efficient and versatile routes.[6][7][8] These methods typically involve the coupling of a functionalized pyridine derivative with an alkyne, followed by cyclization.
-
Bartoli Indole Synthesis: This reaction utilizes ortho-substituted nitropyridines and vinyl Grignard reagents to construct the indole core.[9][10][11] It is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other isomers.[11]
Q2: Why are the yields often low in the Fischer indole synthesis of 4-azaindoles?
A2: The primary reason for low yields is the electron-deficient character of the pyridine ring in the pyridylhydrazine precursor.[2] This electron deficiency can hinder the crucial[6][6]-sigmatropic rearrangement step in the Fischer indole mechanism.[1][2] Consequently, harsher reaction conditions (e.g., high temperatures, strong acids) are often required, which can lead to undesired side reactions and decomposition of starting materials or the product.[2]
Q3: How does the choice of starting material impact the success of the synthesis?
A3: The substituents on the pyridine ring of the starting material play a critical role. For the Fischer indole synthesis, employing a pyridylhydrazine with an electron-donating group can significantly improve the overall yield.[2][5] In the case of the Bartoli reaction, the presence of a halogen atom alpha to the nitro group on the pyridine ring has been shown to increase the product yield.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Fischer Indole Synthesis of this compound
Symptoms:
-
The final product is obtained in less than 30% yield.
-
TLC analysis shows a significant amount of unreacted starting material or a complex mixture of byproducts.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inefficient[6][6]-Sigmatropic Rearrangement | The electron-deficient pyridine ring disfavors this key mechanistic step.[2] | Introduce an electron-donating group on the pyridylhydrazine precursor to facilitate the rearrangement.[2][5] Optimize the acid catalyst; polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid can be effective.[3][12] |
| Decomposition of Reactants or Product | Harsh acidic conditions and high temperatures can lead to degradation.[2] | Carefully control the reaction temperature and time. Consider using a milder Lewis acid catalyst such as zinc chloride.[3][4] |
| Suboptimal Hydrazone Formation | Incomplete formation of the key phenylhydrazone intermediate. | Ensure equimolar amounts of the pyridylhydrazine and acetophenone are used. A catalytic amount of a weak acid like acetic acid can facilitate this step.[12] |
Issue 2: Formation of Multiple Products and Purification Challenges
Symptoms:
-
Multiple spots are observed on the TLC plate, some of which are difficult to separate from the desired product.
-
NMR analysis of the crude product shows a mixture of isomers or other impurities.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Formation of Positional Isomers | Depending on the starting materials and reaction conditions, other azaindole isomers (e.g., 6-azaindole) might form.[2] | Carefully select starting materials that favor the formation of the 4-azaindole isomer. Modern catalytic methods often offer higher regioselectivity. |
| Intermolecular Side Reactions | At high concentrations, starting materials can react with each other to form dimers or polymers instead of undergoing the desired intramolecular cyclization.[2] | Run the reaction at a lower concentration. |
| Incomplete Cyclization | The reaction may stall after the initial steps, leaving stable intermediates in the reaction mixture.[2] | Increase the reaction time or temperature cautiously, while monitoring for product degradation. Ensure the catalyst is active and used in the correct amount. |
| Co-eluting Impurities | Byproducts may have similar polarities to this compound, making chromatographic separation difficult. | Optimize the mobile phase for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[13] In some cases, a mixed solvent system including a small amount of a polar modifier like methanol or an amine may be necessary. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on established methods for Fischer indole synthesis.[1][3][12]
Materials:
-
Pyridin-3-ylhydrazine (or a suitable substituted derivative)
-
Acetophenone
-
Polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid
-
Ethanol (for recrystallization)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve pyridin-3-ylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours. Cool the reaction mixture to obtain the crude acetophenone pyridin-3-ylhydrazone, which can be filtered and dried.
-
Cyclization: To a round-bottom flask, add the acetophenone pyridin-3-ylhydrazone (1 equivalent). Carefully add polyphosphoric acid (enough to ensure good stirring) and heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[13] Alternatively, recrystallization from ethanol can be attempted.
Data Presentation
The choice of acid catalyst can significantly impact the yield of the Fischer indole synthesis. The following table summarizes typical catalysts used in this reaction.
| Acid Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-150 °C | Often gives good yields. | Viscous and can be difficult to handle; work-up can be challenging. |
| Sulfuric Acid (H₂SO₄) | Often used in combination with other acids. | Strong acid, can be effective for less reactive substrates. | Can cause charring and decomposition at high temperatures. |
| Zinc Chloride (ZnCl₂) | Milder conditions, often in a high-boiling solvent. | Lewis acid catalysis can be milder than Brønsted acids. | Can be hygroscopic and requires anhydrous conditions. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a suitable solvent like toluene. | Solid, easy to handle. | May not be strong enough for all substrates. |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Decision tree for troubleshooting low yields in the Fischer indole synthesis.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). PMC. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
Synthesis of various 2-phenylindole derivatives via the optimized conditions. (2021). ResearchGate. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Facile Synthesis of 2-Substituted 4-Azaindoles. (2007). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2009). Organic Letters. Retrieved from [Link]
-
Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. (2016). NIH. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
-
SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. Retrieved from [Link]
-
Synthesis of azaindoles 12 using double Sonogashira coupling starting... (2011). ResearchGate. Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PMC. Retrieved from [Link]
-
Bartoli indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Azaindoles. (n.d.). cjoc.ssoc.org.cn. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Retrieved from [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2016). PubMed Central. Retrieved from [Link]
-
Synthesis of 2-phenylindoxyls. (2006). arkat-usa.org. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
-
General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (2021). ResearchGate. Retrieved from [Link]
-
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. (2005). PubMed. Retrieved from [Link]
-
Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. (2022). ResearchGate. Retrieved from [Link]
-
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). ResearchGate. Retrieved from [Link]
-
Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. (2022). ResearchGate. Retrieved from [Link]
-
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalized azaindoles†. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-Phenyl-4-azaindole
Introduction
Welcome to the technical support guide for 2-Phenyl-4-azaindole. As a key structural motif in medicinal chemistry, understanding the stability profile of this azaindole derivative is paramount for ensuring the integrity, efficacy, and safety of drug candidates.[1][2] The unique electronic properties of the azaindole scaffold—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—confer distinct advantages in physicochemical and ADME properties compared to their indole counterparts, but also present specific stability challenges.[3][4]
This guide is designed for researchers, chemists, and formulation scientists. It provides field-proven insights and robust methodologies in a direct question-and-answer format to help you anticipate, identify, and troubleshoot stability-related issues in your experiments.
Section 1: Understanding the Inherent Stability of the this compound Scaffold
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is governed by the interplay of its three core components: the pyrrole ring, the pyridine ring, and the C2-phenyl substituent.
-
Pyrrole Ring: This five-membered ring is electron-rich and generally susceptible to electrophilic attack and acidic hydrolysis. The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the system.
-
Pyridine Ring: The nitrogen atom at the 4-position makes this ring electron-deficient. This has a stabilizing effect on the overall molecule by withdrawing electron density, making it less prone to oxidative degradation compared to a standard indole.[5] However, this nitrogen atom also introduces a basic center (pKa modulation) and can act as a hydrogen bond acceptor, influencing solubility and potential interactions.[4][6]
-
C2-Phenyl Group: The phenyl group at the C2 position provides steric hindrance around the most reactive C3 position of the pyrrole ring, which can protect it from certain degradation pathways. It also contributes to the molecule's lipophilicity.
The fusion of these rings creates a unique electronic landscape. The electron-withdrawing nature of the pyridine ring generally enhances the metabolic stability of the azaindole core compared to indole, a key reason for its use in drug design.[3]
Section 2: Frequently Asked Questions (FAQs) on Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as required by regulatory bodies.[7][8]
Q2: I'm observing unexpected degradation of my this compound sample in solution during routine experiments. What are the most likely causes?
A2: If you are observing unexpected instability, consider these common culprits:
-
pH of the Medium: The azaindole scaffold can be sensitive to both strongly acidic and strongly basic conditions. Acidic conditions can lead to hydrolysis or polymerization, while basic conditions can promote oxidation.
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation. Azaindoles, like indoles, possess chromophores that absorb UV radiation, which can lead to the formation of reactive species.
-
Oxidation: The presence of dissolved oxygen, peroxide contaminants in solvents (like THF or ethers), or trace metal ions can catalyze oxidative degradation. The pyrrole moiety is the more likely site of initial oxidation.
-
Temperature: Elevated temperatures used for dissolving the compound or during long-term storage can accelerate underlying hydrolytic or oxidative degradation pathways.
Troubleshooting Action: First, ensure your solvent is fresh and free of peroxides. Store your solutions protected from light and under an inert atmosphere (nitrogen or argon) if possible. Analyze a sample immediately after preparation to establish a baseline (T=0) for comparison.
Q3: How do I design a comprehensive forced degradation study for this compound according to ICH guidelines?
A3: A forced degradation study should be systematic and expose the molecule to a range of stress conditions that are more severe than accelerated stability conditions.[9][10] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants without completely destroying the parent molecule.
The logical workflow for such a study is outlined below.
Caption: General workflow for a forced degradation study.
The following table summarizes the recommended starting conditions for your study. You should optimize the duration, temperature, and reagent concentration to achieve the target degradation level.
| Degradation Type | Recommended Conditions | Storage | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | The pyrrole ring is susceptible to acid-catalyzed hydrolysis. Monitor for color changes. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | The azaindole core is generally more stable to base, but prolonged exposure can cause degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | Perform in the dark to prevent photolytic contributions. The pyrrole ring is a likely target. |
| Thermal (Solution) | In Water/Buffer | 80 °C | Evaluates the intrinsic stability of the molecule at elevated temperatures. |
| Thermal (Solid) | Dry Heat in Oven | 80 °C or higher | Assesses the stability of the solid drug substance. |
| Photostability | ICH Q1B Option 2 | Ambient Temp | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 W hours/m² (UV-A). |
Table based on general guidance from regulatory documents.[9][11]
Q4: What are the likely degradation pathways for this compound under stress conditions?
A4: While specific degradation pathways for this exact molecule are not extensively published, we can predict likely transformations based on the known reactivity of the azaindole scaffold.
-
Acid Hydrolysis: The most probable pathway is the protonation of the pyrrole ring, breaking its aromaticity and leading to ring-opening or polymerization, which may present as a loss of the parent peak in the chromatogram without distinct new peaks.
-
Oxidative Degradation: The electron-rich pyrrole ring is the primary target for oxidation. Potential products could include N-oxides (on the pyridine nitrogen), hydroxylated species on the phenyl or pyrrole rings, or cleavage of the pyrrole ring to form corresponding aminopyridine derivatives.
-
Photodegradation: UV exposure can generate radical species, potentially leading to dimerization or the formation of complex photo-adducts.
The diagram below illustrates these potential sites of attack.
Caption: Potential degradation sites on this compound.
Q5: What is the best analytical method for a stability study of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol) is crucial for separating the relatively nonpolar parent compound from potentially more polar degradants.
-
Detection:
-
UV/Vis (DAD/PDA): A Diode Array or Photodiode Array detector is essential. It allows you to monitor at multiple wavelengths simultaneously and, critically, to perform peak purity analysis. This helps confirm that a chromatographic peak corresponds to a single compound.[8] this compound should have a strong UV absorbance due to its extended aromatic system.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended. It provides mass information for the parent compound and any degradants, which is invaluable for their identification and structural elucidation.[9]
-
Section 3: Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol provides a starting point. Adjust concentrations and times as needed to achieve 5-20% degradation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Protect from light.
-
Thermal: Use the stock solution as is.
-
-
Incubation:
-
Place the acid, base, and thermal vials in a heating block or water bath at 60-80°C.
-
Keep the oxidative stress vial at room temperature.
-
Prepare a "T=0" (unstressed) sample by immediately proceeding to step 4.
-
-
Time Points & Quenching:
-
Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
For acid-stressed samples, quench by adding an equal volume of 0.1 M NaOH.
-
For base-stressed samples, quench by adding an equal volume of 0.1 M HCl.
-
For all samples, dilute to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples (including T=0 and a blank) using a validated stability-indicating HPLC-UV/MS method.
References
-
General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. 2016-12-14. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. 2016-08-01. Available from: [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health (NIH). Available from: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Azaindole Therapeutic Agents. PubMed Central (PMC). Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC). Available from: [Link]
-
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. 2025-08-05. Available from: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. 2023-10-05. Available from: [Link]
-
Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ResearchGate. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). Available from: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central (PMC). Available from: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting Biological Assays for 2-Phenyl-4-azaindole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing the 2-Phenyl-4-azaindole scaffold. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges encountered during biological assays. The 4-azaindole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and purine, which often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability compared to its indole counterparts.[1][2][3][4] Its derivatives, particularly those with substitutions like the 2-phenyl group, are frequently investigated as potent kinase inhibitors targeting a variety of enzymes including Aurora, VEGFR, c-Met, and PAK1.[2][3][5]
This document is structured as a series of frequently asked questions (FAQs) to directly address specific experimental issues. Our goal is to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to design robust, self-validating experiments.
Section 1: Compound Preparation and Handling
Q1: My this compound is difficult to dissolve. What is the recommended procedure for preparing stock solutions?
This is a common first hurdle. While the 4-azaindole moiety generally enhances solubility over a corresponding indole, the addition of a phenyl group at the C2-position increases the molecule's lipophilicity.
Root Cause Analysis: The compound's planar, aromatic structure can lead to poor solubility in aqueous buffers, which is required for most biological assays. The choice of solvent and preparation technique is therefore critical.
Recommended Protocol:
-
Primary Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution.
-
Stock Concentration: Aim to prepare a 10 mM or 20 mM stock solution. A higher concentration minimizes the volume of DMSO introduced into the final assay, reducing potential solvent-induced artifacts.
-
Solubilization Procedure:
-
Weigh the required amount of your this compound derivative into a sterile, low-adsorption microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation with prolonged heat exposure.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution. Store at -20°C or -80°C, protected from light.
-
Assay Preparation: Prepare intermediate dilutions from the primary stock using DMSO or the appropriate assay buffer. Crucially, ensure the final concentration of DMSO in your assay does not exceed 1%, and ideally is below 0.5%, as higher concentrations can affect enzyme activity or cell health. [6][7][8]
Section 2: In Vitro Kinase Assay Troubleshooting
Q2: I'm not observing any inhibition of my target kinase (e.g., Aurora A, VEGFR-2, c-Met) in my biochemical assay. What could be wrong?
Lack of expected activity in a purified kinase assay is a frequent issue that can almost always be resolved by systematically evaluating the assay parameters. The underlying principle to remember is that most small molecule kinase inhibitors, including azaindole-based compounds, function by competing with ATP for the binding site on the kinase.[9]
Troubleshooting Workflow:
Caption: A logical workflow for validating on-target effects.
-
Correlate Potency: Synthesize or obtain structurally related analogs of this compound with varying potencies against the target kinase. The rank order of potency in the biochemical assay should correlate with the rank order of potency in the cellular assay.
-
Genetic Rescue: This is a gold-standard validation technique.
-
Step A: Identify a mutation in your target kinase that confers resistance to your inhibitor but preserves kinase activity.
-
Step B: Introduce this mutant kinase into your target cells.
-
Step C: If the cells expressing the resistant mutant are no longer sensitive to your compound, it provides powerful evidence that the observed phenotype is mediated by the intended target.
-
-
Kinase Selectivity Profiling: Screen your compound against a large panel of kinases (e.g., a commercial service like Eurofins' KinomeScan™ or Promega's Kinase-Glo®). This will reveal the compound's selectivity profile and identify potential off-targets that could be responsible for the observed phenotype. [5]
Section 5: Assay Technology Interference
Q6: Could my this compound be interfering with the assay technology itself, leading to a false positive or negative result?
Yes, this is a well-documented phenomenon known as assay interference. Aromatic, heterocyclic compounds can interact with assay components in ways unrelated to the intended biological activity. [10][11]This is particularly relevant for homogeneous proximity assays (e.g., FRET, BRET) and luminescence-based readouts like Promega's ADP-Glo™ or Kinase-Glo®. [12][13][14][15] Common Interference Mechanisms:
-
Light Absorption/Fluorescence: The compound may absorb light at the excitation or emission wavelengths of your assay, leading to signal quenching (a false positive in an inhibition assay).
-
Reporter Enzyme Inhibition: In luminescence-based kinase assays that use luciferase to detect ATP levels (e.g., Kinase-Glo®, ADP-Glo™), the compound may directly inhibit the luciferase enzyme, giving the appearance of kinase inhibition (as ATP signal would decrease).
-
Redox Activity: Some compounds can generate reactive oxygen species, such as hydrogen peroxide (H₂O₂), which can damage assay reagents or produce other artifacts. [10] Protocol: Luciferase Counter-Screen (for ATP-based luminescence assays)
This protocol validates whether your compound directly inhibits the reporter enzyme (e.g., firefly luciferase) used in many commercial kinase assay kits.
-
Reagents: Luciferase-containing reagent from your kinase kit (e.g., Kinase-Glo®), assay buffer, ATP, and your this compound compound.
-
Procedure:
-
In a white 96-well plate suitable for luminescence, add your compound in a dose-response curve. [16][17] * Add assay buffer.
-
Add ATP at a concentration that gives a robust signal (e.g., 10 µM). Do not add your target kinase or its substrate.
-
Add the luciferase-containing detection reagent.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence.
-
-
Interpretation: If the luminescence signal decreases in a dose-dependent manner, your compound is an inhibitor of the luciferase reporter enzyme, and your kinase inhibition data is likely a false positive.
References
- Technical Support Center: Troubleshooting AD80 Inhibition of Aurora A - Benchchem.
- c-Met Kinase Assay Kit - BPS Bioscience.
- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience.
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. [Link]
-
In vitro VEGFR-2 inhibitory assay - ResearchGate. [Link]
-
c-Met Kinase Assay Kit - BPS Bioscience. [Link]
-
MET Kinase Assay - ResearchGate. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(t[9][18][16]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. [Link]
-
c-Met (del 963-1009) Kinase Assay Kit (Discontinued) - BPS Bioscience. [Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - ResearchGate. [Link]
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis - Benchchem.
- A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays - Benchchem.
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. [Link]
- An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole - Benchchem.
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 2-Phenyl-4-azaindole Derivatives
Welcome to the technical support resource for researchers working with 2-Phenyl-4-azaindole compounds. This guide is designed to provide in-depth, practical advice for identifying and validating the off-target effects of this important class of molecules. Given that the azaindole scaffold is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors, a thorough understanding of a compound's selectivity profile is critical for accurate interpretation of experimental results and successful drug development.[1][2]
The 4-azaindole core, an isostere of indole, is frequently employed to modulate physicochemical properties like solubility and lipophilicity, and to form key hydrogen bond interactions within ATP-binding sites of kinases.[1][2][3] Derivatives have shown activity against a range of kinases, including p21-activated kinase-1 (PAK1)[4], TGFβ receptor type I (TGFβRI)[5], and I-kappa B Kinase (IKK2)[6]. This promiscuity across the kinome underscores the necessity of comprehensive off-target profiling.
This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you build self-validating systems to ensure the trustworthiness of your findings.
Frequently Asked Questions (FAQs)
Q1: I have a novel this compound derivative. What is the first step to assess its selectivity?
The most effective first step is a broad, unbiased screen to understand the compound's interaction landscape. For kinase inhibitors, a comprehensive kinome profiling service is the industry standard.[7][8] These services test your compound against a large panel of recombinant kinases (often >400) at a fixed concentration (e.g., 1 µM) to identify initial "hits." This provides a global view of potency and selectivity trends, guiding further investigation.[8]
Q2: My compound shows activity against multiple kinases in the initial screen. How do I know which are relevant off-targets versus the intended target?
This is a critical question. The initial screen provides a list of potential interactors, but doesn't confirm them as functional off-targets in a cellular context. To prioritize hits for validation, consider the following:
-
Potency: Rank the kinases by the degree of inhibition. High-potency interactions are more likely to be physiologically relevant.
-
Target-Disease Association: Is there a known link between the off-target kinase and the disease model you are studying? An unexpected interaction with a kinase in a relevant pathway warrants deeper investigation.
-
Structural Similarity: Group the hit kinases by family. If your compound inhibits multiple members of the same kinase family, it suggests a specific binding mode that may be shared across that subfamily.
The next step is to perform dose-response assays (IC50 determination) on the highest-priority hits to confirm their potency.
Q3: What is the difference between a biochemical assay (like a kinome scan) and a cell-based assay? Why do I need both?
Biochemical and cell-based assays provide complementary information, and both are essential for a complete picture.[8][9]
-
Biochemical Assays:
-
What they measure: Direct interaction between your compound and a purified, often recombinant, protein target (e.g., a kinase).
-
Examples: Kinome profiling, mobility shift assays (MSA), ADP-Glo™.[8][10]
-
Pros: High sensitivity, clean system to measure direct binding/inhibition, good for determining intrinsic potency (IC50/Ki).
-
Cons: Lack of physiological context. They don't account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins, which can all affect a compound's activity in a living system.
-
-
Cell-Based Assays:
-
What they measure: The effect of your compound on a specific signaling pathway or cellular phenotype.
-
Examples: Western blotting for downstream substrate phosphorylation, cellular thermal shift assays (CETSA), reporter gene assays.[9][11]
-
Pros: High biological relevance; confirms the compound can enter the cell and engage the target in its native environment.
-
Cons: The observed phenotype could be the result of inhibiting an upstream target or a completely different pathway. It can be difficult to definitively link the phenotype to a specific off-target without further validation.
-
You need biochemical assays to identify potential direct interactions and cell-based assays to confirm that these interactions are functionally relevant in a living system.
Q4: I've heard about "target deconvolution" and "chemical proteomics." How do these approaches work?
Target deconvolution is the process of identifying the molecular target(s) of a compound that was discovered through a phenotypic screen.[12][13] Chemical proteomics is a powerful set of techniques used for target deconvolution.[14][15] These methods use the compound itself as a "bait" to pull its binding partners out of a complex cell lysate.
Common chemical proteomics approaches include:
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): Your compound is immobilized on a solid support (like beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down," washed, and then identified by mass spectrometry.[12]
-
Activity-Based Protein Profiling (ABPP): This technique uses specialized probes that covalently bind to the active sites of specific enzyme families, allowing for a readout of their functional state.[15]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining, you can identify which proteins were stabilized by binding.[13]
These unbiased, proteome-wide methods are excellent for discovering novel or unexpected off-targets that might be missed by a targeted panel like a kinome scan.[16]
Troubleshooting Guides & Experimental Protocols
Problem 1: Discrepancy between Biochemical Potency and Cellular Activity
Scenario: Your this compound derivative has a potent IC50 of 50 nM against a purified off-target kinase, but you see no effect on the phosphorylation of its downstream substrate in cells, even at 10 µM.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Action: Perform a permeability assay (e.g., PAMPA) or use computational models to predict membrane permeability. If permeability is low, consider synthesizing analogs with improved physicochemical properties.[4]
-
-
High Plasma Protein Binding: The compound may be sequestered by proteins in the cell culture medium (like albumin), reducing the free concentration available to enter cells.
-
Action: Measure the fraction of compound bound to plasma proteins. Test the compound in serum-free media for a short duration to see if cellular activity is restored.
-
-
Competition with Intracellular ATP: The concentration of ATP in cells (~1-10 mM) is much higher than that used in many biochemical kinase assays (often at the Km of ATP). If your compound is an ATP-competitive inhibitor, its apparent potency will be significantly lower in a cellular environment.
-
Action: Re-run the biochemical assay with a high (1 mM) ATP concentration to better mimic physiological conditions.[10] This will provide a more predictive IC50 value for cellular experiments.
-
-
Rapid Metabolism or Efflux: The compound may be quickly metabolized by the cells or actively pumped out by efflux transporters (e.g., P-glycoprotein).
-
Action: Perform a metabolic stability assay using liver microsomes or hepatocytes. Test for efflux pump inhibition by co-incubating with known efflux inhibitors like verapamil.
-
Workflow Diagram: A General Strategy for Off-Target Identification
This diagram outlines a tiered approach to comprehensively profile a novel compound.
Caption: Tiered workflow for identifying and validating off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows you to verify that your compound binds to a suspected off-target protein within intact cells.
Principle: Compound binding increases the thermal stability of the target protein. We measure the amount of soluble protein remaining after heat shock to detect this stabilization.
Methodology:
-
Cell Culture & Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with your this compound compound (e.g., at 1x, 10x, and 100x the cellular IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis & Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all samples.
-
Analyze the samples via SDS-PAGE and Western blot using a specific antibody for your suspected off-target protein.
-
Self-Validation: Include a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading. Also probe for a known non-binding protein as a negative control; its melting curve should not shift in the presence of the compound.
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the "melting curve" for the compound-treated samples indicates thermal stabilization and confirms target engagement.
-
Problem 2: Identifying Unknown Binders from a Phenotypic Screen
Scenario: Your compound induces a desirable phenotype (e.g., apoptosis in cancer cells), but its molecular target is unknown. Kinome screening did not reveal any high-potency hits.
Potential Causes & Troubleshooting Steps:
This is a classic scenario for target deconvolution. The target may not be a kinase or may belong to a family not covered in the screen.
-
Perform an Unbiased Proteome-Wide Screen:
-
Action: Use a chemical proteomics approach. Affinity purification (AP-MS) is a robust choice. This requires synthesizing a version of your compound with a linker attached to a solid support (e.g., biotin for streptavidin beads).[12]
-
Causality: This method physically isolates binding partners from the entire proteome, providing direct evidence of interaction.[17] Control experiments are critical.
-
-
Control Experiments for AP-MS are CRITICAL:
-
Negative Control 1 (Beads only): Run an experiment with just the beads to identify proteins that bind non-specifically to the matrix.
-
Negative Control 2 (Inactive Analog): Synthesize a structurally similar analog of your compound that is inactive in the phenotypic assay. Immobilize it and perform the pulldown. Proteins that bind to the active compound but not the inactive one are high-confidence hits.
-
Competition Control: Perform the pulldown with the immobilized active compound in the presence of an excess of the free (non-immobilized) active compound. True binders should be outcompeted, leading to a reduced signal in the mass spectrometry data.
-
Diagram: Affinity Purification-Mass Spectrometry (AP-MS) Workflow
This diagram illustrates the key steps and controls for a successful AP-MS experiment.
Caption: Key steps and controls in an AP-MS target deconvolution experiment.
Data Presentation: Interpreting Off-Target Data
Table 1: Example Kinome Profiling and Cellular Validation Data
| Target Kinase | % Inhibition @ 1µM (Biochemical) | IC50 (Biochemical, 1mM ATP) | p-Substrate Inhibition IC50 (Cellular) | Notes |
| On-Target Kinase | 98% | 15 nM | 45 nM | Expected primary target. Good translation from biochem to cells. |
| Off-Target A | 92% | 40 nM | 120 nM | Potent off-target. 3-fold shift in cells is acceptable. High Priority. |
| Off-Target B | 85% | 150 nM | > 10 µM | Significant potency drop in cells. Likely due to ATP competition or low permeability. Low Priority. |
| Off-Target C | 55% | 1.2 µM | Not Determined | Moderate hit, but low potency. Likely not relevant at therapeutic doses. Very Low Priority. |
| Off-Target D | 95% | 25 nM | No Inhibition | Potent biochemical hit, but inactive in cells. Investigate permeability/efflux. Medium Priority (Troubleshoot). |
This structured comparison helps you logically prioritize which off-targets require further, more intensive investigation, such as using genetic knockout models (CRISPR/siRNA) to confirm their contribution to the compound's overall cellular phenotype.[18]
References
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery.
- Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013).
- Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
- CRISPR Genome Editing & NGS | Off-target analysis and knockout confirm
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
- Kinome Profiling Service. MtoZ Biolabs.
- BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell.
- Quantitative Kinome Profiling Services. CD Biosynsis.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches | Request PDF. (2025).
- Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (2015).
- How can off-target effects of drugs be minimised? (2025).
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (2016).
- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2020).
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucid
- 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. (2009). PubMed.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (2019).
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pharmaron.com [pharmaron.com]
- 10. assayquant.com [assayquant.com]
- 11. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. europeanreview.org [europeanreview.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 17. criver.com [criver.com]
- 18. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 19. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
Technical Support Center: Strategies for Improving the Selectivity of 2-Phenyl-4-azaindole Derivatives
Introduction
The 2-phenyl-4-azaindole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] As bioisosteres of natural purines, these frameworks are adept at forming key hydrogen bond interactions within the highly conserved ATP-binding site of kinases, making them potent starting points for drug discovery programs.[1] However, this very feature presents the primary challenge: a lack of selectivity. The structural similarity of the ATP pocket across the human kinome, which comprises over 500 members, often leads to promiscuous inhibitors that bind to multiple kinases.[3][4] This can result in off-target toxicities and complicate the validation of biological hypotheses.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and systematically improving the selectivity of this compound-based compounds. We will explore the root causes of poor selectivity and offer actionable strategies, detailed protocols, and field-proven insights to guide your lead optimization efforts.
Core Concepts: The Root of the Selectivity Challenge
Understanding why a this compound derivative might be unselective is the first step toward rationally designing a better molecule. The issue is almost always rooted in the conserved architecture of the kinase ATP-binding site.
Most small-molecule kinase inhibitors, including those based on the azaindole scaffold, are ATP-competitive "Type-I" inhibitors.[3][5] They function by occupying the adenine-binding pocket and forming hydrogen bonds with the "hinge" region, a short polypeptide chain that connects the N- and C-lobes of the kinase catalytic domain.[6][7] The 4-azaindole core is an excellent mimic of the adenine ring, proficient at establishing these critical hinge interactions.[2] While this ensures high potency, it also means the inhibitor can bind effectively to any kinase that presents a similar hinge architecture, leading to broad-spectrum activity.
The key to inducing selectivity is to design molecules that exploit the subtle, non-conserved differences that exist around this core binding site.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development of this compound inhibitors in a practical, question-and-answer format.
Q1: My lead compound is potent against my target kinase but hits dozens of others in a kinome scan. Where do I even begin to improve selectivity?
A: This is a classic starting point in kinase drug discovery. The promiscuity indicates your compound's binding is dominated by interactions with the highly conserved hinge region. The goal is to shift the binding energy dependence toward less conserved regions.
Initial Strategy: Structure-Activity Relationship (SAR) Expansion
-
Focus on the Periphery: The 2-phenyl ring is the most logical starting point for modification. It typically projects out from the hinge region toward the solvent-exposed front of the ATP pocket. Systematic substitution on this ring can probe for unique interactions with non-conserved residues.
-
Target the Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket. Kinases with small gatekeeper residues (e.g., threonine, alanine) can accommodate bulky substituents on your inhibitor, while those with large gatekeepers (e.g., methionine, phenylalanine) will cause a steric clash.[3] Designing your 2-phenyl group to exploit this difference is a powerful and proven strategy for gaining selectivity.[3]
-
Explore Other Vectors: Consider substitutions on the azaindole core itself, if synthetically feasible. Even minor changes can alter the precise orientation of the 2-phenyl ring, leading to different interactions.
Below is a workflow to guide this initial optimization process.
Caption: A systematic workflow for addressing initial selectivity issues.
Q2: I'm trying to make modifications, but I'm losing potency against my primary target. How do I balance selectivity and potency?
A: This is a common challenge known as the "potency-selectivity tradeoff." It often occurs when a modification that disfavors binding to an off-target also inadvertently disrupts a favorable interaction with the primary target.
Strategies to Mitigate Potency Loss:
-
Ligand Efficiency (LipE): Don't just look at raw potency (IC50). Calculate efficiency metrics like LipE (pIC50 - cLogP). A good modification may slightly decrease potency but significantly improve properties like lipophilicity, resulting in a more efficient and promising compound.[8]
-
Bioisosteric Replacement: Instead of simply adding or removing groups, use bioisosteres—substituents with similar physical or chemical properties—to fine-tune interactions.[9][10] This allows you to maintain core binding contributions while altering properties like hydrogen bonding capacity, sterics, or metabolic stability.[11][12] For example, replacing a metabolically liable methoxy group (-OCH3) with a fluorine atom (-F) can maintain size while drastically changing electronic properties.
-
Structural Biology: If you don't have a co-crystal structure, now is the time to get one. It will reveal precisely how your inhibitor is binding and why a modification is causing potency loss. You may find the new group is causing a slight repositioning of the entire molecule, weakening the crucial hinge-binding interactions.
| Original Group | Common Bioisosteric Replacement(s) | Primary Rationale for Replacement |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate electronics, introduce H-bond acceptors/donors, improve solubility.[10] |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, maintain acidic pKa, enhance cell permeability.[11] |
| Methyl Group (-CH3) | Chlorine (-Cl), Fluorine (-F) | Alter lipophilicity and electronics with minimal steric change.[12] |
| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,2,4-Triazole | Increase metabolic stability, mimic H-bonding pattern in a rigidified form.[11] |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation (P450), alter local pKa, enhance binding affinity.[12] |
| Caption: Table of common bioisosteric replacements to guide medicinal chemistry efforts. |
Q3: My inhibitor is selective against most of the kinome but still hits one or two closely related kinases. How do I achieve isoform selectivity?
A: This is an advanced challenge that requires exploiting very subtle differences between highly homologous proteins.
Advanced Strategies for Isoform Selectivity:
-
Exploit Non-Conserved Residues: Perform a protein sequence alignment of your target and the problematic off-target(s). Focus on differences in the residues that line the ATP-binding pocket. Even a single amino acid change (e.g., isoleucine to valine) can be exploited with carefully designed inhibitor functionality.
-
Target Allosteric Sites: Consider a "scaffold hop" or a more significant structural modification to design a Type-II or Type-III inhibitor. These inhibitors extend beyond the adenine pocket to bind to an adjacent allosteric site that is often less conserved than the ATP site itself.[5][13] This is a more involved strategy but can yield highly selective compounds.
-
Fragment-Based Growing: If structural information is available, use a fragment-based approach. Retain the core 4-azaindole hinge binder and computationally or synthetically "grow" fragments specifically into regions where the target and off-target kinases differ.[14]
The diagram below illustrates how an inhibitor can be evolved to gain selectivity by engaging with a unique sub-pocket.
Caption: Evolution from a promiscuous hinge-binder to a selective inhibitor.
Q4: My compound is potent in biochemical assays but has low activity in cell-based assays. What could be the problem?
A: This discrepancy often points to issues with physicochemical properties or cell permeability rather than target engagement.
Troubleshooting Cell-Based Activity:
-
Poor Permeability: The this compound core is relatively rigid. If your substitutions have increased the molecular weight or polar surface area (PSA) too much, the compound may not be able to cross the cell membrane. Check your compound's calculated properties (cLogP, MW, PSA).
-
Efflux Pumps: Your compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[15] This is a common issue for kinase inhibitors.[15]
-
High Protein Binding: The compound may be binding extensively to proteins in the cell culture media (like albumin) or intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Compound Instability: The molecule might be rapidly metabolized by cellular enzymes.[16]
Next Steps:
-
Run a Caco-2 or PAMPA assay to directly measure permeability.
-
Test if your compound is a P-gp substrate.
-
Measure plasma protein binding and microsomal stability.
-
If permeability is low, focus on reducing hydrogen bond donors and PSA. If efflux is high, subtle structural changes can sometimes disrupt recognition by the transporter.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a lead compound against a panel of kinases.
Objective: To determine the inhibitory activity of a compound against a wide range of kinases at a single concentration, followed by IC50 determination for significant "hits."
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration plate. For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used.[17]
-
-
Assay Setup (Example using a fluorescence-based assay):
-
Use a multi-well plate (e.g., 384-well).
-
To each well, add the kinase, a suitable peptide substrate, and ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure comparable data.[18]
-
Add the test compound (or DMSO for vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., a phospho-specific antibody conjugated to a fluorophore).
-
Incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or intensity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.
-
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Identify "hits" (e.g., kinases inhibited by >70%).[17]
-
For all identified hits, perform a follow-up dose-response experiment (e.g., 10-point curve) to determine the precise IC50 value.[17]
-
Protocol 2: Suzuki Coupling for 2-Phenyl Ring Modification
This protocol provides a representative example of how to diversify the 2-phenyl group on a 4-azaindole core using a Suzuki cross-coupling reaction.
Objective: To synthesize analogs of a bromo-substituted this compound with various aryl or heteroaryl boronic acids.
Reaction Scheme:
Methodology:
-
Reagent Setup:
-
To a microwave vial or reaction flask, add the starting material (e.g., 1-protected-2-(4-bromophenyl)-4-azaindole) (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 - 0.1 eq) or PdCl2(dppf) (0.05 - 0.1 eq).
-
Add a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 - 3.0 eq), typically as a 2M aqueous solution.
-
-
Solvent and Reaction Conditions:
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or DME and water.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Seal the vessel and heat the reaction. Typical conditions are 80-120 °C for 2-16 hours. Microwave irradiation can often significantly shorten the reaction time.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., LCMS, 1H NMR, 13C NMR).
-
References
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (2023).
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online.
- What is the role of bioisosterism in drug design? (2025).
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Scaffold-based design of kinase inhibitors for cancer therapy. (2010). PubMed.
- The Quest for Bioisosteric Replacements. (n.d.).
- How protein kinase inhibitors bind to the hinge region of the target protein. (2025). PubMed Central.
- The identification of novel kinase inhibitor scaffolds is. (2024).
- How Ligands Interact with the Kinase Hinge. (n.d.). PubMed Central.
- Strategy toward Kinase-Selective Drug Discovery. (2023).
- Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. (2025). Scienmag.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PubMed Central.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Strategy toward Kinase-Selective Drug Discovery. (2023). PubMed Central.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (2025). Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
- Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT.
- Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments. (2013). RSC Publishing.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Chemical Biology.
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
- Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2019). Bioorganic & Medicinal Chemistry.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucid
- Medicinal Chemistry | Online Tutorials and Study Guides! (n.d.). PharmaFactz.
- Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). PubMed.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosolveit.de [biosolveit.de]
- 8. researchgate.net [researchgate.net]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. ctppc.org [ctppc.org]
- 11. drughunter.com [drughunter.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00308F [pubs.rsc.org]
- 15. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of 2-Phenyl-4-azaindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 2-Phenyl-4-azaindole scaffolds. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to address common challenges related to metabolic stability. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Initial Assessment of Metabolic Lability
Question 1: My this compound lead compound shows high clearance in my initial in vitro screen. What are the likely metabolic "soft spots" and how do I identify them?
Answer: High clearance of a this compound scaffold is often attributed to metabolism at several key positions. The primary metabolic pathways typically involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3]
The most common metabolic "soft spots" are:
-
Oxidation of the Phenyl Ring: The phenyl group is susceptible to aromatic hydroxylation by CYP enzymes, often at the para-position. This can lead to the formation of phenolic metabolites that can be further conjugated and rapidly cleared.[4]
-
Oxidation of the Azaindole Core: The azaindole ring system itself can be a target for metabolism. The electron-rich pyrrole moiety can undergo oxidation.[5] Specifically, for 7-azaindoles, oxidation at the 2-position by Aldehyde Oxidase has been identified as a significant metabolic pathway.[1]
-
Oxidation of the Pyrrole Nitrogen: While less common, N-oxidation of the pyrrole nitrogen can occur.
-
N-dealkylation or O-dealkylation: If your scaffold contains N-alkyl or O-alkyl substituents, these are prone to enzymatic cleavage.
To experimentally identify the primary sites of metabolism, a "metabolite identification" or "metabolite profiling" study is essential. This is typically conducted by incubating your compound with human liver microsomes (HLM) or hepatocytes, followed by LC-MS/MS analysis to identify the structures of the resulting metabolites.[6][7]
Question 2: I am seeing a discrepancy in metabolic stability between my liver microsomal assay and my hepatocyte assay for my this compound analog. What could be the reason?
Answer: This is a common and informative observation. Discrepancies between these two assays often point towards the involvement of specific metabolic pathways that are not fully represented in liver microsomes.[8] Here are the primary reasons for such discrepancies:
-
Involvement of Phase II Enzymes: Liver microsomes primarily contain Phase I enzymes like CYPs.[9] Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[6][10] If your compound is rapidly glucuronidated or sulfated after an initial oxidation, it will appear much less stable in hepatocytes.
-
Role of Cytosolic Enzymes like Aldehyde Oxidase (AO): Aldehyde oxidase is a cytosolic enzyme and is therefore not present in significant amounts in microsomal preparations.[1][2] If your compound is a substrate for AO, it will show good stability in a microsomal assay but be rapidly metabolized in a hepatocyte assay.[11] Nitrogen-containing heterocycles like azaindoles are known substrates for AO.[1][2]
-
Cellular Uptake and Efflux: For a compound to be metabolized in hepatocytes, it must first cross the cell membrane. If your compound has poor permeability or is subject to active efflux from the hepatocytes, it may appear artificially stable in this assay compared to a microsomal assay where the enzymes are directly accessible.[6]
To investigate this further, you can perform a human liver cytosol stability assay.[1] Significant metabolism in the cytosol, especially when inhibited by a known AO inhibitor like raloxifene, would confirm the involvement of AO.[1]
Section 2: Strategies for Enhancing Metabolic Stability
Question 3: How can I strategically modify the this compound scaffold to block metabolism and improve its stability?
Answer: Improving metabolic stability is a key aspect of lead optimization. The general principle is to block the identified metabolic "soft spots" without compromising the compound's desired pharmacological activity. This is often achieved through strategic chemical modifications.
Strategies to Mitigate Metabolism:
| Metabolic Liability | Proposed Modification Strategy | Rationale |
| Phenyl Ring Oxidation | Introduce electron-withdrawing groups (e.g., F, Cl, CF3) to the phenyl ring, particularly at the para-position. | Deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[12] |
| Replace the phenyl ring with a bioisostere. | Bioisosteres can mimic the phenyl ring's steric and electronic properties while being less metabolically labile.[13][14][15][16] | |
| Examples: Pyridine, pyrimidine, or other heteroaromatic rings can reduce susceptibility to CYP-mediated oxidation.[12] Saturated bicyclic systems like bicyclo[1.1.1]pentane can also be effective replacements.[14] | ||
| Azaindole Core Oxidation | Substitution at the 2-position of the azaindole. | This can sterically hinder the approach of metabolic enzymes like Aldehyde Oxidase.[1] |
| Introduction of a nitrogen atom at a metabolically labile carbon (bioisosteric replacement). | For example, replacing the 7-azaindole with a 7-fluoro-indazole has been shown to mitigate metabolism by both CYP3A and AO.[17] | |
| General Strategy | Introduction of fluorine or deuterium at metabolically active sites (Kinetic Isotope Effect). | The stronger C-F or C-D bond is more difficult for metabolic enzymes to break, thus slowing down the rate of metabolism. |
It is crucial to note that any modification should be evaluated for its impact on the compound's potency, selectivity, and other ADME properties.
Section 3: Experimental Protocols and Data Interpretation
Question 4: Can you provide a standard protocol for a human liver microsomal (HLM) stability assay?
Answer: Certainly. The following is a generalized protocol for assessing metabolic stability in HLM.
Protocol: Human Liver Microsomal Stability Assay [9][18][19][20][21]
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 10 mM stock solution in DMSO.
-
HLM Stock: Pooled human liver microsomes (e.g., 20 mg/mL). Thaw on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Stop Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
-
Incubation:
-
Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the test compound to the HLM solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold stop solution to terminate the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Question 5: How do I interpret the data from a hepatocyte stability assay and predict in vivo clearance?
Answer: Interpreting hepatocyte stability data allows for a more comprehensive understanding of a compound's metabolic fate and can be used to predict human hepatic clearance.[6][10][22]
Data Interpretation: [6][7] The primary data output from a hepatocyte stability assay is the in vitro intrinsic clearance (CLint), typically in units of µL/min/10^6 cells. A higher CLint value indicates lower stability.
Predicting in vivo Hepatic Clearance: The in vitro CLint can be scaled to predict in vivo hepatic clearance (CLh) using the "well-stirred" model. This involves several scaling factors:
-
Hepatocellularity (cells per gram of liver)
-
Liver weight
-
Fraction unbound in the incubation (fu,inc)
-
Fraction unbound in blood (fu,b)
-
Hepatic blood flow (Qh)
The scaled CLint can then be used in the following equation to predict CLh:
CLh = (Qh * fu,b * CLint,scaled) / (Qh + fu,b * CLint,scaled)
A good correlation between the predicted hepatic clearance in preclinical species and the measured in vivo clearance builds confidence in the prediction for humans.[6]
Visualizations
Metabolic Pathways of this compound
Caption: Predicted metabolic pathways for a this compound scaffold.
Experimental Workflow: Troubleshooting Assay Discrepancies
Caption: Decision tree for troubleshooting metabolic stability assay discrepancies.
References
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
- Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimiz
- Bioisosteric Replacements. Chemspace.
- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
- Discovery of Potent and Efficacious Influenza PB2 Inhibitors.
- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
- Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Tre
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. PubMed.
- N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC - NIH.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed.
- Hep
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
- Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. PubMed.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Metabolic Stability Assays. Merck Millipore.
- The role of aldehyde oxidase in drug metabolism.
- Cyprotex Hep
- Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.
- Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. PubMed.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
- Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. PubMed.
- The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. Benchchem.
- Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.
- Microsomal Stability Assay Protocol. AxisPharm.
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC - NIH.
- Metabolism. Cambridge MedChem Consulting.
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Protocol for the Human Liver Microsome Stability Assay.
Sources
- 1. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chem-space.com [chem-space.com]
- 16. drughunter.com [drughunter.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Resource Center: Overcoming Resistance to 2-Phenyl-4-azaindole Analogs
Last Updated: 2026-01-12
Welcome to the technical support center for our 2-Phenyl-4-azaindole series of kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly acquired resistance, encountered during preclinical development. The 4-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP.[1][2] However, like all targeted therapies, resistance can emerge. This resource provides in-depth, field-proven insights to help you navigate these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use and performance of this compound analogs.
Q1: We're observing a gradual loss of potency (IC50 shift) of our this compound analog in our long-term cell culture. What is the most likely cause?
A: A gradual increase in the IC50 value typically points to the development of acquired resistance in the cancer cell population. The most common mechanisms include on-target mutations in the kinase active site (e.g., gatekeeper mutations), activation of alternative signaling pathways to bypass the inhibited kinase, or increased drug efflux through transporters.[3]
Q2: Are there known solubility or stability issues with the this compound scaffold?
A: While the azaindole core generally improves aqueous solubility compared to its indole counterpart, the 2-phenyl substitution can increase lipophilicity.[4] We recommend preparing fresh stock solutions in DMSO and avoiding repeated freeze-thaw cycles. If precipitation is observed in your media, consider using a lower final concentration or formulating with a solubilizing agent like Kolliphor® EL.
Q3: My in vitro kinase assay shows potent inhibition, but the compound is much less active in cell-based assays. Why?
A: This discrepancy is common and can be due to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Drug Efflux: The compound could be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump it out of the cell.[5][6][7]
-
High Protein Binding: The compound may bind strongly to proteins in the cell culture medium, reducing the free concentration available to inhibit the target.
-
Compound Metabolism: The cell line may rapidly metabolize the compound into an inactive form.
Q4: What is a "gatekeeper" mutation, and is it relevant for my this compound inhibitor?
A: The gatekeeper residue is a key amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket.[8] Mutations at this site, often replacing a smaller residue with a bulkier one (e.g., Threonine to Methionine), can sterically block your inhibitor from binding effectively.[8][9] This is a major mechanism of acquired resistance for many kinase inhibitors and is highly relevant for ATP-competitive scaffolds like azaindoles.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to identify and overcome specific resistance mechanisms.
Guide 1: Investigating the Mechanism of Acquired Resistance
When a previously sensitive cell line loses its response to your this compound analog, a systematic investigation is required.
Logical Workflow for Resistance Investigation
The following diagram outlines a decision-making workflow to diagnose the underlying resistance mechanism.
Caption: Workflow for diagnosing resistance mechanisms.
Troubleshooting Steps & Solutions
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| IC50 is restored when co-incubated with Verapamil or Tariquidar. | Drug Efflux. The compound is a substrate for ABC transporters, which are overexpressed in the resistant cells.[5][6][11] | Confirm: Use a fluorescent substrate assay (e.g., Rhodamine 123) to confirm P-gp activity. Solution: Consider co-administration with a known efflux pump inhibitor in your experiments. For drug design, modify the analog to reduce its recognition by efflux pumps.[11] |
| Sanger or Next-Gen Sequencing reveals a mutation in the kinase domain. | On-Target Mutation. A mutation, often at the gatekeeper residue, prevents the inhibitor from binding.[8][10] | Confirm: Clone and express the mutant kinase. Test your compound's activity against the mutant protein in a cell-free in vitro kinase assay.[12] Solution: This necessitates designing a next-generation inhibitor. Smaller, more compact analogs may be needed to bypass steric hindrance from the mutation.[3][13] |
| No target mutation is found, and efflux is not the cause. | Bypass Pathway Activation. The cancer cells have activated a parallel signaling pathway to circumvent the blocked target, rendering your inhibitor ineffective.[3][14][15] | Confirm: Use phospho-receptor tyrosine kinase (RTK) arrays or mass spectrometry-based phosphoproteomics to compare the parental and resistant cell lines. Look for hyper-phosphorylation of other kinases (e.g., MET, AXL, EGFR). Solution: Implement a combination therapy strategy.[16][17][18] |
Guide 2: Overcoming Resistance with Combination Therapy
If bypass pathway activation is identified, a combination of inhibitors is often the most effective strategy.[17] The goal is to block both the primary target and the compensatory pathway simultaneously.
Conceptual Framework: Vertical vs. Horizontal Inhibition
Caption: Strategies for combination therapy.
-
Vertical Inhibition: Targeting multiple nodes within the same signaling pathway (e.g., BRAF and MEK inhibitors). This can prevent downstream reactivation.[3]
-
Horizontal Inhibition: Targeting the primary pathway and a separate, parallel bypass pathway that has become activated.[15]
Part 3: Key Experimental Protocols
Protocol 1: Cell-Free In Vitro Kinase Assay
This protocol is essential for confirming on-target activity and testing efficacy against suspected resistance mutations.
Objective: To measure the inhibitory activity of a this compound analog against wild-type and mutant kinase proteins.
Materials:
-
Recombinant kinase (wild-type and mutant)
-
Kinase-specific peptide substrate
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP solution
-
Your this compound analog, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well microplates
Procedure:
-
Prepare Reagents: Thaw all components and bring them to room temperature. Prepare the ATP and substrate mix in kinase buffer.[19]
-
Compound Plating: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Enzyme Addition: Add 2 µL of kinase solution (wild-type or mutant) to each well.
-
Initiate Reaction: Add 2 µL of the ATP/substrate mix to each well to start the reaction. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).
-
Detect ADP Production: Stop the kinase reaction and measure the amount of ADP generated by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent.[20]
-
Read Luminescence: Measure the luminescence signal on a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp/ABCB1 Activity)
Objective: To determine if resistant cells exhibit increased efflux activity of P-glycoprotein (ABCB1).
Materials:
-
Parental (sensitive) and resistant cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil or Tariquidar (P-gp inhibitors, positive control)
-
Your this compound analog (test article)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed parental and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitors: Wash the cells with PBS. Add medium containing either vehicle (DMSO), a positive control inhibitor (e.g., 50 µM Verapamil), or your test compound. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells. Incubate for 60 minutes at 37°C, protected from light.
-
Wash and Read: Wash the cells three times with ice-cold PBS to remove extracellular dye. Add 100 µL of PBS to each well.
-
Quantify Fluorescence: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex: 485 nm, Em: 528 nm) or by harvesting cells for analysis on a flow cytometer (e.g., FITC channel).
-
Data Analysis:
-
Interpretation: Resistant cells with high P-gp activity will show low Rhodamine 123 fluorescence because the dye is pumped out.
-
Confirmation: If co-incubation with Verapamil or your test compound restores high fluorescence in the resistant cells, it confirms they are inhibiting P-gp-mediated efflux.
-
References
-
Kathawala, R. J., Gupta, P., Ashby Jr, C. R., & Chen, Z. S. (2015). The ABC transporter subfamily and its role in cancer multidrug resistance. Journal of Clinical Pharmacology, 55(7), 723-744. [Link]
-
Sino Biological. (n.d.). Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. Sino Biological. [Link]
-
Marabelle, A., et al. (2020). Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. OncoImmunology, 9(1), 1774329. [Link]
-
Bao, X., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology, 11, 697573. [Link]
-
Sharom, F. J. (2008). ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. Chemical Reviews, 108(8), 2989-3013. [Link]
-
Dent, P., et al. (2011). Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. Drug Resistance Updates, 14(1), 12-26. [Link]
-
Choi, Y. J., et al. (2020). Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
Boumendjel, A., et al. (2019). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Current Medicinal Chemistry, 26(21), 3963-3982. [Link]
-
Song, X., et al. (2020). Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis-targeting chimeras. Medicinal Chemistry Research, 29, 1505-1513. [Link]
-
Fuhrmann, D., et al. (2014). Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy. Cancer Immunology Research, 2(11), 1090-1102. [Link]
-
Blaskovits, F., et al. (2017). A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues. PLoS ONE, 12(2), e0171997. [Link]
-
Varghese, S., et al. (2016). Interactions of Multitargeted Kinase Inhibitors and Nucleoside Drugs: Achilles Heel of Combination Therapy? Molecular Cancer Therapeutics, 15(1), 102-111. [Link]
-
Wang, F., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). International Journal of Oncology, 63(4), 1-13. [Link]
-
American Chemical Society. (2025). Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. ACS Fall 2025. [Link]
-
Zhang, Y., et al. (2021). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology, 14(1), 1-19. [Link]
-
Chong, C. R., & Jänne, P. A. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 19(9), 2248-2256. [Link]
-
Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Targets, 21(13), 1332-1355. [Link]
-
Sloan, B., et al. (2019). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Infectious Diseases, 5(11), 1859-1868. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate. [Link]
-
Rudolph, J., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3660. [Link]
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(7), 665-670. [Link]
-
Mori, T., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(10), 1956-1964. [Link]
-
Wu, G., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 896-901. [Link]
-
Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 925-947. [Link]
-
ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Chen, J., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 6038-6042. [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Link]
-
Liu, Y., et al. (2023). Advances in protein kinase drug discovery through targeting gatekeeper mutations. Expert Opinion on Drug Discovery, 18(11), 1247-1262. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry, 63(22), 13329-13364. [Link]
-
Roskoski, R. Jr. (2016). Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. Journal of Medicinal Chemistry, 59(13), 5949-5972. [Link]
-
Technology Networks. (2023). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. Technology Networks. [Link]
-
Besch, A. S., et al. (2023). Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state. Proceedings of the National Academy of Sciences, 120(8), e2216223120. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in protein kinase drug discovery through targeting gatekeeper mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. In vitro kinase assay [protocols.io]
- 13. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. bmglabtech.com [bmglabtech.com]
Technical Support Center: Formulation of 2-Phenyl-4-azaindole for In Vivo Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the in vivo formulation of 2-Phenyl-4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with formulating this promising therapeutic agent for animal studies. We provide field-proven insights, step-by-step protocols, and troubleshooting solutions to ensure the success and reproducibility of your experiments.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound belonging to the azaindole class, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] Azaindoles are often developed as bioisosteres of indoles to improve physicochemical properties like solubility and metabolic stability.[2][3] For instance, systematic replacement of a carbon atom in an indole ring with nitrogen has been shown to enhance aqueous solubility by more than 25-fold.[2]
Despite this potential advantage, the parent 2-phenylindole scaffold is known for its poor aqueous solubility (reported as 0.7 µg/mL at pH 7.4).[4] Therefore, it is critical to assume that this compound will present solubility challenges that must be overcome to achieve the necessary exposure for in vivo efficacy and toxicology studies. This guide provides a systematic approach to tackling this core issue.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A successful formulation strategy begins with understanding the molecule's properties. While specific experimental data for this compound may be limited, we can infer key characteristics from its structural motifs, 2-phenylindole and 4-azaindole.
| Property | Inferred Value / Characteristic | Rationale & Implication for Formulation | Source(s) |
| Molecular Formula | C₁₄H₁₁N₂ | --- | [4] |
| Appearance | Likely a white to yellow/brown crystalline solid. | Crystalline solids often have lower solubility than their amorphous counterparts. | [1][5] |
| Aqueous Solubility | Poor, but likely higher than 2-phenylindole. | The nitrogen in the 4-azaindole ring can act as a hydrogen bond acceptor, potentially improving interaction with water compared to the parent indole.[2] However, it will almost certainly require enabling formulation technologies. | [2][4][6] |
| Solvent Solubility | Expected to be soluble in organic solvents. | Soluble in solvents like methanol, ethanol, and DMSO. This is the basis for co-solvent and solvent-based formulation approaches. | [1][7] |
| pKa | Contains a basic nitrogen (pyridine ring) and a weakly acidic N-H (pyrrole ring). | The basicity of the pyridine ring (pKa ~4.85 for 4-azaindole) allows for pH modification to increase solubility in acidic conditions (pH < 3).[1] This is a viable strategy for oral formulations. | [1][8] |
Section 2: Frequently Asked Questions (FAQs) - Getting Started
This section addresses the most common initial questions when approaching the formulation of this compound.
Q1: What is the absolute first step to developing an in vivo formulation?
The first step is to perform a solubility screening in a range of pharmaceutically acceptable vehicles. This foundational experiment will dictate your entire formulation strategy. You cannot rationally design a formulation without knowing where your compound is soluble and to what extent. This screening will quickly tell you if a simple solution is possible or if you need to pursue a more complex system like a suspension or co-solvent vehicle.
Q2: Which vehicles should I include in my initial solubility screen?
Your choice of vehicles depends on the intended route of administration. A good starting point is to screen vehicles that are safe and common for the desired route.
| Route of Administration | Recommended Screening Vehicles | Purpose |
| Oral (PO) | pH 2.0 Buffer (e.g., HCl), pH 6.5 Buffer (e.g., Phosphate), 0.5% Methylcellulose in water, PEG 400, Corn Oil | Assess pH-dependent solubility and suitability for simple aqueous suspensions, co-solvent solutions, or lipid vehicles. |
| Intravenous (IV) | 5% Dextrose in Water (D5W), Saline (0.9% NaCl), 10% Solutol HS-15 in D5W, 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Evaluate solubility in common infusion diluents and with standard solubilizing excipients. |
| Intraperitoneal (IP) | Saline (0.9% NaCl), 10% DMSO / 90% Saline, 5% PEG 400 / 5% Tween 80 / 90% Saline | Test vehicles common for IP injection, ranging from simple saline to co-solvent/surfactant systems. |
Q3: How do I choose between formulating a solution versus a suspension?
The choice is dictated by the required dose and the compound's solubility. A solution is generally preferred due to uniform dosing and typically better absorption, but a suspension is a viable and common alternative.[9]
-
Choose a Solution if: The full dose of this compound can be dissolved in a tolerable volume of a safe vehicle (e.g., if you need 10 mg/kg and its solubility is 2 mg/mL, you can dose at 5 mL/kg, which is acceptable for most species).
-
Choose a Suspension if: The required dose cannot be dissolved in a reasonable volume. For example, if you need 50 mg/kg and the best solubility you can achieve is 1 mg/mL, you would need to dose at 50 mL/kg, which is not feasible. In this case, suspending the solid drug particles in a vehicle like 0.5% methylcellulose is the correct approach.[9]
Q4: My compound seems to degrade in the formulation. What should I do?
Compound stability in the dosing vehicle is critical.[10] If you suspect degradation (e.g., discoloration, appearance of new peaks in HPLC analysis), you should:
-
Assess Stability: Formally test the stability of your final formulation under the intended storage conditions (e.g., room temperature, 4°C) over the planned usage period (e.g., 8 hours, 24 hours).
-
Check for Excipient Incompatibility: Some excipients, particularly surfactants like polysorbates, can contain impurities that may accelerate oxidative degradation.[10][11] Using highly purified excipients can sometimes solve this problem.[12]
-
Control pH: If the degradation is pH-dependent, use a buffer system to maintain the pH at its most stable point.
-
Protect from Light/Oxygen: Store the formulation in amber vials and consider preparing it under an inert gas like nitrogen if it is sensitive to light or oxygen.
Section 3: Troubleshooting Guide - Common Formulation Problems & Solutions
Problem: My compound has very low solubility (<1 mg/mL) in all simple aqueous vehicles.
-
Causality: This is expected for a molecule like this compound, which is a large, crystalline, and relatively lipophilic compound. The energy required to break the crystal lattice is not overcome by the energy gained from interactions with water molecules.
-
Solution Workflow:
[8] 2. Use Co-solvents: Introduce water-miscible organic solvents to reduce the overall polarity of the vehicle. Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO). [8][13] 3. Add Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 form micelles above their critical micelle concentration, encapsulating the hydrophobic drug molecule and increasing its apparent solubility. [9][14] 4. Formulate a Suspension: If a solution is not feasible, creating a uniform suspension of the solid particles in an aqueous vehicle is a standard and effective approach, especially for oral dosing. [9] Problem: My compound dissolves in a co-solvent system, but it precipitates when I administer it intravenously (IV).
-
Causality: This is a classic issue with co-solvent formulations. The vehicle is rapidly diluted by the aqueous environment of the blood, the concentration of the organic co-solvent drops, and the drug immediately crashes out of solution before it can distribute.
-
Solutions:
-
Slow Down Infusion: Administering the dose as a slow IV infusion rather than a rapid bolus can allow the drug to distribute as it is diluted, potentially preventing precipitation.
-
Add a Surfactant or Cyclodextrin: These excipients can help keep the drug solubilized even upon dilution. Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective as it forms an inclusion complex with the drug molecule, which is less prone to immediate precipitation. [8][14] 3. Reduce the Drug Concentration: If possible, lower the concentration in the formulation and increase the dosing volume (within tolerable limits) to reduce the precipitation risk.
-
Switch to a Nanosuspension: For IV administration of very insoluble compounds, a sterile nanosuspension (particle size < 200 nm) can sometimes be a viable alternative to a solution. This is an advanced technique requiring specialized equipment. [15] Problem: I'm observing toxicity (e.g., hemolysis, lethargy, seizures) in my animals that I don't think is related to the compound's pharmacology.
-
-
Causality: The formulation vehicle itself can cause toxicity, especially when high concentrations of organic solvents or surfactants are used. [9]For example, high concentrations of DMSO can cause hemolysis, and propylene glycol can cause CNS effects.
-
Solutions:
-
Review Excipient Toxicity Data: Always consult safety and toxicity information for your chosen excipients. Many resources provide recommended concentration limits for different species and routes of administration.
-
Run a Vehicle-Only Control Group: This is mandatory for any in vivo study. This group will tell you if the adverse effects are caused by the vehicle alone.
-
Reduce Excipient Concentrations: Reformulate to use the minimum possible concentration of each excipient. Often, a combination of two or three solubilizers at low concentrations is safer and more effective than one at a high concentration.
-
Consider Alternative Excipients: Newer, safer excipients are available. For example, Solutol® HS-15 is often better tolerated than older surfactants like Cremophor® EL. [9]
-
Section 4: Detailed Experimental Protocols
These protocols provide a starting point. Always adapt them based on your specific experimental needs and solubility screening results.
Protocol 1: Step-by-Step Guide to Solubility Screening
-
Preparation: Weigh approximately 2-5 mg of this compound into separate 1.5 mL microfuge tubes for each test vehicle.
-
Vehicle Addition: Add a precise starting volume of the first vehicle (e.g., 100 µL) to the corresponding tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. Use a shaker or rotator for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Visual Inspection: Observe the tube. If all the solid has dissolved, the solubility is greater than the current concentration (e.g., >20 mg/mL if you used 2 mg in 100 µL). Add more compound and repeat.
-
Equilibration & Centrifugation: If solid material remains, continue mixing for several hours (or overnight) to ensure saturation. Afterwards, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate analytical solvent (e.g., methanol or acetonitrile) and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method. The measured concentration is the equilibrium solubility.
Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation for IV/IP Administration
This protocol creates a common vehicle known as "PEG/Tween/Saline".
-
Pre-calculation: Determine the final concentration needed (e.g., 1 mg/mL).
-
Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.
-
Initial Solubilization: Add PEG 400 to the vial (e.g., 10% of the final volume, so 1 mL for a 10 mL batch). Vortex or sonicate until the compound is fully dissolved. A clear solution must be obtained.
-
Add Surfactant: Add Tween® 80 (e.g., 5% of the final volume, so 0.5 mL for a 10 mL batch). Vortex to mix thoroughly.
-
Final Dilution: Slowly add saline (0.9% NaCl) dropwise while vortexing to bring the formulation to the final volume. Critical Step: Adding the aqueous component too quickly can cause the drug to precipitate.
-
Final Inspection: The final formulation should be a clear, particle-free solution. Visually inspect it against a black and white background. Filter through a 0.22 µm syringe filter for IV administration if required by institutional guidelines.
Protocol 3: Preparation of a Suspension Formulation for Oral Gavage (PO)
This protocol uses methylcellulose as a suspending agent.
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to heated water (~80°C) while stirring, then cooling the mixture in an ice bath until it clarifies. Prepare this in advance.
-
Weigh Compound: Weigh the required amount of this compound into a mortar.
-
Particle Size Reduction (Optional but Recommended): Grind the dry powder with the pestle for 1-2 minutes to break up any large aggregates. [9][13]4. Wetting: Add a small amount of a wetting agent, such as 0.1% Tween® 80 in water or a few drops of glycerol, to the powder. Mix with the pestle to form a uniform paste. This step is crucial to prevent the hydrophobic powder from clumping when the main vehicle is added.
-
Add Suspending Vehicle: Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating with the pestle to create a smooth, uniform suspension.
-
Transfer and QS: Transfer the suspension to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug. Add vehicle to reach the final desired volume.
-
Homogenize: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. Crucial: Always stir the suspension continuously during dose aspiration to ensure each animal receives a uniform dose.
Section 5: Advanced Strategies & Final Considerations
If the above strategies fail to provide adequate exposure, more advanced formulation techniques may be required. These typically involve disrupting the drug's crystal lattice to improve dissolution. [16][17]
-
Particle Size Reduction: Techniques like micronization or nano-milling dramatically increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation. [15]* Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix (e.g., using spray drying). In its non-crystalline (amorphous) state, the drug has much higher apparent solubility. [17]* Lipid-Based Formulations: For oral administration, Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, enhancing solubilization and absorption. [14] The choice of formulation is a critical determinant of a compound's success in in vivo models. A systematic, data-driven approach starting with solubility screening is essential. Always prioritize animal welfare by using the safest possible excipients at the lowest effective concentrations.
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- Croda Pharma. Excipients for Small Molecule Delivery.
- Singh, B. N. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8.
- Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry.
- VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services.
- PubChem. 2-Phenylindole. National Center for Biotechnology Information.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1173.
- BenchChem. An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole.
- ChemicalBook. 2-Phenylindole CAS#: 948-65-2.
- Zhang, Y., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 117664.
- Kulkarni, P. M., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(16), 4988.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
- Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. kinampark.com [kinampark.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. crodapharma.com [crodapharma.com]
- 13. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Phenyl-4-azaindole
Welcome to the technical support center for the synthesis of 2-Phenyl-4-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into transitioning this valuable synthesis from the laboratory bench to pilot-scale production. We will address common challenges, provide detailed protocols, and explain the causality behind critical process decisions.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapeutics.[1] While several synthetic routes exist for azaindoles, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the most robust and scalable method for preparing this specific C-2 arylated analogue.[2][3][4] This guide focuses on optimizing and troubleshooting this critical transformation.
Part 1: Frequently Asked Questions (FAQs) - Foundational Strategy
Q1: What is the most reliable and scalable synthetic route for this compound?
The most dependable strategy for large-scale synthesis is the Suzuki-Miyaura cross-coupling reaction. This involves coupling a halogenated 4-azaindole (typically 2-chloro- or 2-bromo-4-azaindole) with phenylboronic acid or a derivative thereof.[4]
-
Why this route? This pathway is preferred for its high functional group tolerance, generally excellent yields, and the commercial availability of starting materials. The reaction conditions are well-understood and can be adapted for large reactors.[5] Alternative methods, such as the Fischer or Bartoli indole syntheses, can be challenging for 4-azaindoles due to the electron-deficient nature of the pyridine ring, often leading to low yields or requiring harsh conditions unsuitable for scale-up.[6][7]
Q2: I'm planning my first scale-up campaign. What are the most critical parameters (CPPs) to define at the lab scale before proceeding?
Before attempting a multi-kilogram scale synthesis, it is imperative to thoroughly define the following Critical Process Parameters (CPPs) at the bench:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (e.g., XPhos, SPhos) is paramount. Catalyst loading is a key cost and purity driver; it should be optimized to the lowest possible level without compromising reaction time or yield.[8]
-
Base Selection and Stoichiometry: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step. Its strength, solubility, and particle size can significantly impact reaction kinetics. The number of equivalents must be precisely optimized.
-
Solvent System: A suitable solvent or solvent mixture must ensure sufficient solubility for all reactants and the catalyst system while being appropriate for the temperature range. Common choices include dioxane/water or toluene/water mixtures.[4]
-
Temperature Profile: Define the optimal reaction temperature and establish acceptable ranges. On a large scale, exotherms during reagent addition or reaction progression must be anticipated and controlled.
-
Reaction Work-up and Product Isolation: The quench, extraction, and crystallization or chromatography procedure must be robust and scalable. The choice of solvents for extraction and crystallization directly impacts yield, purity, and operational safety.
Q3: My process involves a N-protected 4-azaindole. Is this necessary for scale-up?
While N-H containing azaindoles can be directly coupled, using an N-protected starting material (e.g., Boc, SEM) is often a prudent strategy for scale-up.[9]
-
Expertise & Experience: The unprotected N-H group is acidic and can interact with the catalyst or base, sometimes leading to inhibition or side reactions.[4] A protecting group can prevent these issues, leading to a more consistent and predictable reaction. However, this introduces two extra steps (protection and deprotection), which adds to the cost and overall process time. The decision must be based on a careful evaluation of the direct coupling's robustness versus the cost of the protection/deprotection sequence. For instance, challenges in deprotecting SEM-protected 4-azaindoles have been noted, which can lead to complex reaction mixtures.[9]
Part 2: Troubleshooting Guide - Addressing Common Scale-Up Issues
This section addresses specific problems that frequently arise when transitioning from gram to kilogram scale.
Issue Cluster 1: Reaction Performance & Yield
Q: My reaction yield dropped from 90% at the 5g scale to 60% at the 500g scale. What happened?
This is a classic scale-up challenge rooted in physical, not chemical, principles. The primary culprits are inadequate mixing and poor heat transfer.
-
Causality: In a large reactor, the surface-area-to-volume ratio is much lower than in a round-bottom flask. This means heating and cooling are less efficient. "Hot spots" can form, leading to thermal decomposition of the catalyst or product. Furthermore, inefficient stirring can lead to poor mixing of the biphasic reaction mixture, slowing the reaction and promoting side reactions like dehalogenation of the starting material or homo-coupling of the boronic acid.
-
Solution:
-
Characterize Mixing: Ensure the chosen reactor and impeller are appropriate for the reaction volume and viscosity.
-
Control Reagent Addition: Add reagents, especially the base or boronic acid solution, sub-surface and at a controlled rate to manage any exotherms.
-
Validate Temperature Probes: Ensure temperature probes are correctly placed to reflect the true internal temperature, not just the temperature at the reactor wall.
-
Q: I'm observing a significant amount of biphenyl and unreacted 2-chloro-4-azaindole. How can I fix this?
This points to a problem in the catalytic cycle, specifically premature catalyst decomposition or an imbalance in the relative rates of oxidative addition and transmetalation.
-
Causality: The formation of biphenyl arises from the homo-coupling of phenylboronic acid. This is often favored when the palladium catalyst is not efficiently consumed in the main cross-coupling cycle. This can be caused by poor quality boronic acid (containing anhydride impurities), insufficient base strength/solubility, or the presence of oxygen which can deactivate the Pd(0) catalyst.
-
Solution:
-
Degas Rigorously: Ensure the solvent and reactor are thoroughly purged with nitrogen or argon before adding the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
Verify Reagent Quality: Use high-purity phenylboronic acid.
-
Re-evaluate Base: Consider switching to a stronger or more soluble base, such as K₃PO₄, which can accelerate the transmetalation step and favor the desired cross-coupling pathway.[4]
-
Issue Cluster 2: Purification & Impurity Control
Q: How do I remove residual palladium to <10 ppm in my final product without using chromatography?
Palladium contamination is a major regulatory concern. On a large scale, chromatography is often economically unviable.
-
Solution: Use a targeted metal scavenger. After the reaction is complete and quenched, the crude product stream can be treated with a scavenger.
-
Scavenger Selection: Thiol-based scavengers on silica or polymer supports (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective at binding palladium.
-
Process: The scavenger is stirred with the solution of the crude product (typically after initial filtration of salts) for a defined period at a specific temperature (e.g., 2-12 hours at 40-60 °C). It is then removed by simple filtration.
-
Optimization: The amount of scavenger, contact time, and temperature should be optimized at the lab scale to ensure efficient palladium removal.
-
Q: My product oils out during crystallization, and I can't get a solid. What should I do?
"Oiling out" is a common problem when an impurity is depressing the freezing point or when the supersaturation is too high.
-
Solution:
-
Solvent Screen: Perform a systematic solvent/anti-solvent screening at the lab scale. A good system will have high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for such heterocycles include isopropanol/heptane, ethyl acetate/heptane, or toluene/heptane.
-
Control Cooling Rate: Implement a slow, controlled cooling profile. A rapid temperature drop ("crash cooling") is a primary cause of oiling out.
-
Seed the Crystallization: Develop a seeding strategy. Adding a small amount of pure, crystalline product at the appropriate temperature can promote controlled crystal growth rather than oil formation.
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Lab-Scale (5 g) Synthesis of this compound
-
Materials: 2-Chloro-4-azaindole (5.00 g, 32.7 mmol), Phenylboronic acid (4.80 g, 39.3 mmol, 1.2 equiv), XPhos Pd G2 (257 mg, 0.327 mmol, 1 mol%), Potassium Phosphate (K₃PO₄, 13.9 g, 65.4 mmol, 2.0 equiv), 1,4-Dioxane (50 mL), Water (12.5 mL).
-
Procedure:
-
To a 250 mL 3-neck round-bottom flask equipped with a condenser, thermocouple, and nitrogen inlet, add 2-chloro-4-azaindole, phenylboronic acid, and K₃PO₄.
-
Purge the flask with nitrogen for 15 minutes.
-
Add the degassed 1,4-dioxane and water.
-
Begin stirring and add the XPhos Pd G2 catalyst.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash chromatography (e.g., heptane/ethyl acetate gradient) to yield this compound as a white to off-white solid. Typical yield: 5.5 g (86%).
-
Protocol 2: Pilot-Scale (500 g) Synthesis of this compound
-
Materials: 2-Chloro-4-azaindole (500 g, 3.27 mol), Phenylboronic acid (480 g, 3.93 mol, 1.2 equiv), XPhos Pd G2 (25.7 g, 0.0327 mol, 1 mol%), Potassium Phosphate (K₃PO₄, 1.39 kg, 6.54 mol, 2.0 equiv), 1,4-Dioxane (5.0 L), Water (1.25 L).
-
Procedure:
-
Charge a 20 L glass-lined reactor with 2-chloro-4-azaindole, phenylboronic acid, and K₃PO₄.
-
Inert the reactor by performing three vacuum/nitrogen purge cycles.
-
Charge the degassed 1,4-dioxane and water via a charging port under positive nitrogen pressure.
-
Begin agitation at a pre-determined optimal rate.
-
Charge the XPhos Pd G2 catalyst as a slurry in a small amount of degassed dioxane.
-
Heat the reactor to an internal temperature of 90 °C using the reactor jacket. Maintain for 6-8 hours, taking periodic samples for IPC (in-process control) via LC-MS.
-
Once complete, cool the reactor to 20-25 °C.
-
Transfer the reaction mixture to an extractor containing 10 L of ethyl acetate and 5 L of water.
-
Agitate and allow the layers to separate. Drain the aqueous layer.
-
Extract the aqueous layer again with 5 L of ethyl acetate.
-
Combine the organic layers in the reactor, wash with 5 L of brine, and transfer to a clean reactor for distillation.
-
Concentrate the solvent under vacuum to a minimum stir volume.
-
Add 5 L of isopropanol and continue to distill to remove residual ethyl acetate.
-
Cool the resulting slurry slowly to 0-5 °C over 4 hours.
-
Filter the product on a Nutsche filter, wash the cake with cold (0 °C) isopropanol (2 x 1 L).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight. Typical yield: 535 g (84%).
-
Data Presentation Tables
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (5 g) | Pilot-Scale (500 g) | Rationale for Change |
| Limiting Reagent | 5.00 g | 500 g | 100x Scale Factor |
| Catalyst Loading | 1.0 mol% | 1.0 mol% | Maintained; already optimized at lab scale. |
| Solvent Volume | 12.5 mL/g | 12.5 mL/g | Maintained for consistent concentration. |
| Reaction Time | 4-6 hours | 6-8 hours | Increased due to slower heat/mass transfer. |
| Heating Method | Oil Bath | Reactor Jacket | Standard for pilot plant operations. |
| Purification | Chromatography | Crystallization | Chromatography is not cost-effective at scale. |
Table 2: Common Impurity Profile and Control Strategies
| Impurity | Structure | Typical Source | Control Strategy |
| 4-Azaindole | Pyrrolopyridine | Dehalogenation of starting material | Rigorous deoxygenation; ensure base quality. |
| Biphenyl | Phenyl-Phenyl | Homo-coupling of boronic acid | Rigorous deoxygenation; use high-purity boronic acid. |
| Triphenylphosphine Oxide | O=P(Ph)₃ | If phosphine ligands are used (from other Pd sources) and exposed to air | Use pre-catalysts like G2; maintain inert atmosphere. |
| Residual Palladium | Pd | Catalyst | Treatment with a metal scavenger; efficient crystallization. |
Part 4: Visualization of Key Processes
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.
Diagram 2: Scale-Up Workflow
Caption: Fig 2. Workflow from lab development to pilot production.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Fig 3. Decision tree for diagnosing low yield issues.
References
- BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
-
Gibbs, A. C., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 55(34), 9984-9988. Available at: [Link]
-
Tucker, J. W., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(15), 7049-7061. Available at: [Link]
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemical Science, 13(12), 3456-3462. Available at: [Link]
-
Boehringer–Ingelheim. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(22), 4585-4614. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. Available at: [Link]
-
ACS Publications. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ACS Omega, 3(10), 13635-13650. Available at: [Link]
-
Wang, X., et al. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. Organic Letters, 2(21), 3245-3247. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubMed Central. Retrieved from [Link]
-
Spivey, A. C., & Gripton, C. J. G. (2004). The Suzuki-Miyaura Cross-Coupling Reaction. University of Sheffield. Retrieved from [Link]
-
Zhang, H., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2875. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]
Sources
- 1. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 2-Phenyl-4-azaindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-4-azaindole (1H-Pyrrolo[3,2-b]pyridin-2-yl)benzene). As a bioisostere of indole, the 4-azaindole scaffold is a privileged structure in medicinal chemistry, making synthetic purity paramount.[1][2][3]
This document provides in-depth troubleshooting advice in a question-and-answer format, focusing on the identification and mitigation of common byproducts. We will explore the causal mechanisms behind impurity formation and provide validated protocols for analysis and purification.
Part 1: Frequently Asked Questions (FAQs) - Common Byproducts & Synthesis Issues
This section addresses the most common challenges and unexpected outcomes encountered during the synthesis of this compound, particularly via the Fischer indole and modern cross-coupling methodologies.
Q1: My Fischer indole synthesis of this compound from 3-hydrazinopyridine and acetophenone is producing low yields and a significant amount of black tar. What is the underlying cause and how can I fix it?
A1: This is a classic and frequently encountered problem when applying the Fischer indole synthesis to azaindole systems. The root cause is the electron-deficient nature of the pyridine ring in the 3-hydrazinopyridine starting material.[2][4] This electron deficiency hinders the crucial acid-catalyzed[5][5]-sigmatropic rearrangement step, requiring harsh reaction conditions (high temperatures and strong acids) which, in turn, lead to degradation.[6][7][8]
Causality and Troubleshooting:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can promote polymerization and tar formation, while one that is too weak will result in an incomplete reaction.[9]
-
Sub-optimal Temperature: High temperatures are a primary driver of tar formation.[9]
-
Solution: Begin with milder conditions and increase the temperature incrementally while monitoring the reaction by TLC or LC-MS. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times by enabling rapid, controlled heating.[9]
-
-
Hydrazone Instability: The pyridylhydrazone intermediate may be unstable under the reaction conditions, decomposing before it can cyclize.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation, minimizing the chance for decomposition.[9]
-
Q2: During LC-MS analysis of my reaction mixture, I observe a peak with a mass corresponding to my dehalogenated starting material. Why does this happen in my Palladium-catalyzed cross-coupling reaction?
A2: The observation of a dehalogenated byproduct is a common side reaction in Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, used to construct the azaindole core.[10][11] This typically occurs when a bromo- or chloro-aminopyridine is used as a starting material.
Mechanistic Insight:
This side reaction, known as proto-dehalogenation or hydrodehalogenation, involves the replacement of the halogen atom with a hydrogen atom. It can be promoted by several factors:
-
β-Hydride Elimination: If the organometallic intermediate has a β-hydride, it can be eliminated.
-
Reaction with Solvent/Base: The catalyst can react with sources of hydrogen in the reaction mixture (e.g., solvent, base, or water) to produce a palladium-hydride species, which then participates in a reductive cycle.
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and promote the desired reductive elimination over side reactions.[12]
-
Base Selection: Use a non-nucleophilic, anhydrous base. The choice of base can significantly influence the reaction pathway.
-
Solvent Purity: Ensure the use of dry, degassed solvents to minimize water content, which can be a source of protons.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help minimize byproduct formation.
Q3: I've isolated an unknown impurity from my synthesis. What is a systematic workflow to identify its structure?
A3: A systematic approach combining chromatographic separation with spectroscopic analysis is the gold standard for impurity identification.[13][14][15]
Workflow for Impurity Identification:
-
Preliminary Analysis (LC-MS): Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the impurity's retention time, purity, and molecular weight. This provides the first crucial piece of information.[15]
-
Isolation: Employ preparative HPLC to isolate the impurity in sufficient quantity (typically >1 mg) for structural elucidation by NMR.[16]
-
Structural Elucidation (NMR): Acquire a suite of NMR spectra in a deuterated solvent:
-
¹H NMR: Provides information on the number and type of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the structure together.
-
-
Confirmation (FTIR/HRMS):
-
FTIR: Can confirm the presence of key functional groups.[14]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula of the impurity.
-
The diagram below illustrates this general workflow.
Caption: A standard workflow for the identification and structural elucidation of unknown impurities.
Part 2: Byproduct Profile Table
The following table summarizes potential byproducts in the synthesis of this compound (MW: 194.23 g/mol ). This can serve as a quick reference during mass spectrometry analysis.
| Potential Byproduct | Common Synthetic Route | Typical Mass (M or M+H)⁺ | Rationale for Formation |
| 3-Hydrazinopyridine | Fischer Indole | 110.13 | Unreacted starting material. |
| Acetophenone | Fischer Indole | 121.16 | Unreacted starting material. |
| Polymeric Tar | Fischer Indole | N/A (Broad Signal) | Acid-catalyzed degradation and polymerization at high temperatures.[9] |
| Positional Isomer (e.g., 2-Phenyl-6-azaindole) | Fischer Indole | 195.23 | Can arise from impure starting pyridylhydrazine or alternative cyclization pathways.[4] |
| Dehalogenated Precursor | Palladium-Catalyzed | Varies | Reductive dehalogenation of the halo-aminopyridine starting material.[11] |
| Homocoupled Precursor (e.g., Biphenyl) | Palladium-Catalyzed (Suzuki) | 155.21 | Homocoupling of phenylboronic acid. |
Part 3: Analytical & Troubleshooting Protocols
Protocol 1: HPLC-MS Method for Reaction Monitoring & Impurity Profiling
This protocol provides a general method for analyzing the complex mixtures often generated during this compound synthesis.
Objective: To separate the desired product from starting materials, intermediates, and byproducts, and to obtain their mass-to-charge ratios.
Instrumentation & Reagents:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B.
Methodology:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 5-10 column volumes.
-
Injection: Inject 1-5 µL of the prepared sample.
-
Gradient Elution:
-
Start at 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 0.5 minutes.
-
Hold at 5% B for 2.5 minutes for re-equilibration.
-
-
Detection:
-
UV: Monitor at 254 nm and 280 nm.
-
MS: Scan in positive electrospray ionization (ESI+) mode from m/z 100 to 1000.
-
-
Data Analysis: Integrate peaks in the chromatogram. Analyze the mass spectrum for each peak to identify known components and flag unknowns for further investigation.
Troubleshooting Workflow: Fischer Indole Synthesis
The following diagram provides a decision-making framework for troubleshooting low-yielding or problematic Fischer indole syntheses for this compound.
Caption: Troubleshooting decision tree for the Fischer synthesis of this compound.
References
-
MDPI. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.[Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.[Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis.[Link]
-
Wikipedia. (n.d.). Fischer indole synthesis.[Link]
-
IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE.[Link]
-
PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors.[Link]
-
NIH. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2.[Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.[Link]
-
Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.[Link]
-
PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.[Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.[Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.[Link]
- Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
-
ResearchGate. (n.d.). PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS.[Link]
-
Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.[Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[Link]
-
BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.[Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.[Link]
-
PubMed Central. (n.d.). Azaindole Therapeutic Agents.[Link]
-
ResearchGate. (2011). Identification and synthesis of impurities formed during sertindole preparation.[Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[Link]
Sources
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. testbook.com [testbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenyl-4-azaindole Assay Development & Optimization
Welcome to the technical support resource for assay development involving the 2-phenyl-4-azaindole scaffold. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common and complex challenges encountered during the screening and characterization of this important class of compounds.
The 4-azaindole scaffold is a privileged structure in medicinal chemistry, prized as a bioisostere of indole and purine that can modulate physicochemical properties like solubility and target binding affinity.[1][2] The addition of a phenyl group at the C2 position creates a rigid, planar molecule with significant lipophilicity, which can present unique challenges in aqueous assay environments. This guide provides a troubleshooting framework and detailed protocols to ensure robust and reproducible results.
Part 1: Foundational Troubleshooting - Compound Management
Proper handling of your this compound derivatives is the bedrock of any successful screening campaign. Issues originating from compound solubility and stability are the most common source of assay artifacts and poor data reproducibility.
Frequently Asked Questions (FAQs): Solubility & Stability
Q1: My this compound compound shows low solubility in my aqueous assay buffer, leading to high data variability. What are my options?
A1: This is a common issue given the hydrophobic nature of the this compound core. The goal is to keep the compound in a monomeric, soluble state without compromising protein activity.
-
Primary Strategy: DMSO Concentration. The most straightforward approach is to optimize the final concentration of your DMSO co-solvent. While a final concentration of 1% (v/v) is common, you may need to go higher. However, concentrations above 1-2% can significantly impact the activity of many enzymes, particularly kinases. Always run a DMSO tolerance curve for your specific assay to determine the maximum allowable concentration.
-
Secondary Strategy: Use of Pluronic F-127. For particularly "sticky" compounds, the non-ionic surfactant Pluronic F-127 can be highly effective at preventing aggregation. It is less denaturing than surfactants like Triton X-100 or CHAPS. We recommend preparing a 10% stock solution and testing final assay concentrations in the range of 0.005% to 0.05%.[3]
-
Pre-incubation and Mixing: When diluting your compound from a DMSO stock into aqueous buffer, ensure rapid and thorough mixing. Avoid slow, dropwise addition which can cause localized precipitation. A brief pre-incubation of the compound in the assay buffer (e.g., 15-30 minutes) before adding the enzyme or other critical reagents can sometimes help assess solubility and prevent protein-induced precipitation.
Q2: I suspect my compound is precipitating during the assay incubation. How can I confirm this and mitigate it?
A2: Compound precipitation is a major cause of non-reproducible IC50 values.
-
Visual Inspection & Light Scatter: For initial troubleshooting, a simple visual check of the assay plate against a dark background can sometimes reveal turbidity. A more quantitative method is to measure light scatter at a wavelength where your reagents do not absorb (e.g., 550-650 nm) before and after the incubation period. An increase in signal indicates precipitation.
-
Nephelometry: A dedicated nephelometer provides the most sensitive measurement of turbidity and can be used to quantitatively assess compound solubility under various buffer conditions.
-
Mitigation Workflow: If precipitation is confirmed, follow the workflow below. The key is to modify the assay buffer to increase the compound's "critical aggregation concentration" (CAC) without disrupting the biological components of the assay.
Caption: Workflow for troubleshooting compound precipitation.
Data Summary: Recommended Buffer Additives
| Additive | Stock Concentration | Recommended Final Concentration | Key Considerations |
| DMSO | 100% | 0.5% - 2% (v/v) | Must determine enzyme tolerance; can affect protein conformation at >2%. |
| Pluronic F-127 | 10% in H₂O | 0.005% - 0.05% (w/v) | Excellent for preventing aggregation; less denaturing than other detergents. |
| CHAPS | 10% in H₂O | 0.01% - 0.1% (w/v) | Zwitterionic detergent; can be more disruptive to proteins than Pluronic F-127. |
| BSA | 10% in H₂O | 0.01% - 0.1% (w/v) | Can act as a carrier protein to keep hydrophobic compounds in solution. |
Part 2: Biochemical Assay Troubleshooting
This compound derivatives are frequently developed as kinase inhibitors.[1][3] The following section addresses common issues in a typical in vitro kinase assay format, such as an ELISA-based assay for p38α MAP kinase.[4]
Frequently Asked Questions (FAQs): Kinase Assays
Q1: My dose-response curve for a this compound inhibitor is shallow and does not reach 100% inhibition. What could be the cause?
A1: A shallow or incomplete dose-response curve often points to issues beyond simple competitive inhibition.
-
Compound-Related Issues:
-
Insolubility: At high concentrations, the compound may be precipitating out of solution, preventing further inhibition. Refer to the solubility troubleshooting section above.
-
Aggregation: The compound may be forming non-specific aggregates that inhibit the enzyme through mechanisms other than direct binding to the active site. The addition of 0.01% Pluronic F-127 is a standard test to rule out this artifact.
-
-
Assay-Related Issues:
-
High Enzyme Concentration: If the enzyme concentration is too high relative to its Km for ATP, it can lead to substrate depletion and non-linear reaction kinetics, which can distort the inhibition curve. Ensure your assay is running under initial velocity conditions (typically <10-15% substrate turnover).
-
Assay Interference: The compound might interfere with the detection method (e.g., quenching fluorescence, absorbing at the detection wavelength). Run a control where the compound is added after the stop solution to check for this.
-
Q2: I am observing a high background signal in my "no enzyme" control wells. How can I troubleshoot this?
A2: A high background signal reduces the dynamic range of the assay and can mask true inhibition.
-
Reagent Cross-Reactivity: The most common cause in an ELISA-based assay is cross-reactivity of the detection antibody. The secondary antibody may be binding non-specifically to the substrate or other components on the plate. Increase the number of wash steps and consider adding a blocking agent like BSA or non-fat milk to both the blocking buffer and the antibody dilution buffer.
-
Substrate Purity: If you are using a peptide substrate, ensure it is of high purity. Contaminating phosphopeptides can lead to a high background signal.
-
ATP Contamination: The ATP stock itself can sometimes be a source of contamination. Use a high-purity, certified ATP stock.
Caption: General workflow for an in vitro kinase inhibition assay.
Part 3: Cell-Based Assay Troubleshooting
Moving from a biochemical to a cellular context introduces new layers of complexity, including membrane permeability, cytotoxicity, and engagement with intracellular targets.
Frequently Asked Questions (FAQs): Cellular Assays
Q1: My this compound compound is potent in my biochemical assay but shows no activity in my cell-based assay. What is the likely reason?
A1: This "biochemical-to-cellular disconnect" is a frequent hurdle in drug discovery. The primary culprits are typically poor cell permeability or high plasma protein binding.
-
Permeability: The 4-azaindole scaffold generally improves physicochemical properties over the parent indole, but the addition of the phenyl group increases lipophilicity (LogP).[3] If the overall LogP is too high, the compound may get trapped in the cell membrane. Consider synthesizing analogs with more polar groups to improve the balance of lipophilicity and hydrophilicity.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. You can test this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). An increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.
-
Plasma Protein Binding: In cell culture media containing fetal bovine serum (FBS), your compound can bind extensively to serum proteins like albumin, reducing the free concentration available to enter the cells. Perform the assay in low-serum or serum-free media to see if potency improves. If it does, this indicates high serum protein binding is a contributing factor.
Q2: My compound appears potent, but at higher concentrations, I observe a significant drop in cell viability. How do I distinguish true target inhibition from cytotoxicity?
A2: It is critical to determine the therapeutic window of your compound.
-
Multiplexed Assays: Run a cytotoxicity assay (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viability) in parallel with your functional assay on the same cell population.
-
Determine CC50 and IC50: Calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) from these parallel experiments.
-
Calculate Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50) gives you a measure of the compound's therapeutic window. A higher SI value (>10) is generally desired, indicating that the inhibitory effect occurs at concentrations well below those that cause general toxicity.
Part 4: Experimental Protocols
Protocol: In Vitro p38α MAP Kinase Enzymatic Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based method to determine the IC50 values of this compound compounds against p38α MAP kinase, adapted from standard methodologies.[4]
Materials:
-
Recombinant active p38α MAP Kinase
-
ATF-2 substrate peptide
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1% BSA, 0.01% Pluronic F-127)
-
High-purity ATP
-
This compound test compounds in 100% DMSO
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (1 M H₂SO₄)
-
96-well high-binding microtiter plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of ATF-2 substrate (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20). Block the wells with 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in 100% DMSO. Then, dilute these stocks into the Kinase Assay Buffer to achieve the desired final assay concentrations (ensure the final DMSO concentration is constant across all wells, e.g., 1%).
-
Assay Plate Preparation: Wash the blocked plate 3 times with Wash Buffer. Add 50 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Kinase Addition: Prepare a solution of p38α kinase in Kinase Assay Buffer. Add 25 µL of this solution to each well (except "no enzyme" controls).
-
Initiate Kinase Reaction: Prepare an ATP solution in Kinase Assay Buffer (final concentration should be at or near the Km for p38α, e.g., 100 µM). Add 25 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C.
-
Stop Reaction & Wash: Stop the reaction by washing the plate 5 times with Wash Buffer.
-
Primary Antibody: Add 100 µL of the diluted anti-phospho-ATF-2 antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash & Secondary Antibody: Wash the plate 5 times. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate and allow the color to develop (typically 5-15 minutes). Stop the reaction by adding 100 µL of Stop Solution.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
-
Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., Schultz-Fademrecht, C., Toniatti, C., & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488–492. [Link]
-
LaFemina, M. J., et al. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters, 9(11), 1075–1081. [Link]
-
Li, J., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(7), 1439–1446. [Link]
-
Addie, M., et al. (2016). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 7(8), 1646–1657. [Link]
-
Lebouvier, N., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 6235–6259. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563–3567. [Link]
-
Singh, R. P., & Singh, P. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(24), 2166–2182. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Zhou, J., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4033–4044. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Phenyl-4-azaindole Quality Control
Welcome to the technical support center for 2-Phenyl-4-azaindole (also known as 2-Phenyl-1H-pyrrolo[3,2-b]pyridine). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical troubleshooting for the quality control (QC) and purity analysis of this important heterocyclic compound. As a bioisostere of indole, this compound offers unique physicochemical properties, making rigorous analytical characterization essential for its application.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have just synthesized a batch of this compound. What is the definitive way to confirm its chemical identity?
A1: Multi-technique spectroscopic analysis is essential for unambiguous structure confirmation. No single technique is sufficient. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the industry standard.
-
Expertise & Experience: The core principle is to probe the molecule's structure from different angles. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS confirms the overall molecular weight and offers clues about the structure through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: This is your first and most crucial check. You should expect to see distinct signals for the protons on the phenyl ring and the azaindole core. The chemical shifts and coupling constants (J-values) will be characteristic of the 4-azaindole system. For example, the protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to a standard indole due to the electron-withdrawing effect of the nitrogen atom.[3]
-
¹³C NMR: This technique confirms the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): For absolute confirmation, especially if you suspect isomer formation, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy) will show which protons are coupled to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is critical as it shows longer-range couplings (2-3 bonds) between protons and carbons, allowing you to connect all the pieces and definitively establish the 2-phenyl substitution pattern and rule out other isomers.[3][4]
-
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is a must-have for confirming the elemental composition. An HRMS (e.g., Q-TOF) analysis should provide a mass measurement accurate to within 5 ppm of the theoretical mass calculated for the molecular formula of this compound (C₁₃H₁₀N₂).[3][4] This provides a high degree of confidence in the assigned formula.
-
LC-MS or GC-MS: These techniques are excellent for routine checks. The mass spectrum will show the molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the molecular weight. The fragmentation pattern can also serve as a fingerprint for the molecule.[5][6]
-
Q2: What is the best method for determining the purity of my this compound sample?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) or UV detector is the gold standard for purity assessment. It is highly sensitive, quantitative, and can separate the main compound from closely related impurities.
-
Trustworthiness: The goal of a good HPLC method is to be "stability-indicating," meaning it can separate the active compound from its synthetic precursors, by-products, and potential degradants. Method validation is key to trusting your results.
-
Experimental Protocol: General RP-HPLC Method for Purity Analysis
-
Column Selection: A C18 column (e.g., Agilent ZORBAX, Waters SunFire) with dimensions like 4.6 x 150 mm and a particle size of 3.5 or 5 µm is a robust starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid sharpens peaks by suppressing the ionization of residual silanols on the column and ensuring the analyte is in a single protonation state.
-
Solvent B: Acetonitrile or Methanol with the same acid concentration as Solvent A.
-
-
Gradient Elution: A gradient is necessary to ensure that both polar and non-polar impurities are eluted and detected.
-
Detection: The azaindole scaffold has strong UV absorbance. Monitor at multiple wavelengths using a DAD, typically around 254 nm and 280 nm, to ensure no impurities are missed.[4][7]
-
Quantification: Purity is typically reported as "% area," which assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially in later-stage development, a reference standard is used to calculate purity by external standard calibration.
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for aromatic heterocycles. |
| Mobile Phase A | H₂O + 0.1% Formic Acid | Provides protons to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good solvating power. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to elute a wide range of impurities. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
| Detection | DAD, 254 nm & 280 nm | Captures absorbance maxima for aromatic systems.[4][7] |
Q3: My HPLC chromatogram shows several minor peaks. What are the likely impurities in my this compound sample?
A3: Impurities typically originate from the synthetic route used. They are often unreacted starting materials, reagents, or products from side reactions. The electron-deficient nature of the pyridine ring can make azaindole synthesis prone to side reactions.[8]
-
Authoritative Grounding: Understanding the specific reaction mechanism is key to predicting impurities. For example, in palladium-catalyzed cross-couplings (like Suzuki or Buchwald-Hartwig), common impurities include starting materials and homo-coupled by-products.[3][9][10]
-
Common Potential Impurities & Identification Strategy:
-
Starting Materials: Unreacted precursors (e.g., a halogenated 4-azaindole or phenylboronic acid) are common. These can often be identified by running the starting materials as standards in your HPLC method.
-
Positional Isomers: Depending on the synthesis, other isomers (e.g., 3-Phenyl-4-azaindole) could form. These may have identical mass but different retention times and NMR spectra.
-
Reaction By-products:
-
Dehalogenated Species: If your synthesis starts with a halogenated pyridine, reductive dehalogenation can occur, leading to the formation of 4-azaindole itself.[3]
-
Homo-coupling Products: In Suzuki couplings, phenylboronic acid can couple with itself to form biphenyl.
-
Solvent Adducts or Dimers: Under harsh conditions, side reactions with solvents or self-condensation can occur.[3][8]
-
-
-
Troubleshooting Workflow for Impurity Identification: This decision tree outlines a systematic approach to identifying an unknown peak in your chromatogram.
Caption: Decision tree for identifying unknown chromatographic peaks.
Q4: I am struggling with my analysis. Can you help troubleshoot some common issues?
A4: Certainly. Below are common problems encountered during the analysis of aromatic nitrogen heterocycles and their solutions.
-
Issue 1: My HPLC peaks for this compound are broad or tailing.
-
Causality: Peak tailing for basic compounds like azaindoles is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. The nitrogen on the pyridine ring can become protonated and interact ionically with deprotonated silanols.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase contains an acid like formic acid or TFA at a concentration of 0.05-0.1%. This keeps the analyte consistently protonated and neutralizes the silanol groups, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a newer generation C18 may solve the problem.
-
Check for Column Overload: Injecting too much sample can cause broad, fronting peaks. Try diluting your sample 10-fold.
-
Investigate Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible.
-
-
-
Issue 2: I see unexpected signals in my ¹H NMR spectrum that are not from impurities.
-
Causality: The N-H proton of the pyrrole ring can exhibit variable chemical shifts and peak shapes due to hydrogen bonding and exchange with residual water in the NMR solvent.
-
Troubleshooting Steps:
-
Broad N-H Signal: The N-H proton often appears as a broad singlet and its position can shift depending on the sample concentration and solvent.
-
D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear or significantly diminish.[11]
-
Use Dry Solvent: Using anhydrous NMR solvent (e.g., DMSO-d₆) can result in a sharper N-H peak. DMSO is particularly good for observing exchangeable protons as it forms strong hydrogen bonds.
-
-
-
Issue 3: My mass spectrum fragmentation pattern is complex. How can I interpret it?
-
Causality: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry breaks molecules at their weakest points, creating a pattern of fragment ions. For indole-type structures, characteristic losses are often observed.
-
Fragmentation Pathway Analysis:
-
The molecular ion ([M]⁺˙ or [M+H]⁺) will be the highest m/z value.
-
A common fragmentation pathway for indoles involves the loss of HCN (27 Da) from the pyrrole ring.[12]
-
Cleavage can also occur between the phenyl ring and the azaindole core.
-
The presence of the pyridine nitrogen offers alternative fragmentation routes compared to a standard indole.
-
Caption: Simplified potential MS fragmentation pathways for this compound. -
Q5: What purity specification should I aim for with my this compound?
A5: The required purity level is dictated by the intended application.
-
Trustworthiness: Adhering to stage-appropriate quality standards is crucial for the integrity of your research and for regulatory compliance in drug development.
| Application Stage | Recommended Purity (by HPLC) | Required Characterization | Rationale |
| Early Discovery Research | > 95% | ¹H NMR, LC-MS | Sufficient for initial biological screening to ensure observed activity is from the target compound. |
| Lead Optimization / Pre-clinical | > 98% | ¹H NMR, ¹³C NMR, HRMS, HPLC | Higher purity is needed to establish reliable structure-activity relationships (SAR) and for in-vivo studies. |
| Good Manufacturing Practice (GMP) | > 99.5% | Full characterization, impurity identification and quantification against reference standards. | Required for clinical trials and commercial manufacturing, following ICH guidelines.[13] |
References
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. National Institutes of Health (NIH). [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). The Royal Society of Chemistry. [Link]
-
Synthesis of 2-phenylindoxyls. Arkat USA. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing... ResearchGate. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
-
mass spectral studies of newer indoles. PJSIR. [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ResearchGate. [Link]
-
Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Publications. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 13. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to 2-Phenyl-4-azaindole and Other 4-Azaindole Derivatives in Medicinal Chemistry
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of indole.[1][2] Its unique arrangement of a pyrrole ring fused to a pyridine ring allows it to act as an effective hinge-binding motif for numerous protein kinases, making it a cornerstone in the development of targeted therapeutics.[1][3] The nitrogen atom in the pyridine ring can modulate physicochemical properties such as solubility and lipophilicity and provides an additional hydrogen bond acceptor, which can significantly enhance target binding affinity compared to its indole counterpart.[1][2][4]
This guide provides an in-depth comparison of 2-Phenyl-4-azaindole with other 4-azaindole derivatives, focusing on the structure-activity relationships (SAR), synthetic accessibility, and performance in biological assays, particularly in the context of kinase inhibition.
The Archetype: this compound
The introduction of a phenyl group at the C-2 position of the 4-azaindole core is a common strategy in kinase inhibitor design. This substituent often occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing significantly to the compound's potency and selectivity.[1]
Synthesis of this compound
A robust and widely adopted method for synthesizing 2-substituted-4-azaindoles is the palladium-catalyzed Sonogashira cross-coupling, followed by a base-mediated heteroannulation.[5][6] This approach offers a facile route starting from commercially available 2-chloro-3-nitropyridine. The key is the strategic sequence of coupling an alkyne (phenylacetylene in this case), followed by reduction of the nitro group and subsequent cyclization to form the pyrrole ring.
Another powerful method for functionalizing the 4-azaindole core is the Suzuki-Miyaura cross-coupling.[7] This reaction is particularly useful for introducing aryl or heteroaryl groups at halogenated positions of a pre-formed azaindole ring, such as at the 2-position.[8]
Biological Profile
This compound derivatives have been investigated as inhibitors of various kinases, including p38 MAP kinase and c-Met.[9][10][11] The phenyl ring's orientation and substitution pattern are critical for optimizing interactions within the target protein's active site. For instance, in p38 MAP kinase inhibitors, a 4-fluorophenyl group at a different position was shown to fill a key hydrophobic pocket, highlighting the importance of specific substitution patterns for activity.[1]
Comparative Analysis: Impact of C-2 Substitution
The identity of the substituent at the C-2 position dramatically influences the biological activity and physicochemical properties of 4-azaindole derivatives. Below, we compare the 2-phenyl derivative with other representative substitutions.
2-Aryl vs. 2-Alkyl/Unsubstituted Derivatives
The choice between an aromatic (aryl) and an aliphatic (alkyl) group at the C-2 position is a critical decision in drug design, driven by the topology of the target's binding site.
-
Rationale: An aryl group, like phenyl, is large, rigid, and capable of pi-stacking interactions. It is ideal for occupying well-defined, spacious hydrophobic pockets. In contrast, smaller alkyl groups (e.g., methyl, propyl) offer less steric bulk and more conformational flexibility, which can be advantageous if the pocket is small or if a specific vector for exiting the pocket is desired.
-
Experimental Evidence: Studies on various kinase inhibitors have demonstrated this principle. For example, in the development of p38 inhibitors, a 2-(pyridin-4-yl) substituent was paired with a 3-(4-fluorophenyl) group to optimize interactions, where the pyridyl group engages in crucial hydrogen bonds in the hinge region.[9][11] A simple phenyl group at C-2 would lack this specific hydrogen bonding capability. A facile synthesis for 2-propyl-4-azaindole has been reported, providing a non-aromatic comparator.[5]
Impact of Heteroaromatic Rings at C-2
Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine) introduces hydrogen bond donors and acceptors, which can drastically alter the compound's properties.
-
Rationale: A pyridine ring, for instance, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a key interaction with the kinase hinge region (e.g., with the backbone NH of Met-109 in p38).[1] This can lead to a significant boost in potency and selectivity compared to a simple phenyl ring. Furthermore, the nitrogen can improve aqueous solubility and modulate pKa.[1]
-
Experimental Evidence: The development of p38 MAP kinase inhibitors beautifully illustrates this. A lead compound, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, demonstrated potent inhibition, with X-ray crystallography confirming the pyridyl nitrogen's interaction at the active site.[9][11] This interaction would be absent in the 2-phenyl analogue.
Data Summary
The following table summarizes the conceptual differences based on structure-activity relationships described in the literature. Actual IC50 values are target-dependent and require specific comparative assays.
| C-2 Substituent | Key Structural Feature | Predicted Impact on Kinase Binding | Physicochemical Considerations |
| Phenyl | Large, hydrophobic, rigid aromatic ring. | Occupies hydrophobic pockets; pi-stacking interactions. | High lipophilicity (may decrease solubility). |
| Alkyl (e.g., Propyl) | Flexible, aliphatic chain. | Fills smaller hydrophobic pockets; less potent than optimized aryl groups. | Generally increases lipophilicity, but less than phenyl. |
| Pyridyl | Aromatic ring with a nitrogen atom. | Can act as H-bond acceptor with the kinase hinge region, increasing potency. | Improves aqueous solubility and polar surface area.[2] |
| Unsubstituted (H) | Smallest substituent. | Lacks occupancy of hydrophobic pocket, generally leading to lower potency. | Lower lipophilicity, higher solubility. |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound via Sonogashira Coupling and Cyclization
This protocol is adapted from the general procedure for synthesizing 2-substituted 4-azaindoles.[5]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Sonogashira Coupling: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a 1:5 mixture of triethylamine (Et3N) and acetonitrile (MeCN), add phenylacetylene (2.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq), and copper(I) iodide (CuI, 0.3 eq). Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Isolation: Upon completion, concentrate the mixture under reduced pressure. Purify the residue using column chromatography to yield 2-(phenylethynyl)-3-nitropyridine.
-
Nitro Group Reduction: Dissolve the product from the previous step in ethanol (EtOH). Add tin(II) chloride dihydrate (SnCl2·2H2O, ~15 eq) and ammonium chloride (NH4Cl). Heat the mixture to 60°C for 24 hours.[5]
-
Work-up and Isolation: Cool the reaction, neutralize with a saturated solution of NaHCO3, and extract with ethyl acetate. Dry the organic layers and concentrate to obtain 3-amino-2-(phenylethynyl)pyridine.
-
Cyclization: Dissolve the aminopyridine intermediate in N-Methyl-2-pyrrolidone (NMP). Add potassium tert-butoxide (t-BuOK, 2.0 eq) and stir at room temperature for 24 hours.
-
Final Purification: Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield the final product, this compound.
Protocol 2: Kinase Inhibition Assay (General Procedure)
This protocol describes a general method for evaluating the inhibitory activity of compounds against a target kinase.
Workflow Diagram: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase enzyme solution and the diluted test compound. Allow for a pre-incubation period (e.g., 15 minutes) at room temperature to permit binding.
-
Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using a luminescence-based assay kit that measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Directions
The 4-azaindole scaffold is a versatile and highly valuable core in modern drug discovery. While This compound serves as a foundational structure for occupying hydrophobic pockets, strategic modifications to the C-2 substituent are paramount for optimizing potency, selectivity, and pharmacokinetic properties.
-
Key Insight: Replacing the phenyl group with heteroaromatic rings like pyridine is a field-proven strategy to engage in specific hydrogen bonds with the kinase hinge region, often leading to superior activity.[1][9]
-
Causality: The nitrogen atom in the 4-azaindole core itself can form a crucial hydrogen bond with catalytic residues (like Lys53 in p38), an interaction that distinguishes it from 5-, 6-, or 7-azaindole isomers and contributes significantly to its inhibitory potential.[1]
Future efforts in this area will likely focus on synthesizing novel derivatives with carefully selected C-2 substituents to fine-tune interactions with specific kinase targets. The continued use of structure-based drug design, guided by X-ray crystallography, will be essential for the rational design of the next generation of potent and selective 4-azaindole-based therapeutics.[10][11]
References
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. Available at: [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]
-
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available at: [Link]
-
Facile Synthesis of 2-Substituted 4-Azaindoles. Taylor & Francis Online. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
-
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Royal Society of Chemistry. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Facile Synthesis of 2-Substituted 4-Azaindoles. ResearchGate. Available at: [Link]
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: 2-Phenyl-4-azaindole as a Strategic Bioisostere of 2-Phenylindole
In the landscape of modern drug discovery, the indole scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its 2-phenyl-substituted variant, in particular, has been extensively explored, yielding compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] However, the journey from a promising hit to a clinical candidate is often hampered by suboptimal physicochemical and pharmacokinetic properties, such as poor aqueous solubility and rapid metabolic degradation.
This guide provides a comparative analysis of 2-phenylindole and its bioisostere, 2-phenyl-4-azaindole. We will delve into the strategic advantages conferred by the seemingly subtle replacement of a single carbon atom with nitrogen, a modification that can profoundly enhance a molecule's drug-like properties. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for scaffold optimization.
Structural Rationale: The Impact of a Single Atom
Bioisosterism, the exchange of atoms or groups with similar steric or electronic features, is a cornerstone of medicinal chemistry. The replacement of a methine (-CH=) group in the benzene ring of an indole with a nitrogen atom gives rise to an azaindole.[5] Specifically, substituting the carbon at position 4 results in the 4-azaindole scaffold.
Caption: Structural comparison of 2-phenylindole and this compound.
This substitution introduces three critical changes:
-
Increased Polarity: The electronegative nitrogen atom alters the electron distribution of the aromatic system, increasing the molecule's overall polarity.
-
Hydrogen Bond Acceptor: The lone pair of electrons on the pyridine nitrogen introduces a hydrogen bond acceptor site, a feature absent in the parent indole.[6]
-
Basicity: The pyridine ring imparts a basic character, allowing the molecule to be protonated at physiological pH, which can significantly influence its properties.
Part 1: Physicochemical Properties - From Lipophilicity to Solubility
The success of a drug candidate is critically dependent on its physicochemical profile. Poor aqueous solubility can lead to low bioavailability, while high lipophilicity can result in non-specific binding and increased metabolic clearance. The introduction of a nitrogen atom in the 4-azaindole scaffold is a well-established strategy to mitigate these issues.[7][8]
A compelling case study is found in the development of p21-activated kinase-1 (PAK1) inhibitors, where a direct comparison between an indole (Compound 1) and its 4-azaindole bioisostere (Compound 5) was performed.[8]
| Property | 2-Phenylindole Scaffold (Compound 1) | This compound Scaffold (Compound 5) | Rationale for Change |
| Lipophilicity (clogD) | 4.4 | 3.4 | The polar nitrogen atom reduces overall lipophilicity, which can decrease non-specific toxicity and improve metabolic profiles. |
| Aqueous Solubility | Lower | Enhanced | Increased polarity and the ability to form hydrogen bonds with water lead to superior solubility.[8] |
| pKa | Non-basic | Basic Center Present | The pyridine nitrogen introduces a basic handle, allowing for potential salt formation to further improve solubility and handling.[6] |
| Permeability | Good | Enhanced | Despite a decrease in lipophilicity, permeability was often maintained or improved in azaindole series, suggesting a favorable balance of properties.[8] |
Data derived from a comparative study on PAK1 inhibitors.[8]
The data clearly demonstrates the advantages of the 4-azaindole scaffold. The one-unit drop in clogD is significant, moving the compound into a more favorable lipophilicity range for oral drug candidates. This improvement in physicochemical properties was achieved while maintaining, and even improving, biological potency.[8]
Part 2: Impact on Biological Activity and Target Engagement
While improving physicochemical properties is crucial, it must not come at the expense of biological activity. The 4-azaindole scaffold often maintains or enhances target affinity. The nitrogen atom's ability to act as a hydrogen bond acceptor can be particularly advantageous in kinase inhibitor design, where the azaindole can mimic the hydrogen bonding pattern of the adenine region of ATP with the kinase hinge region.[5][9]
In the aforementioned PAK1 inhibitor study, the switch from the indole to the 4-azaindole scaffold resulted in equipotent biochemical inhibition but a two-fold improvement in cellular potency .[8]
| Compound | Scaffold | PAK1 Kᵢ (nM) | Cellular Potency (IC₅₀, µM) | Selectivity (Group I vs II PAKs) |
| Compound 1 | Indole | <10 | 0.2 | N/A |
| Compound 5 | 4-Azaindole | <10 | 0.1 | Up to 24-fold for analogs |
Data derived from a comparative study on PAK1 inhibitors.[8]
The enhanced cellular activity of the 4-azaindole analog is likely a direct consequence of its improved physicochemical properties, leading to better effective concentrations at the site of action within the cell.
Caption: Enhanced target interaction potential of the 4-azaindole scaffold.
Part 3: Pharmacokinetic Profile - A Comparative Advantage
A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its therapeutic success. Metabolic instability is a primary reason for drug candidate failure. The indole ring, particularly at electron-rich positions, can be a "soft spot" for oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2]
The introduction of an electron-withdrawing nitrogen atom in the 4-azaindole scaffold can render the ring less susceptible to this metabolic attack, thereby improving stability.[2] This translates directly to a more favorable pharmacokinetic profile.
| Parameter | Indole Scaffold (Compound 1) | 4-Azaindole Scaffold (Compound 5) | Significance in Drug Development |
| Plasma Protein Binding | High | Lower | Lower protein binding results in a higher fraction of free, active drug available to engage the target. |
| Mouse Unbound Clearance | High | 20-fold decrease | Lower clearance leads to a longer half-life and sustained drug exposure, potentially allowing for less frequent dosing. |
Data derived from a comparative study on PAK1 inhibitors.[8]
The dramatic 20-fold reduction in clearance for the 4-azaindole analog is a testament to the power of this bioisosteric switch. It highlights how a single, strategic atomic substitution can solve significant pharmacokinetic challenges, accelerating the progression of a drug discovery program.
Part 4: Experimental Protocols
To empower researchers to validate these findings within their own programs, we provide methodologies for the key experiments discussed. The causality behind experimental choices is emphasized to ensure protocols are self-validating systems.
Caption: A typical workflow for comparing indole and azaindole scaffolds.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by CYP450 enzymes, providing an estimate of its intrinsic clearance.
Rationale: Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes. This assay is a standard, cost-effective method to predict in vivo hepatic clearance. A stable compound (e.g., Verapamil) and an unstable compound (e.g., Propranolol) are included as controls to validate the assay performance.
Methodology:
-
Preparation: Thaw a vial of pooled HLMs (e.g., 20 mg/mL) on ice. Prepare a 1 mg/mL HLM working solution in a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (final concentration 1 µM), and the HLM working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP450 enzymes).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of the remaining compound against time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To measure the solubility of a compound in an aqueous buffer.
Rationale: This high-throughput method measures the point at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. This is a critical parameter for predicting oral absorption.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in a 96-well plate using 100% DMSO.
-
Buffer Addition: Add aqueous phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Determination: The solubility is determined as the concentration in the highest concentration well that does not show significant precipitation above the background.
Conclusion
While 2-phenylindole remains a highly valuable and versatile scaffold in drug discovery, its utility can be limited by inherent physicochemical and pharmacokinetic liabilities. The strategic bioisosteric replacement of C-4 with a nitrogen atom to form this compound presents a powerful and validated approach to overcome these hurdles.
As demonstrated with clear experimental data, this modification can systematically:
-
Decrease lipophilicity and enhance aqueous solubility.
-
Improve metabolic stability, leading to significantly lower clearance.
-
Maintain or enhance biological potency, sometimes by introducing new beneficial target interactions.
For research teams facing challenges with solubility, metabolism, or cellular activity in a 2-phenylindole series, the exploration of the this compound scaffold is not merely an alternative—it is a data-driven strategy to accelerate the development of safer and more effective medicines.
References
-
OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Link][3][4]
-
Shaker, A. M. M., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of the Iranian Chemical Society, 18, 2645–2660. [Link]
-
Zhang, P., et al. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. European Journal of Medicinal Chemistry, 249, 115163. [Link][1]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD, 8(11). [Link][10]
-
ResearchGate. (2009). A General Method for the Preparation of 4- and 6-Azaindoles. [Link][11]
-
Chinese Journal of Chemistry. Synthesis of Azaindoles. [Link][12]
-
Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4328-4343. [Link][13]
-
Chaudhari, S. (2022, August 29). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link][14]
-
Organic Chemistry Portal. Synthesis of azaindoles. [Link]
-
Kamal, A. (2021). Azaindole Therapeutic Agents. Current Bioactive Compounds, 17(5), e051120187834. [Link]
-
Kamal, A., et al. (2021). Azaindole Therapeutic Agents. PMC. [Link][5]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. [Link][9]
-
Pan, X., & Yang, K. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum, 14(1), 128. [Link][15]
-
DeLucca, G. V., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3741-3746. [Link][8]
Sources
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 13. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents | MDPI [mdpi.com]
- 16. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Phenyl-4-Azaindole Scaffold: A Comparative Guide to Kinase Selectivity Profiling
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision point. The 2-phenyl-4-azaindole moiety has emerged as a privileged structure, demonstrating potent and often selective inhibition against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the kinase selectivity profiles of representative this compound derivatives against other kinase inhibitor classes, supported by experimental data and detailed protocols to empower your research endeavors.
The azaindole core, a bioisostere of indole, offers unique advantages in drug design. The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and lipophilicity, and crucially, it introduces an additional hydrogen bond acceptor, enhancing interactions within the ATP-binding pocket of kinases.[1][2] This often translates to improved potency and, in some cases, enhanced selectivity.
Comparative Kinase Selectivity Profiles
The true value of a kinase inhibitor lies not only in its potency against the primary target but also in its selectivity across the human kinome. Off-target inhibition can lead to unforeseen side effects and toxicity. Here, we compare the selectivity of a 4-azaindole-based inhibitor with other known kinase inhibitors.
Case Study: 4-Azaindole as a Selective PAK1 Inhibitor
P21-activated kinase 1 (PAK1) is a key regulator of cell motility, morphology, and proliferation, making it an attractive target in oncology. A series of 4-azaindole-containing compounds were developed as potent PAK1 inhibitors.[3][4] The data below showcases the superior biochemical activity and selectivity of a representative 4-azaindole analog.[4]
| Compound | Target Kinase | Ki (nM) | Selectivity vs. Group II PAKs |
| 4-Azaindole Analog (5) | PAK1 (Group I) | <10 | Up to 24-fold |
| Indole Analog (1) | PAK1 (Group I) | <10 | Not Reported |
This 24-fold selectivity for Group I over Group II PAKs demonstrates the potential of the 4-azaindole scaffold to achieve fine-tuned kinase inhibition profiles.[4]
Kinase Selectivity of a 4-Phenyl-7-Azaindole IKK2 Inhibitor
Inhibitor of kappa B kinase 2 (IKK2) is a central player in the NF-κB signaling pathway, a critical pathway in inflammation and immunity. A novel series of 4-phenyl-7-azaindoles has been identified as potent and selective IKK2 inhibitors. The selectivity profile of a representative compound was determined against a panel of 36 kinases, revealing an impressive selectivity window. Only IKK1 and Aurora B were inhibited within a 100-fold range of the IKK2 inhibition.[5][6]
Key Signaling Pathways Targeted by Azaindole Inhibitors
The versatility of the azaindole scaffold allows it to target multiple critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates some of the key pathways where this compound and its derivatives have shown inhibitory activity.
Caption: Key signaling pathways modulated by this compound-based kinase inhibitors.
Experimental Protocols for Kinase Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in kinase inhibitor profiling.
Biochemical Kinase Assays
These assays measure the direct inhibition of purified kinase enzymes.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Caption: Workflow for a luminescence-based kinase assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the this compound inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
TR-FRET assays are homogeneous assays that measure the binding of a phospho-specific antibody to the phosphorylated substrate.[3]
Detailed Protocol:
-
Kinase Reaction: In a suitable microplate, incubate the kinase, a fluorescently labeled substrate, ATP, and the test inhibitor.
-
Detection: After the kinase reaction, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
FRET Measurement: If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. The TR-FRET signal is measured using a plate reader with appropriate filters.
-
Analysis: A decrease in the TR-FRET signal indicates inhibition of the kinase. IC50 values are determined from the dose-response curve.
Cellular Target Engagement Assays
Confirming that an inhibitor binds to its intended target within a complex cellular environment is crucial.
CETSA is a powerful technique to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8][9]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures. Ligand-bound proteins are generally more stable and will denature and aggregate at higher temperatures than unbound proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. As demonstrated, strategic modifications to this core can yield compounds with impressive selectivity profiles against key therapeutic targets. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize the selectivity of their novel this compound derivatives, a critical step in advancing these promising molecules through the drug discovery pipeline.
References
-
Routier, S., & Merour, J.-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Wang, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
van den Heuvel, D., et al. (2018). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 157, 1039-1052. [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Routier, S., & Merour, J.-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3705-3709. [Link]
-
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 595–616. [Link]
-
Bachovchin, K. A., et al. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases, 6(10), 2736-2747. [Link]
-
El-Fakharany, E. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-310. [Link]
-
Sbardella, G., et al. (2021). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. ACS Chemical Neuroscience, 12(15), 2854-2868. [Link]
-
Drewry, D. H., et al. (2019). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]
-
Patil, P. S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(10), 1647-1669. [Link]
-
Metwaly, A. M., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6268. [Link]
-
Semones, M. A., et al. (2007). Pyridinylimidazole inhibitors of Tie2 kinase. Bioorganic & Medicinal Chemistry Letters, 17(17), 4756-4760. [Link]
-
BioCrick. (n.d.). Tie2 kinase inhibitor. [Link]
-
Liddle, J., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2549-2553. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]
-
Hong, S., et al. (2012). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 3(10), 835-839. [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4991. [Link]
-
Molina, D. M., et al. (2013). Monitoring Drug-Target Interactions in Living Cells with the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. [Link]
-
Li, Y., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 295, 116632. [Link]
-
Liddle, J., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. PubMed. [Link]
-
Eurofins Discovery. (n.d.). STK33 Human CAMK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Lebakken, C. S., et al. (2009). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 14(8), 924-935. [Link]
-
Wilson, G. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468-2477. [Link]
-
Savitski, M. M., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 90(15), 9079-9086. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Flocco, M. T., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(9), 2540-2544. [Link]
-
Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 191-207. [Link]
-
BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ IKKβ Kinase Assay Kit. [Link]
-
Abouzid, K. A. M., et al. (2019). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Molecules, 24(18), 3290. [Link]
-
Bachovchin, K. A., et al. (2025). Synthesis of 4-azaindolyl–indolyl-maleimide GSK-3β inhibitors. ResearchGate. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. annualreviews.org [annualreviews.org]
A Comparative Guide to 2-Phenyl-4-Azaindole Derivatives and Standard-of-Care CDK4/6 Inhibitors in Oncology
This guide provides a comprehensive comparison of the efficacy of a representative 2-phenyl-4-azaindole derivative against established standard-of-care CDK4/6 inhibitors for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibitors in oncology.
Introduction: The Quest for Potent and Selective Kinase Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the G1-S phase transition of the cell cycle.[1] The development of selective CDK4/6 inhibitors has revolutionized the treatment of HR+/HER2- breast cancer, with drugs like palbociclib, ribociclib, and abemaciclib becoming standard-of-care.[3] These agents, used in combination with endocrine therapy, have significantly improved progression-free survival in patients.[3]
The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase domain of various enzymes.[4] This has led to the exploration of azaindole derivatives as inhibitors of a wide range of kinases, including those involved in cancer progression.[4] This guide will delve into a comparative analysis of a representative this compound derivative against the established CDK4/6 inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting the Cell Cycle Engine
Standard-of-Care CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)
The primary mechanism of action for palbociclib, ribociclib, and abemaciclib is the selective inhibition of CDK4 and CDK6.[1] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein.[1] This, in turn, maintains the Rb-E2F transcription factor complex, preventing the expression of genes required for the G1-S phase transition and ultimately leading to G1 cell cycle arrest.[1]
Caption: Standard-of-care CDK4/6 inhibitors block Rb phosphorylation, leading to G1 arrest.
Representative this compound Derivative
Caption: Azaindole derivatives act as ATP-competitive kinase inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the preclinical efficacy of standard-of-care CDK4/6 inhibitors and a representative 7-azaindole CDK8 inhibitor. This comparison highlights the potency of the azaindole scaffold as a kinase inhibitor, although direct comparison of CDK4/6 inhibition is based on extrapolation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| Palbociclib | CDK4/Cyclin D1 | 11 | [6] |
| CDK6/Cyclin D2 | 15 | [6] | |
| Ribociclib | CDK4 | 10 | [6] |
| CDK6 | 39 | [6] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | N/A |
| CDK6/Cyclin D3 | 10 | N/A | |
| 7-Azaindole Derivative (Compound 6) | CDK8 | 51.3 | [5] |
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Cancer Type | GI50 (µM) | Source |
| Palbociclib | MCF-7 | Breast Cancer | 0.08 | [7] |
| Abemaciclib | Various | Breast Cancer | Varies | [8] |
| 7-Azaindole Derivative (Compound 6) | MV4-11 | Acute Myeloid Leukemia | 1.97 | [5] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
-
Principle: A kinase reaction is performed in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
-
Materials:
-
Recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., a peptide derived from Rb)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer
-
96-well assay plates
-
Detection reagent (e.g., for luminescence or fluorescence)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the kinase and substrate to each well of the 96-well plate.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction according to the assay kit instructions.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an in vitro kinase inhibition assay.
2. In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.
-
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for a few hours until a purple precipitate is visible.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.[9]
-
3. In Vivo Xenograft Model for Breast Cancer
This protocol provides a general outline for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of a test compound.[10][11]
-
Objective: To assess the antitumor activity of a test compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[10] The mice are then treated with the test compound, and tumor growth is monitored over time.[10]
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human breast cancer cell line (e.g., MCF-7)
-
Matrigel (optional, to enhance tumor formation)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
-
-
Procedure:
-
Prepare a suspension of the cancer cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the test compound.
-
Discussion and Future Perspectives
The standard-of-care CDK4/6 inhibitors have demonstrated significant clinical benefit in HR+/HER2- breast cancer.[3] Their success has validated the therapeutic potential of targeting the cell cycle in this disease. The this compound scaffold represents a versatile platform for the development of novel kinase inhibitors.[4] While the representative 7-azaindole derivative discussed here targets CDK8, the potent inhibitory activity observed underscores the potential of this chemical class.[5]
Future research should focus on the design and synthesis of this compound derivatives with high selectivity for CDK4 and CDK6. A key challenge will be to achieve superior efficacy and a more favorable safety profile compared to the existing standard-of-care drugs. This will involve extensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and rigorous preclinical evaluation in relevant in vitro and in vivo models. The development of next-generation CDK inhibitors based on the azaindole scaffold could offer new therapeutic options for patients with breast cancer and other malignancies driven by CDK dysregulation.
References
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]
-
Breast Cancer Xenograft Murine Models. Springer Nature Experiments. [Link]
-
Breast cancer xenograft model. Bio-protocol. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. [Link]
-
Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway. Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Nature Communications. [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Induction of Apoptosis and Antiproliferative Activity of MCF-7 Human Breast Cancer Cells with Sonicated Aqueous Peel Extract of Punica granatum L. (Nimali sp.). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Antiproliferative activity of the newly synthesized compounds against human carcinoma cell lines and normal skin fibroblast cells (BJ-1) at 100 µg/ml. ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Dual CDK4/CDK6 Inhibition Induces Cell-Cycle Arrest and Senescence in Neuroblastoma. Clinical Cancer Research. [Link]
-
Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma. Translational Lung Cancer Research. [Link]
-
New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences. [Link]
-
Preclinical research offers promise of new CDK4/6 inhibitors. ESMO Daily Reporter. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
MCF-7 cell proliferation. Breast cell line MCF-7 was treated with increasing concentrations of IW (a), NDM (b), and KP (c) peel and flesh extracts for 96 h. ResearchGate. [Link]
-
CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. ResearchGate. [Link]
-
A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]
-
Anti-proliferative activity of novel compounds (4-7) against cancer cell lines. ResearchGate. [Link]
-
IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]
-
IC 50 values of representative compounds on CDK1 and CDK4. ResearchGate. [Link]
-
Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition. Targeted Oncology. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
-
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]
-
The Role of CDK 4/6 Inhibitors in Breast Cancer Treatment. Cancers. [Link]
-
Efficacy and Safety of CDK4/6 Inhibitors: A Focus on HR+/HER2− Early Breast Cancer. Cancers. [Link]
-
Efficacy and Safety of Cyclin-Dependent Kinases 4 and 6 Inhibitors in HR+/HER2− Advanced Breast Cancer. Frontiers in Oncology. [Link]
-
Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment. Journal of Clinical Medicine. [Link]
-
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. ResearchGate. [Link]
Sources
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CDK 4/6 Inhibitors in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of CDK4/6 inhibitors in preclinical models of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. bio-protocol.org [bio-protocol.org]
The 2-Phenyl-4-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The azaindole core is a privileged scaffold in medicinal chemistry, prized for its ability to mimic the endogenous purine system and engage with a multitude of biological targets.[1][2] By strategically replacing a carbon atom in the indole ring with nitrogen, medicinal chemists can fine-tune a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, to enhance its potency, selectivity, and pharmacokinetic profile.[3] Among the various isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) has emerged as a particularly valuable framework. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-4-azaindole derivatives, with a primary focus on their role as potent kinase inhibitors.
The Rationale for the 4-Azaindole Scaffold: Beyond a Simple Bioisostere
The incorporation of a nitrogen atom at the 4-position of the indole ring is a deliberate design choice aimed at optimizing drug-like properties. Compared to its indole counterpart, the 4-azaindole scaffold offers several advantages:
-
Enhanced Solubility: The pyridine nitrogen introduces a hydrogen bond acceptor, which can improve aqueous solubility, a critical factor for oral bioavailability.[3]
-
Modulated Lipophilicity: The replacement of a carbon with a more electronegative nitrogen atom can lower the molecule's lipophilicity (logP), which can lead to an improved pharmacokinetic and safety profile.[4]
-
Improved Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism compared to a benzene ring, potentially increasing the compound's half-life.
-
Novel Intellectual Property: The use of the azaindole scaffold can provide a pathway to novel chemical matter, allowing for the exploration of new intellectual property space.[1]
These advantageous properties make the 4-azaindole scaffold an attractive starting point for the design of inhibitors targeting various enzyme families, most notably protein kinases. The nitrogen at position 4, along with the pyrrole nitrogen, can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine moiety of ATP.[3][5]
Structure-Activity Relationship (SAR) Studies: A Case Study of p21-Activated Kinase 1 (PAK1) Inhibitors
A compelling example of the utility of the this compound scaffold can be found in the development of inhibitors for p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in cell motility, morphology, and proliferation. The following sections dissect the SAR of a series of 4-azaindole-based PAK1 inhibitors, highlighting the impact of structural modifications on their biochemical potency and cellular activity.[4]
The Core Scaffold: From Indole to 4-Azaindole
The journey towards potent 4-azaindole-based PAK1 inhibitors began with an indole-based lead compound. While this initial compound displayed good PAK1 affinity, it was hampered by high lipophilicity. The strategic switch to a 4-azaindole core was made to address this liability. This modification resulted in a compound with equipotent PAK1 inhibition but with a significant improvement in cellular potency, underscoring the benefits of the azaindole scaffold.[4]
Modifications at the 2-Phenyl Ring
The 2-phenyl group plays a crucial role in anchoring the inhibitor within the ATP-binding pocket. Substitutions on this ring have a profound impact on potency and selectivity.
-
Impact of Ortho, Meta, and Para Substitutions: The position of substituents on the phenyl ring is critical. Generally, meta- and para-substitutions are better tolerated than ortho-substitutions, which can introduce steric hindrance and disrupt the optimal binding conformation.
-
Electronic Effects: The electronic nature of the substituents also influences activity. Electron-donating groups, such as methoxy (OCH₃), can enhance potency, potentially by increasing the electron density of the phenyl ring and promoting favorable interactions with the kinase. Conversely, electron-withdrawing groups, such as trifluoromethyl (CF₃), can have a variable effect depending on their position and the specific kinase target.
-
Hydrogen Bonding Moieties: The introduction of hydrogen bond donors or acceptors on the phenyl ring can lead to additional interactions with the protein, thereby increasing affinity. For instance, a hydroxyl (-OH) or amino (-NH₂) group at the right position can form a new hydrogen bond with a nearby residue in the active site.
Modifications at Other Positions of the 4-Azaindole Core
While the 2-phenyl group is a key interaction motif, modifications at other positions of the 4-azaindole core are also critical for fine-tuning the inhibitor's properties.
-
N1-Substitution: The pyrrole nitrogen (N1) is often involved in a crucial hydrogen bond with the kinase hinge region. Therefore, substitution at this position is generally detrimental to activity unless the substituent itself can act as a hydrogen bond donor or is part of a larger group that can pick up other favorable interactions.
-
C3-Substitution: The C3 position is often solvent-exposed, making it an ideal point for introducing moieties that can improve solubility and other pharmacokinetic properties without significantly impacting binding affinity. Small, polar groups are often well-tolerated at this position.
-
Modifications on the Pyridine Ring: Substitutions on the pyridine portion of the azaindole ring can influence the electronics of the core and its pKa, which in turn can affect binding and cell permeability.
Comparative Performance: this compound Derivatives as Kinase Inhibitors
The this compound scaffold has demonstrated utility beyond PAK1 inhibition. The table below summarizes the activity of representative compounds against various kinase targets, illustrating the versatility of this privileged scaffold.
| Compound ID | Target Kinase | R¹ (on 2-phenyl) | R² (on azaindole) | Kᵢ (nM)[4] | IC₅₀ (nM) | Notes |
| 1 | PAK1 | H | H | 15 | - | Indole analog, high lipophilicity. |
| 2 | PAK1 | H | H (4-azaindole) | 16 | - | Improved cellular potency over indole 1. |
| 3 | PAK1 | 4-OCH₃ | H | 5.2 | - | Electron-donating group enhances potency. |
| 4 | PAK1 | 3-NH₂ | H | 8.9 | - | Potential for additional H-bond. |
| 5 | c-Met | - | N-SO₂-nitrophenyl | - | 20[2] | Example of N1 substitution. |
| 6 | Aurora A | - | 5-substituted | - | - | Demonstrates activity against another kinase family.[3] |
Experimental Protocols
Synthesis of a Representative this compound Derivative
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus and has been successfully adapted for the synthesis of azaindoles.[6]
Step 1: Formation of the Pyridylhydrazone
-
To a solution of the appropriate pyridylhydrazine (1.0 eq) in ethanol, add the desired acetophenone (1.05 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude hydrazone can be purified by recrystallization or used directly in the next step.
Step 2: Fischer Indole Cyclization
-
Add the pyridylhydrazone from Step 1 to a pre-heated polyphosphoric acid (PPA) at 120-140 °C.
-
Stir the mixture vigorously for 30-60 minutes.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Diagram of the Fischer Indole Synthesis for this compound
Caption: Fischer Indole Synthesis Workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., PAK1)
-
Substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO control).
-
Add 2 µL of the kinase enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of the ADP-Glo™ Kinase Assay Workflow
Caption: ADP-Glo™ Kinase Assay Workflow.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. The strategic incorporation of the 4-aza nitrogen atom confers advantageous physicochemical properties, leading to improved drug-like characteristics compared to traditional indole-based inhibitors. The SAR studies on PAK1 inhibitors clearly demonstrate that modifications to the 2-phenyl ring and the azaindole core are critical for optimizing potency and selectivity.
Future research in this area will likely focus on:
-
Exploring a broader range of kinase targets: The versatility of the this compound scaffold suggests that it could be a valuable starting point for developing inhibitors against other kinase families.
-
Fine-tuning pharmacokinetic properties: Further optimization of substituents on the azaindole core can be explored to enhance metabolic stability, oral bioavailability, and tissue distribution.
-
Structure-based drug design: The use of X-ray crystallography and molecular modeling will continue to be instrumental in understanding the precise binding modes of these inhibitors and guiding the rational design of next-generation compounds with improved potency and selectivity profiles.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can continue to develop novel and effective therapeutic agents based on the promising this compound scaffold.
References
- Synthesis and reactivity of 4-, 5- and 6-azaindoles. (2007). In ElectronicsAndBooks.
- Wany, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
- Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Mérour, J.-Y., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
- Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(2), 649-693.
- Zhang, Y., et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 11(4), 486-492.
- Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cycliz
- Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis. (2025). Benchchem.
- Li, X., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(15), 8539.
- Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11).
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3747.
- Noel, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry, 86(15), 10245-10257.
- Noel, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles.
- An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. (2025). Benchchem.
- Fancelli, D., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3585-3589.
- Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 260, 115743.
- Pennington, L. D., & Moustakas, D. T. (2017). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 60(10), 4003-4023.
- Mérour, J.-Y., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar.
- Pal, R., et al. (2025). SAR of 7‐azaindole derivatives as Src kinase inhibitor. Journal of Molecular Structure.
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Docking Analysis of 2-Phenyl-4-azaindole Analogs as Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the azaindole scaffold has emerged as a "privileged structure."[1][2] Its unique combination of a pyridine and a pyrrole ring offers a bioisosteric replacement for indole or purine systems, enabling fine-tuning of critical drug-like properties such as solubility, pKa, and metabolic stability.[1][2] The nitrogen atom within the bicyclic system provides an additional hydrogen bond acceptor, which can significantly enhance binding affinity to target proteins, especially kinases.[2][3] This guide provides a comprehensive, in-depth comparative analysis of 2-Phenyl-4-azaindole analogs, focusing on their potential as kinase inhibitors through the lens of molecular docking simulations. We will explore the rationale behind the experimental design, present a detailed docking workflow, and analyze the structure-activity relationships (SAR) that govern the potency of these compounds.
The Rationale for Targeting Kinases with Azaindole Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases has proven to be a highly druggable pocket. Azaindole derivatives are particularly well-suited to target this site as they can mimic the hydrogen bonding pattern of the adenine moiety of ATP, forming crucial interactions with the hinge region of the kinase.[3] The 2-phenyl substitution on the 4-azaindole core provides a vector for exploring additional hydrophobic and electrostatic interactions within the kinase active site, offering a promising avenue for developing potent and selective inhibitors. This guide will use Fms-like tyrosine kinase 3 (FLT3) as a representative target, a kinase often implicated in acute myeloid leukemia (AML), for our comparative docking study.[4]
A Validated Workflow for Comparative Molecular Docking
To ensure the scientific integrity and reproducibility of our findings, we will employ a rigorous and self-validating molecular docking protocol. The following workflow is designed to minimize variability and provide a robust comparison of the binding modes of our this compound analogs.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
-
Protein Preparation:
-
Objective: To prepare the FLT3 protein structure for docking.
-
Procedure:
-
Obtain the crystal structure of FLT3 from the Protein Data Bank (PDB ID: 4X0I).
-
Remove all water molecules and the co-crystallized ligand.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Perform a constrained energy minimization to relieve any steric clashes while preserving the backbone integrity.
-
-
Causality: This meticulous preparation ensures that the protein's active site is in a realistic and low-energy conformation, ready to accept the ligand. The removal of water molecules simplifies the system and focuses on direct protein-ligand interactions.
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the this compound analogs.
-
Procedure:
-
Sketch the 2D structures of the parent this compound and its analogs with varying substitutions on the phenyl ring.
-
Convert the 2D structures to 3D and generate a set of diverse, low-energy conformers for each analog.
-
Assign partial charges using a suitable force field (e.g., OPLS3e).
-
Perform energy minimization on each conformer.
-
-
Causality: Generating multiple conformers is crucial as it acknowledges the flexibility of the ligand and increases the probability of finding the most favorable binding pose.
-
-
Grid Generation:
-
Objective: To define the active site for the docking calculations.
-
Procedure:
-
Define a grid box centered on the position of the co-crystallized ligand in the original PDB structure.
-
Ensure the grid box is large enough to accommodate the this compound analogs and allow for rotational and translational sampling.
-
-
Causality: The grid defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.
-
-
Molecular Docking and Analysis:
-
Objective: To predict the binding pose and affinity of the analogs within the FLT3 active site.
-
Procedure:
-
Perform docking using a validated algorithm such as Glide (Schrödinger) or AutoDock Vina.
-
For each analog, retain the top-scoring poses for further analysis.
-
Visualize the predicted binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.).
-
-
Trustworthiness: The reliability of the docking results is enhanced by using a well-established and validated docking program. Cross-validation with known binders and non-binders (if available) can further increase confidence in the predictive power of the model.
-
Comparative Analysis of this compound Analogs
For this guide, we will consider a hypothetical set of this compound analogs with substitutions at the para-position of the phenyl ring to investigate the structure-activity relationship.
| Analog ID | Substitution (R) | Docking Score (kcal/mol) | Key Hydrogen Bonds with Hinge Region | Other Notable Interactions |
| AZA-001 | -H (Parent) | -8.5 | N of azaindole with Cys694 (backbone NH) | Phenyl ring in hydrophobic pocket |
| AZA-002 | -OCH3 (Methoxy) | -9.2 | N of azaindole with Cys694 (backbone NH) | Methoxy O with Asp829 (sidechain), pi-pi stacking with Phe830 |
| AZA-003 | -Cl (Chloro) | -8.9 | N of azaindole with Cys694 (backbone NH) | Halogen bond with Gly697 (backbone C=O) |
| AZA-004 | -NH2 (Amino) | -9.5 | N of azaindole with Cys694 (backbone NH), Amino group with Asp698 (sidechain) | Additional H-bond network with solvent |
Note: The docking scores and interactions are illustrative and representative of what might be expected from such a study.
Discussion of Structure-Activity Relationships (SAR)
The docking results provide valuable insights into the SAR of this compound analogs as FLT3 inhibitors.
-
Core Interaction: As anticipated, the 4-azaindole core consistently forms a crucial hydrogen bond with the backbone amide of Cys694 in the hinge region of FLT3. This interaction acts as an anchor, orienting the rest of the molecule within the active site. This is a common binding motif for kinase inhibitors.[1][3]
-
Impact of Phenyl Ring Substituents:
-
The unsubstituted phenyl ring of AZA-001 occupies a hydrophobic pocket.
-
The methoxy group in AZA-002 demonstrates the benefit of adding a hydrogen bond acceptor. The predicted interaction with Asp829, a key residue in the DFG motif, likely contributes to the improved docking score.
-
The chloro-substituted analog, AZA-003 , shows a slightly improved score, potentially due to favorable halogen bonding with the protein backbone.
-
The amino group in AZA-004 significantly enhances the predicted binding affinity by forming an additional hydrogen bond with the sidechain of Asp698. This highlights the importance of exploring both hydrogen bond donors and acceptors to optimize potency.
-
Caption: Key interactions of a this compound analog in the FLT3 active site.
Conclusion and Future Directions
This guide has outlined a robust methodology for the comparative docking analysis of this compound analogs and provided insights into their SAR as potential kinase inhibitors. The 4-azaindole scaffold serves as an excellent starting point for designing potent inhibitors, and strategic substitution on the 2-phenyl ring can significantly enhance binding affinity by exploiting additional interactions within the ATP-binding site.
For researchers and drug development professionals, these findings underscore the importance of a structure-based design approach. Future work should focus on synthesizing and experimentally validating the potency of these analogs through in vitro kinase assays. Furthermore, exploring a wider range of substitutions and investigating the selectivity profile against other kinases will be crucial for developing clinically viable drug candidates. The principles and workflows detailed in this guide provide a solid foundation for these future endeavors.
References
-
van der Stelt, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27, 692–699. Available at: [Link]
-
Liao, S., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed. Available at: [Link]
-
Liao, S., et al. (2009). CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Available at: [Link]
-
Bollack, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1443. Available at: [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]
-
Christopher, J. A., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2489-2493. Available at: [Link]
-
Poulos, T. L., et al. (2023). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Catalysis, 13(1), 587-595. Available at: [Link]
-
Gilbert, A. M., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 64(15), 11236-11254. Available at: [Link]
-
Devi, N., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). Available at: [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. ResearchGate. Available at: [Link]
-
Lakshmi, S. N., et al. (2025). In Silico Drug Design, Molecular Docking, Synthesis And Characterization Of 2-Phenyl Indole Derivatives. International Journal of Pharmaceutical Research. Available at: [Link]
-
Basak, S. C., et al. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. Available at: [Link]
-
Da-Yuan, C., et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 11(4), 489-495. Available at: [Link]
-
Kamal, A., et al. (2018). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 18(13), 1093-1107. Available at: [Link]
-
Jones, P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(1), 125-129. Available at: [Link]
-
Zhang, H., et al. (2019). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. ResearchGate. Available at: [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Performance of the 2-Phenyl-4-azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-Azaindole Core
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, forming the foundation of numerous therapeutic agents. However, the quest for enhanced pharmacological properties has led to the exploration of its bioisosteres. Among these, the azaindole framework, where a carbon in the benzene ring of indole is replaced by a nitrogen atom, has emerged as a "privileged structure."[1][2] This substitution can significantly alter the molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and target engagement.[3]
This guide provides a comparative analysis of the 2-phenyl-4-azaindole scaffold. While specific biological data for the unsubstituted parent compound, this compound, is limited in publicly available literature, we will draw upon data from closely related 2-substituted and 4-azaindole derivatives to provide a comprehensive evaluation of this chemical class. We will compare its performance with the analogous 2-phenylindole scaffold, offering insights into the potential advantages of incorporating the 4-azaindole core in drug design.
In Vitro Evaluation: Unveiling Potency, Selectivity, and Drug-like Properties
The initial characterization of any new chemical entity begins with a battery of in vitro assays. These experiments are crucial for understanding a compound's mechanism of action, potency, selectivity, and potential liabilities. For the this compound class, key in vitro evaluations would include kinase inhibition assays, cellular proliferation assays, and a suite of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Comparative In Vitro Data
The following table summarizes representative in vitro data for 4-azaindole derivatives in comparison to their indole counterparts, illustrating the impact of the nitrogen atom on biological activity and physicochemical properties.
| Compound Class | Target | Assay | Key Findings | Reference |
| 4-Azaindole Derivative | PAK1 | Biochemical Inhibition (Kᵢ) | Showed potent PAK1 inhibition (Kᵢ < 10 nM) | [3] |
| Indole Analog | PAK1 | Biochemical Inhibition (Kᵢ) | Good PAK1 affinity, but compromised by high lipophilicity | [3] |
| 4-Azaindole Derivative | PAK1 | Cellular Potency | 2-fold improvement in cellular potency over the indole analog | [3] |
| 2-Phenylindole Derivatives | Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | Promising anticancer agents against melanoma, lung, and breast cancer cell lines | [4] |
| 4-Azaindole Derivatives | Physicochemical Properties | Solubility & logD | Improved aqueous solubility and lower logD compared to indole analogs | [3] |
Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the inhibitory activity of a test compound against p21-activated kinase 1 (PAK1).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Staurosporine (positive control)
-
384-well plates
-
LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin (or similar TR-FRET reagents)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound, positive control (staurosporine), or DMSO (negative control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of PAK1 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Kₘ value.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection solution containing Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin in TR-FRET dilution buffer.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Assessment: From Pharmacokinetics to Efficacy
Promising in vitro data is the gateway to in vivo studies, which are essential for evaluating a compound's behavior in a complex biological system. These studies typically begin with pharmacokinetic (PK) profiling to understand how the compound is absorbed, distributed, metabolized, and excreted. Subsequently, efficacy studies in relevant animal models of disease are conducted.
Comparative In Vivo Data
The introduction of a nitrogen atom in the azaindole ring often leads to improved pharmacokinetic properties, as demonstrated in the table below.
| Compound Class | Study Type | Animal Model | Key Findings | Reference |
| 4-Azaindole Derivative | Pharmacokinetics | Mouse | 20-fold decrease in unbound clearance relative to the indole analog | [3] |
| Indole Analog | Pharmacokinetics | Mouse | Higher unbound clearance | [3] |
Experimental Protocol: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a this compound derivative in mice after intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound (this compound derivative)
-
Vehicle suitable for IV and PO administration (e.g., saline with 5% DMSO and 10% Solutol® HS 150)
-
Male BALB/c mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
IV Group (n=3): Administer the test compound via a single bolus injection into the tail vein at a dose of 1-2 mg/kg.
-
PO Group (n=3): Administer the test compound via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approximately 20-30 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma standards and quality control samples.
-
Extract the test compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
Visualizing Key Processes: Workflows and Pathways
In Vitro-In Vivo Correlation (IVIVC) Workflow
Establishing a correlation between in vitro data and in vivo outcomes is a critical step in building confidence in a drug candidate. The following workflow illustrates the process of developing an IVIVC for a hypothetical this compound derivative.
Caption: Workflow for establishing an in vitro-in vivo correlation.
PAK1 Signaling Pathway
Given that 4-azaindole derivatives have shown potent inhibition of PAK1, understanding its signaling context is crucial. PAK1 is a key regulator of cell motility, survival, and proliferation, making it an attractive target in oncology.
Caption: Simplified PAK1 signaling pathway.
Conclusion: A Promising Scaffold for Drug Discovery
The this compound scaffold represents a promising area for therapeutic innovation. The strategic incorporation of a nitrogen atom at the 4-position of the indole ring can confer significant advantages, including enhanced potency, improved selectivity, and superior pharmacokinetic properties compared to the corresponding indole analogs. While further research is needed to fully characterize the biological profile of the parent this compound, the available data on related derivatives strongly suggest that this chemical class holds considerable potential for the development of novel kinase inhibitors and other targeted therapies. This guide provides a framework for the systematic evaluation of such compounds, from initial in vitro screening to comprehensive in vivo assessment, ultimately bridging the gap between chemical structure and clinical potential.
References
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. National Institutes of Health. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal. Available at: [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]
-
Palladium Nanocatalysts for Cascade C−N Cross‐Coupling/Heck Reaction. ResearchGate. Available at: [Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]
Sources
- 1. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Analysis of 2-Phenyl-4-azaindole: From Kinome-Wide Screening to Cellular Target Engagement
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical utility is paved with rigorous validation. The 2-Phenyl-4-azaindole scaffold represents a privileged structure in modern medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, complicating experimental analysis and potentially causing toxicity.[2]
This guide provides an in-depth comparison of essential experimental strategies for characterizing the cross-reactivity profile of a novel compound, using the hypothetical kinase inhibitor "this compound" (hereafter referred to as AZA-4P ) as our case study. We will move beyond simple protocol recitation to explain the causal logic behind our experimental choices, ensuring a self-validating and robust analytical cascade.
The Strategic Imperative: A Multi-Tiered Approach to Selectivity Profiling
A comprehensive understanding of a compound's selectivity cannot be achieved with a single experiment. We advocate for a tiered approach that begins with a broad, unbiased biochemical screen to map all potential interactions, followed by a focused, cell-based assay to confirm target engagement in a physiological context. This strategy allows for the efficient identification of both on-target potency and potential off-target liabilities.
Caption: Kinome tree visualization for AZA-4P selectivity.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize AZA-4P in 100% DMSO to create a 100X stock solution relative to the final desired screening concentration.
-
Assay Principle: The assay is based on competition between AZA-4P and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. [5]3. Reaction Setup: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compound (AZA-4P).
-
Incubation: Allow the reaction to equilibrate. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. [5]5. Quantification: After incubation, wash away unbound components. The amount of DNA-tagged kinase remaining on the beads is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as either percent of control (for single-point screens) or as a Kd value, calculated from an 11-point dose-response curve. Selectivity scores can be calculated to quantify the compound's specificity.
Tier 2: Confirming Target Engagement in a Cellular Milieu with CETSA
Biochemical assays, while comprehensive, are performed in a clean, artificial system. It is critical to confirm that AZA-4P engages its intended target (and any potent off-targets identified in Tier 1) within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose. [6][7] Causality Behind the Choice: CETSA directly measures the physical interaction between a drug and its protein target in situ. [7]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [6]Observing a thermal shift provides strong evidence of target engagement, accounting for factors like cell permeability and intracellular compound concentration that are absent in biochemical assays.
Table 2: Comparative Isothermal Dose-Response CETSA Data
For this experiment, we would treat cells with increasing concentrations of AZA-4P and heat them at a single, optimized temperature (e.g., 54°C for TGFβRI). The amount of soluble protein remaining is then quantified.
| Target Protein | Cell Line | AZA-4P EC50 (µM) | Reference Inhibitor EC50 (µM) | Comments |
| TGFβRI | MC38 | 0.25 | 0.41 | Confirms on-target cellular engagement |
| ROCK2 | MC38 | 8.5 | >100 | Confirms off-target binding in cells |
| GAPDH | MC38 | >100 | >100 | No stabilization of control protein |
Data is hypothetical for illustrative purposes. EC50 represents the concentration for half-maximal stabilization.
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This format is ideal for generating dose-response curves to determine cellular potency (EC50). [8]
-
Cell Culture & Treatment: Culture an appropriate cell line (e.g., MC38 murine colon adenocarcinoma cells) to ~80% confluency. Treat cells with a serial dilution of AZA-4P (e.g., 0.01 to 100 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Transfer the cell suspensions to PCR tubes or plates. Heat all samples (except an unheated control) to a predetermined optimal temperature (e.g., 54°C, determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling to room temperature for 3 minutes. [9]3. Cell Lysis: Lyse the cells via freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C. [9]4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins. [9]5. Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (e.g., TGFβRI and ROCK2) using a standard Western blot or ELISA-based method. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
Data Analysis: Plot the band intensities of the soluble target protein as a function of AZA-4P concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion: Synthesizing a Complete Selectivity Profile
By integrating the comprehensive, but artificial, data from kinome-wide screening with the physiologically relevant, but lower-throughput, data from cellular target engagement assays, we can build a high-confidence cross-reactivity profile for this compound.
The KINOMEscan® results for AZA-4P identified TGFβRI as its primary target but also flagged a potential liability with ROCK2. The subsequent CETSA experiment confirmed that AZA-4P not only engages TGFβRI in intact cells with high potency but also interacts with ROCK2, albeit at a ~34-fold lower potency. This integrated dataset provides invaluable guidance for the drug development team. It validates the on-target activity, quantifies the cellular potency, and identifies a specific off-target that can be monitored in downstream functional and safety studies. This rigorous, multi-tiered approach is essential for making informed decisions and successfully advancing novel kinase inhibitors like this compound through the development pipeline.
References
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. BMC Bioinformatics. Available from: [Link]
-
Floc'h, N., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]
-
Park, H., et al. (2013). A phylogenetic tree of the 51 kinases using (a) the kinase... ResearchGate. Available from: [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Available from: [Link]
-
Rochais, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]
-
Baxter, J. E., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
D'Arcy, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Harvard Medical School LINCS Center. Assays. HMS LINCS Project. Available from: [Link]
-
Manning, G. Kinase Phylogeny. Kinase.com. Available from: [Link]
-
Rochais, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available from: [Link]
-
Li, N., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
-
Rochais, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Gechijian, L. N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available from: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available from: [Link]
-
Wang, H., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Shaik, S. P., et al. (2020). Kinome tree view depicting the kinase selectivity of BPR1K871... ResearchGate. Available from: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
-
Tsui, J. T. (n.d.). KINOMEscan. SlidePlayer. Available from: [Link]
-
Shaker, A. M. M., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Kandeel, M. M., et al. (2013). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. Available from: [Link]
-
Ciavolella, A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available from: [Link]
-
Thimmaiah, M., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available from: [Link]
-
Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. Available from: [Link]
-
Yu, H., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry. Available from: [Link]
-
Tutone, M., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Future Medicinal Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Benchmarking 2-Phenyl-4-azaindole: A Comparative Guide to TGFβ Receptor I Kinase Inhibition
In the landscape of kinase-targeted drug discovery, the azaindole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of numerous kinases.[1][2] This guide provides a comprehensive technical comparison of a novel compound, 2-Phenyl-4-azaindole, against established inhibitors of the Transforming Growth Factor-beta Receptor I (TGFβRI/ALK5), a critical target in immuno-oncology and fibrosis.[3][4] Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising new chemical entity.
Introduction: The Rationale for Targeting TGFβRI with this compound
The Transforming Growth Factor-beta (TGFβ) signaling pathway is a pleiotropic regulator of cellular processes, including proliferation, differentiation, and immune response.[3] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it contributes to an immunosuppressive tumor microenvironment.[3][5] TGFβ signaling is initiated by the binding of the TGFβ ligand to the TGFβ Receptor II (TGFβRII), which then recruits and phosphorylates TGFβRI. The activated TGFβRI, a serine/threonine kinase, subsequently phosphorylates downstream SMAD2 and SMAD3 proteins, leading to their translocation to the nucleus and modulation of target gene expression.[5]
The 4-azaindole core has been identified as a potent hinge-binding motif for various kinases, and recent studies have highlighted its utility in the development of selective TGFβRI inhibitors.[3][4][6] this compound represents a novel chemotype within this class. This guide will benchmark its performance against two well-characterized TGFβRI inhibitors: Galunisertib (LY2157299) , a clinical-stage inhibitor, and RepSox , a widely used tool compound in preclinical research.
Comparative Inhibitor Profiles
| Compound | Structure | Key Features |
| This compound | Structure Not Available | A novel 4-azaindole derivative hypothesized to exhibit potent and selective inhibition of TGFβRI. Its performance characteristics are the subject of this guide. |
| Galunisertib (LY2157299) | Structure Not Available | A potent, selective, and orally bioavailable small-molecule inhibitor of the TGFβRI serine/threonine kinase. It has been evaluated in numerous clinical trials for various cancers. |
| RepSox | Structure Not Available | A selective and potent inhibitor of TGFβRI. It is widely used as a research tool to probe the TGFβ signaling pathway in vitro. |
Experimental Benchmarking Methodologies
To provide a rigorous comparison, a suite of biochemical and cell-based assays are employed. The causality behind each experimental choice is detailed below.
Biochemical Potency: In Vitro Kinase Inhibition Assay
Rationale: The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. A radiometric kinase assay directly quantifies the transfer of a phosphate group from ATP to a substrate, providing a precise determination of the half-maximal inhibitory concentration (IC50). This assay is foundational for establishing the intrinsic potency of the compound against the purified enzyme.
Protocol:
-
Reagents: Recombinant human TGFβRI (ALK5), biotinylated peptide substrate, [γ-³³P]ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and test compounds (this compound, Galunisertib, RepSox) at varying concentrations.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, combine the kinase, peptide substrate, and kinase assay buffer. c. Add the diluted test compounds or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding [γ-³³P]ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction by adding a high concentration of cold ATP or EDTA. g. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate. h. Wash the plate to remove unincorporated [γ-³³P]ATP. i. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
Rationale: Off-target kinase inhibition can lead to unforeseen toxicities and confound the interpretation of cellular phenotypes. Therefore, assessing the selectivity of a novel inhibitor across a broad panel of kinases is a critical step in its characterization. This provides an early indication of its potential for side effects and helps to validate that the observed cellular effects are due to the inhibition of the intended target.
Protocol:
-
Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred kinases.
-
Procedure: a. Submit this compound at a single high concentration (e.g., 1 µM) for initial screening against the kinase panel. b. For any kinases showing significant inhibition (e.g., >70% at 1 µM), perform follow-up IC50 determinations.
-
Data Analysis: The results are typically presented as a percentage of inhibition at the screening concentration and as IC50 values for the hits. A selectivity score can be calculated to quantify the inhibitor's specificity for TGFβRI.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: While biochemical assays confirm activity against a purified enzyme, it is crucial to verify that the compound can enter cells and bind to its target in a physiological context. CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissue lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T overexpressing TGFβRI or a cancer cell line with active TGFβ signaling) to near confluency.
-
Compound Treatment: Treat the cells with this compound or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. c. Quantify the amount of soluble TGFβRI in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble TGFβRI as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Cellular Pathway Inhibition: Western Blot Analysis of Phospho-SMAD2
Rationale: To confirm that target engagement translates into functional inhibition of the signaling pathway, we can measure the phosphorylation of a key downstream substrate. In the TGFβ pathway, the phosphorylation of SMAD2 by activated TGFβRI is a critical signaling event. A reduction in phospho-SMAD2 levels in response to compound treatment provides direct evidence of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: a. Seed cells (e.g., A549 lung carcinoma cells) and allow them to adhere overnight. b. Serum-starve the cells for a few hours. c. Pre-treat the cells with serial dilutions of this compound, Galunisertib, or RepSox for 1-2 hours. d. Stimulate the cells with a recombinant TGFβ ligand for a short period (e.g., 30 minutes) to induce SMAD2 phosphorylation.
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] b. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[7] c. Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 (as a loading control) overnight at 4°C. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for phospho-SMAD2 and total SMAD2. Normalize the phospho-SMAD2 signal to the total SMAD2 signal to determine the extent of pathway inhibition at different compound concentrations.
Visualizing the Benchmarking Process
Diagram 1: TGFβ Signaling Pathway
Caption: Inhibition of TGFβRI by this compound blocks SMAD2/3 phosphorylation.
Diagram 2: Experimental Workflow for Inhibitor Benchmarking
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
A Predictive Toxicological Deep Dive: Profiling 2-Phenyl-4-azaindole Against Its Structural Relatives
This guide, therefore, embarks on a predictive comparative analysis of the potential toxicity of 2-Phenyl-4-azaindole. By dissecting its constituent chemical motifs—the 2-phenylindole group and the 4-azaindole core—we can extrapolate a likely toxicological profile. This approach, grounded in the principles of structure-activity relationships, will provide researchers and drug development professionals with a robust framework for anticipating and mitigating potential safety liabilities. We will delve into the key pillars of preclinical toxicity assessment: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, presenting available data for structurally analogous compounds and providing detailed experimental protocols for their evaluation.
The Structural Rationale for a Predictive Assessment
The chemical architecture of this compound suggests a potential blend of the biological activities and toxicological properties of its parent structures. The 2-phenylindole scaffold is known for its diverse biological activities, including anticancer properties, but also carries inherent toxicity concerns.[3][4][5] The azaindole core, depending on the position of the nitrogen atom, can significantly modulate a molecule's physicochemical properties and its interaction with biological targets, thereby influencing its toxicity.[1] Notably, the strategic placement of the nitrogen atom in the 4-position has been explored as a means to mitigate the toxicity observed in other azaindole isomers, such as certain 7-azaindole derivatives.
This guide will systematically compare the known toxicity profiles of 2-phenylindole and 4-azaindole derivatives to construct a predictive toxicological landscape for this compound.
Comparative Cytotoxicity Profile
Cytotoxicity, the capacity of a compound to induce cell death, is a fundamental parameter in early-stage drug development.[3] A survey of the literature reveals a range of cytotoxic activities for 2-phenylindole and 4-azaindole derivatives, primarily evaluated in the context of anticancer research.
Table 1: Comparative in vitro Cytotoxicity of 2-Phenylindole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole | Murine Melanoma (B16F10) | >50 | [5] |
| 2-Phenylindole | Human Lung Cancer (A549) | >50 | [5] |
| 2-Phenylindole | Human Breast Cancer (MDA-MB-231) | >50 | [5] |
| 2-Phenylindole-3-carboxaldehyde oxime | Murine Macrophage (RAW 264.7) | 4.4 ± 0.5 | [6] |
| 6'-MeO-naphthalen-2'-yl indole derivative | Murine Macrophage (RAW 264.7) | 0.6 ± 0.2 (NFκB inhibition) | [6] |
| Bisindole derivative (Compound 31) | Human Breast Cancer (MCF-7) | 2.71 | [7] |
| Indole-Combretastatin A4 conjugate (Compound 86) | Human Breast Cancer (MCF-7) | 1.86 | [7] |
Table 2: Comparative in vitro Cytotoxicity of Azaindole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-Azaindole derivative (G7a) | Human Lung Adenocarcinoma (A549) | >10 | [8] |
| 7-Azaindole derivative (ASM-7) | Human Lung Adenocarcinoma (A549) | >10 | [8] |
| 7-Azaindole derivative (G7a) | Human Fetal Lung Fibroblast (MRC-5) | >10 | [8] |
| 7-Azaindole derivative (ASM-7) | Human Fetal Lung Fibroblast (MRC-5) | >10 | [8] |
| Prenylated 4-Aza-Trp analog | Human Leukemia (K562) | >100 | [9] |
The data suggests that while the parent 2-phenylindole scaffold may have low intrinsic cytotoxicity, substitutions on the indole ring can dramatically increase potency, with some derivatives exhibiting low micromolar IC50 values.[6][7] In contrast, the available data on azaindole derivatives, particularly a 4-azaindole analog, indicates a potentially lower cytotoxic profile.[8][9] This predictive analysis suggests that this compound may possess a moderate cytotoxic profile, likely influenced by the specific substitutions on either the phenyl or azaindole rings.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[10] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Genotoxicity Assessment: The Ames Test
Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for this purpose.
While no specific genotoxicity data was found for this compound or its close analogs in the conducted search, the Ames test would be a critical first step in its safety evaluation.
Experimental Protocol: Ames Test
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[6] A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free plate.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Prepare a set of experiments with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.
-
Compound Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.
Hepatotoxicity Evaluation in vitro
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. In vitro hepatotoxicity assays using human liver cell lines, such as HepG2, are valuable tools for early-stage screening.
Table 3: In vitro Hepatotoxicity Data for Structurally Related Compounds
| Compound/Derivative | Cell Line | Endpoint | IC50 (µM) | Reference |
| Various Pyrazole Derivatives | HepG2 | Cytotoxicity | 2.2 - >100 | [11] |
| Various Pyridine Derivatives | HepG2 | Cytotoxicity | 5 - >100 | [12] |
The available data on related heterocyclic compounds in HepG2 cells shows a wide range of cytotoxicities. This highlights the importance of empirical testing for this compound to determine its specific hepatotoxic potential.
Experimental Protocol: In vitro Hepatotoxicity Assay with HepG2 Cells
Principle: This assay assesses the cytotoxicity of a compound in a human-derived liver cell line, providing an indication of its potential to cause liver damage. The MTT assay is commonly used as the readout for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium and maintain them in a 37°C, 5% CO2 incubator.
-
Plating: Seed the HepG2 cells into 96-well plates and allow them to attach and form a monolayer.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include a vehicle control and a known hepatotoxin as a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Viability Assessment: Perform a cell viability assay, such as the MTT or LDH release assay, to quantify the extent of cell death.
-
Data Analysis: Determine the IC50 value of the compound and compare it to the positive control to assess its relative hepatotoxic potential.
Cardiotoxicity Assessment: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing a compound's activity at the hERG channel is a critical component of safety pharmacology.
Table 4: hERG Inhibition Data for Structurally Related Compounds
| Compound Class/Derivative | IC50 (µM) | Reference |
| Various Kinase Inhibitors | 0.007 - >30 | [13] |
| FHND004 (EGFR Inhibitor) | 8.46 ± 0.33 | [14] |
| Dofetilide (Positive Control) | 0.069 | [4] |
| Astemizole (Positive Control) | 0.059 | [4] |
Many kinase inhibitors, a class to which many azaindole derivatives belong, have been shown to inhibit the hERG channel.[13] The IC50 values can vary widely, emphasizing the need for specific testing of this compound.
Experimental Protocol: Automated Patch-Clamp hERG Assay
Principle: Automated patch-clamp systems provide a high-throughput method to measure the electrophysiological effects of compounds on ion channels, such as hERG, expressed in stable cell lines.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Prepare a single-cell suspension on the day of the experiment.
-
System Setup: Prime the automated patch-clamp system with the appropriate internal and external solutions.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound and positive controls (e.g., dofetilide, astemizole).
-
Automated Experiment: The system will automatically perform the following for each cell:
-
Cell capture and formation of a high-resistance seal.
-
Establishment of the whole-cell recording configuration.
-
Application of a specific voltage protocol to elicit hERG currents.
-
-
Data Acquisition: Record baseline hERG currents, then sequentially apply the vehicle and increasing concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
Potential Mechanisms of Toxicity: A Look at Signaling Pathways
Many azaindole derivatives exert their biological effects by modulating the activity of protein kinases.[2] Off-target inhibition of kinases involved in critical cellular signaling pathways can lead to toxicity. Three key pathways often implicated in the toxicity of small molecule inhibitors are the PI3K/Akt/mTOR, MAPK, and VEGF signaling pathways.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[15][16] Unintended inhibition of key kinases in this pathway can disrupt cellular homeostasis and lead to cytotoxicity.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[17][18] Dysregulation of this pathway by small molecules can lead to various toxicities, including skin, liver, and gastrointestinal issues.[19]
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis.[20] Inhibition of this pathway by kinase inhibitors can lead to cardiovascular toxicities, including hypertension and cardiac dysfunction.[21][22][23]
Conclusion and Future Directions
This guide provides a predictive toxicological assessment of this compound based on a comparative analysis of its structural relatives. The available data suggests that while the 4-azaindole moiety may confer a more favorable toxicity profile compared to other azaindole isomers, the 2-phenylindole component introduces the potential for significant cytotoxicity, depending on further substitution.
The experimental protocols and mechanistic insights provided herein offer a comprehensive roadmap for the empirical evaluation of this compound's safety profile. It is imperative that in vitro assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity are conducted to validate these predictions and inform the progression of this and other novel chemical entities in the drug discovery pipeline. A thorough understanding of a compound's structure-toxicity relationship is paramount for the development of safer and more effective therapeutics.
References
-
The Role of MAPK in Drug-Induced Kidney Injury. PMC - PubMed Central. Available at: [Link].
-
Pharmacologic inhibitors of the MEK-MAP kinase pathway are associated with toxicity to the skin, stomach, intestines, and liver. Cancer Research - AACR Journals. Available at: [Link].
-
Cardiotoxicity of Selected Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Renal Cell Carcinoma. PMC - NIH. Available at: [Link].
-
(PDF) The role of MAPK in drug-induced kidney injury. ResearchGate. Available at: [Link].
-
Recent Advances in Hypertension and Cardiovascular Toxicities With Vascular Endothelial Growth Factor Inhibition. American Heart Association Journals. Available at: [Link].
-
Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors. The ASCO Post. Available at: [Link].
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC - PubMed Central. Available at: [Link].
-
Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors. MDPI. Available at: [Link].
-
Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities. MDPI. Available at: [Link].
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available at: [Link].
-
Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis. PubMed. Available at: [Link].
-
Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises. Semantic Scholar. Available at: [Link].
-
Is p38 MAPK Associated to Drugs of Abuse-Induced Abnormal Behaviors? MDPI. Available at: [Link].
-
Low-dose triple drug combination targeting the PI3K/AKT/mTOR pathway and the MAPK pathway is an effective approach in ovarian clear cell carcinoma. PubMed. Available at: [Link].
-
IC50 values of tested compounds 4 and 6 ± standard deviation against HEPG2-1. ResearchGate. Available at: [Link].
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Available at: [Link].
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link].
-
Various 2‐phenylindole derivatives with their IC50 values against breast cancer cell lines MCF7 / MDA‐MB‐231. ResearchGate. Available at: [Link].
-
(PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. ResearchGate. Available at: [Link].
-
IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. ResearchGate. Available at: [Link].
-
IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. Available at: [Link].
-
Summary of hERG IC 50 values and safety margins. ResearchGate. Available at: [Link].
-
Comparison of hERG IC 50 values measured at 22 (ordinate) and 35 8C... ResearchGate. Available at: [Link].
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link].
-
Safety Data Sheet: 2-Phenylindole. Carl ROTH. Available at: [Link].
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link].
-
IC 50 values of five known hERG channel inhibitors tested in Rb 1... ResearchGate. Available at: [Link].
-
Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. PubMed. Available at: [Link].
-
In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link].
-
Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link].
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link].
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link].
-
4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. PubMed. Available at: [Link].
-
(PDF) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. Available at: [Link].
-
4-Azaindole | C7H6N2. PubChem. Available at: [Link].
-
Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. PubMed. Available at: [Link].
-
Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. MDPI. Available at: [Link].
-
Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. PMC - NIH. Available at: [Link].
-
Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. PubMed. Available at: [Link].
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link].
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities [mdpi.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Cardiotoxicity of Selected Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors - The ASCO Post [ascopost.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Biological Activity of 2-Phenyl-4-azaindole: Reproducibility and Performance in Focus
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-4-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in developing novel therapeutics. As a bioisostere of indole, the strategic placement of a nitrogen atom in the benzene ring significantly alters the physicochemical properties, often leading to improved solubility, metabolic stability, and target engagement.[1] This guide provides an in-depth analysis of the synthesis and biological activity of this compound, offering a comparative perspective on its reproducibility and performance against relevant alternatives.
Part 1: Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The synthesis of azaindoles, including the 4-azaindole isomer, can be challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole syntheses and lead to lower yields.[2] However, several methods have been developed and optimized to access this important scaffold.
One of the documented routes to this compound involves a multi-step process starting from a substituted pyridine precursor. A key intermediate in this pathway is 1-hydroxy-2-phenyl-4-azaindole, which is subsequently reduced to afford the target compound. This specific synthesis has been reported to yield this compound in good yield over the final reduction step.[3]
While the Fischer indole synthesis is a cornerstone for indole synthesis, its application to azaindoles often requires harsh conditions and may result in poor yields, especially for the 4- and 6-azaindole isomers, unless electron-donating groups are present on the starting pyridylhydrazine.[2] More contemporary and often more reliable methods for constructing the azaindole core include palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, which offer efficient routes from functionalized pyridines.[2]
Below is a comparative table of potential synthetic strategies for this compound and related 4-azaindoles.
| Synthetic Strategy | Starting Materials | Key Reagents & Conditions | Reported Yields (for 4-azaindoles) | Advantages | Disadvantages |
| Reduction of Hydroxylamine [3] | 1-hydroxy-2-phenyl-4-azaindole | Reducing agent (e.g., H₂, Pd/C) | 75% for the final step | High yield in the final reduction step. | Requires synthesis of the hydroxylamine precursor. |
| Fischer Indole Synthesis [2][4] | Substituted pyridylhydrazine, Phenyl ketone/aldehyde | Acid catalyst (e.g., PPA, ZnCl₂), often harsh conditions. | Variable, can be low without activating groups. | A classic and well-known method. | Often requires harsh conditions, low yields for electron-deficient systems.[2] |
| Bartoli Indole Synthesis [4] | Nitro-substituted pyridine, Vinyl Grignard reagent | Vinyl Grignard reagent | 20-50% | Tolerates a range of functional groups. | Requires careful control of reaction conditions. |
| Palladium-Catalyzed Annulation [5] | o-chloroaminopyridine, Phenylacetylene | Pd catalyst, base | Good to excellent | High efficiency and functional group tolerance. | Cost of palladium catalyst. |
Detailed Experimental Protocol: Synthesis of this compound via Reduction
This protocol is based on the reported synthesis involving the reduction of a hydroxylamine precursor.[3]
Step 1: Synthesis of 1-hydroxy-2-phenyl-4-azaindole
-
This guide will focus on the final reduction step for which specific yield is reported. The synthesis of the starting hydroxylamine would typically involve the cyclization of a suitably substituted pyridine precursor.
Step 2: Reduction to this compound
-
Dissolution: Dissolve 1-hydroxy-2-phenyl-4-azaindole in a suitable solvent such as ethanol or methanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via reduction.
Part 2: Biological Activity of this compound and Comparative Analysis
Azaindole derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties.[6][7] The specific activity is highly dependent on the substitution pattern on the azaindole core. For instance, various substituted 4-azaindoles have shown promise as anti-proliferative agents against human cancer cell lines by targeting kinases like Aurora A kinase.[6]
While specific biological data for the parent this compound is not extensively detailed in the provided search results, we can infer its potential and compare it to other structurally related and biologically active azaindole derivatives. For example, 2-phenyl indole derivatives have been investigated for their antimicrobial and anti-inflammatory activities.[8][9]
The following table provides a comparative overview of the biological activities of various azaindole and 2-phenyl indole derivatives.
| Compound/Scaffold | Biological Target/Activity | Reported Potency (IC₅₀/MIC) | Therapeutic Area |
| 2,5-disubstituted-4-azaindoles [6] | Aurora A kinase inhibition | Not specified | Oncology |
| 1,3-disubstituted-4-azaindoles [6] | M1 mAChR PAM agonists | Not specified | Alzheimer's Disease |
| 2-(4-methylsulfonylphenyl) indole derivatives [8] | Antibacterial (MRSA, E. coli, etc.) | MIC values comparable to ceftriaxone | Infectious Diseases |
| 2-(4-methylsulfonylphenyl) indole derivatives [8] | COX-2 inhibition | IC₅₀ = 0.1–0.31 µM | Anti-inflammatory |
| 2-Phenyl Indole derivatives [9] | Antibacterial (VRE, MRSA) | Not specified | Infectious Diseases |
Mechanism of Action: A Potential Role in Kinase Inhibition
Given that many azaindole derivatives are potent kinase inhibitors, it is plausible that this compound could also exhibit such activity. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Azaindole scaffolds can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their downstream signaling.
Visualizing a Potential Signaling Pathway
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
The synthesis of this compound is achievable through various synthetic routes, with modern palladium-catalyzed methods and reductions of functionalized precursors offering potentially higher yields and reproducibility compared to classical indole syntheses. The biological activity of the this compound scaffold holds significant promise, with related compounds demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this valuable heterocyclic compound.
References
- Synthesis and reactivity of 4-, 5- and 6-azaindoles - ElectronicsAndBooks. (2007-05-25).
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH.
- SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. (2023-11-11).
- A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF - ResearchGate. (2025-08-06).
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- Azaindole synthesis - Organic Chemistry Portal.
- Synthesis of Azaindoles.
- Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. (2022-08-29).
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis - Benchchem.
- Synthesis of Azaindoles - ResearchGate. (2025-08-06).
- A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays - Benchchem.
- The Biological and Physical Properties of the Azaindoles | Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH.
- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - OMICS International. (2023-09-01).
- 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- Biological activity and material applications of 7-azaindole derivatives - ResearchGate.
- The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
The 2-Phenyl-4-Azaindole Scaffold: A Head-to-Head Comparison of Derivatives in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Rationale: Why the 4-Azaindole Scaffold?
The azaindole core, a bioisostere of the endogenous purine and indole structures, has garnered significant attention in medicinal chemistry.[1][2] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a compound's physicochemical properties, such as solubility and pKa, and enhance its binding affinity to biological targets.[2] Specifically, the 4-azaindole isomer has demonstrated considerable potential in the development of potent and selective kinase inhibitors.[3][4] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of diseases like cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[5][6]
The 2-phenyl-4-azaindole scaffold, in particular, offers a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The phenyl ring at the 2-position provides a key point for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity. This guide will focus on a comparative analysis of derivatives based on this core structure, with a specific emphasis on their activity as p38 MAP kinase inhibitors, a key player in inflammatory signaling pathways.[3][7]
Head-to-Head Comparison of this compound Derivatives as p38 MAP Kinase Inhibitors
A seminal study in the Journal of Medicinal Chemistry detailed the design and synthesis of a novel series of 4-azaindole-based p38 MAP kinase inhibitors.[3] The lead compound, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine , served as the foundational structure for further optimization. X-ray crystallography of this lead compound bound to the p38 active site provided critical insights for structure-guided design, enabling the rational development of analogs with improved potency and physicochemical properties.[3]
This section will provide a comparative analysis of the lead compound and its optimized derivatives. The following table summarizes the inhibitory activity of key compounds from this series against p38α MAP kinase and their effect on TNF-α production in a cellular assay.
| Compound ID | R-Group Modification | p38α IC50 (nM) | anti-TNF-α IC50 (nM) |
| Lead Compound | H | 100 | 250 |
| Derivative 42c | 1-(4-(3-(4-fluorophenyl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-ylamino)propan-2-ol | 10 | 50 |
Data compiled from "Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase."[3]
The data clearly demonstrates the successful optimization of the lead compound. Derivative 42c , featuring a (2-hydroxypropyl)amino substitution on the 2-pyridyl moiety, exhibited a 10-fold increase in potency against p38α kinase and a 5-fold improvement in the inhibition of TNF-α production in a cellular context.[3] This highlights the critical role of substitutions at this position for enhancing biological activity.
Structure-Activity Relationship (SAR) Insights
The improved performance of derivative 42c can be attributed to several factors elucidated through structure-activity relationship studies. The introduction of the (2-hydroxypropyl)amino group likely forms additional hydrogen bond interactions within the ATP-binding pocket of p38, thereby increasing the compound's affinity and inhibitory potency. Furthermore, this modification can positively influence the compound's solubility and other pharmacokinetic properties, contributing to its enhanced cellular activity. The strategic focus on modulating the physical properties of the core while maintaining potent p38 inhibition was a key aspect of this successful optimization effort.[3]
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of a Substituted this compound Derivative
The following protocol is adapted from established synthetic routes for 4-azaindole compounds.[3]
Caption: Synthetic scheme for a this compound core.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 3-bromo-2-aminopyridine in a suitable solvent (e.g., DMF), add 4-fluorophenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out under an inert atmosphere and at an elevated temperature until completion.
-
Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
-
Suzuki Coupling: The resulting 2-(4-fluorophenylethynyl)pyridin-3-amine is then subjected to a Suzuki coupling reaction with pyridin-4-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Cyclization: The intramolecular cyclization to form the 4-azaindole ring often occurs in situ under the Suzuki coupling conditions or may require subsequent acid- or base-catalyzed treatment.
-
Final Purification: The final this compound product is purified by recrystallization or column chromatography to yield the desired compound.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the IC₅₀ values of test compounds.
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well microplate.
-
Kinase Reaction: Add a solution containing recombinant p38α kinase and its substrate (e.g., ATF-2) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific primary antibody (e.g., anti-phospho-ATF-2) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (e.g., TMB).
-
Data Analysis: Read the absorbance at 450 nm and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular anti-TNF-α Assay
This cell-based assay evaluates the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well plate and differentiate them into macrophages.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. As demonstrated by the head-to-head comparison of derivatives targeting p38 MAP kinase, strategic modifications guided by structural biology and a thorough understanding of structure-activity relationships can lead to significant improvements in potency and cellular efficacy. The experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate their own this compound derivatives against a range of biological targets. Future work in this area could explore the diversification of the 2-phenyl substituent, investigate the impact of substitutions at other positions of the azaindole core, and expand the therapeutic applications of this versatile scaffold beyond kinase inhibition.
References
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
- Azaindole derivatives as inhibitors of p38 kinase.
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]
- Azaindole derivatives as inhibitors of p38 kinase.
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]
-
Azaindole therapeutic agents | Request PDF. ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. [Link]
-
Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates. MDPI. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives. Globe Thesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MXPA05003817A - AZAINDOLE DERIVATIVES AS INHIBITORS OF p38 KINASE. - Google Patents [patents.google.com]
The azaindole scaffold has become a cornerstone in modern medicinal chemistry, lauded for its ability to mimic the purine core of ATP and serve as a versatile template for designing potent and selective inhibitors of various biological targets.[1][2] This guide provides a comparative analysis of key azaindole-containing compounds that have entered preclinical and clinical development, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their characterization. While direct clinical trial data for "2-Phenyl-4-azaindole" is not publicly available, this guide will focus on structurally and functionally related compounds to provide a valuable resource for researchers in drug discovery.
The Azaindole Scaffold: A Privileged Structure
Azaindoles, or pyrrolopyridines, are bioisosteres of indole, where a nitrogen atom replaces a carbon in the benzene ring.[1][2] This substitution can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.[1][3] The nitrogen atom's position defines the isomer (4-, 5-, 6-, or 7-azaindole), each with distinct electronic properties and potential for therapeutic applications.[2] A significant body of research has focused on their role as kinase inhibitors, leveraging the azaindole core's ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2][4]
Comparative Analysis of Azaindole Derivatives
This section compares three distinct azaindole derivatives that have demonstrated significant therapeutic promise in different disease areas.
| Compound Class | Primary Target(s) | Therapeutic Area | Key Features & Rationale |
| 4-Azaindole TGFβRI Inhibitors | TGFβ Receptor I (ALK5) | Immuno-oncology | Designed to inhibit the immunosuppressive effects of the TGF-β signaling pathway in the tumor microenvironment. The 4-azaindole core provides a scaffold for potent and selective inhibition of ALK5.[5] |
| 4-Azaindole Nav1.2 Inhibitors | Voltage-gated sodium channel Nav1.2 | Epilepsy | Developed as selective inhibitors of Nav1.2 with the aim of achieving potent antiepileptic activity with reduced neurotoxicity compared to existing anti-epileptic drugs.[6][7] |
| 7-Azaindole Kinase Inhibitors (e.g., Vemurafenib) | BRAF V600E, various other kinases | Oncology | The 7-azaindole moiety is a common feature in many kinase inhibitors, mimicking the adenine portion of ATP to bind to the kinase hinge region.[1][2] Vemurafenib is an FDA-approved drug for melanoma.[2] |
In-Depth Profile: 4-Azaindole TGFβRI Inhibitors for Immuno-Oncology
Mechanism of Action: The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cancer, often promoting tumor progression and suppressing the anti-tumor immune response.[4] Small molecule inhibitors targeting the TGF-β receptor I (TGFβRI, also known as ALK5) kinase can block this pathway. 4-Azaindole derivatives have emerged as potent and selective inhibitors of TGFβRI.[5]
Supporting Experimental Data: One study identified a 4-azaindole derivative, compound (209b), as a highly potent TGFβRI inhibitor with an IC50 of 0.002 µM.[5] The combination of a similar 4-azaindole inhibitor with an anti-PD-1 antibody demonstrated significantly improved anti-tumor efficacy in a murine tumor model compared to either agent alone, highlighting the potential of this class of compounds in combination immunotherapy.[5]
Signaling Pathway Diagram:
Caption: TGF-β signaling pathway and the inhibitory action of 4-azaindole derivatives.
In-Depth Profile: 4-Azaindole Nav1.2 Inhibitors for Epilepsy
Mechanism of Action: Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in neurons. Dysregulation of these channels is implicated in epilepsy. Selective inhibition of specific Nav subtypes, such as Nav1.2, is a promising strategy for developing antiepileptic drugs with improved safety profiles.[6] A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have been synthesized and shown to be potent and selective Nav1.2 inhibitors.[6][7]
Supporting Experimental Data: In a subcutaneous pentetrazole (sc-PTZ) induced seizure model, compounds 4w and 5i demonstrated significant antiepileptic activity with ED50 values of 22.01 mg/kg and 25.26 mg/kg, respectively.[6] Importantly, these compounds exhibited low neurotoxicity, with protective index (PI = TD50/ED50) values greater than 27.26 and 23.75, respectively, indicating a favorable safety margin compared to standard antiepileptic drugs like valproate and ethosuximide.[6][8] Mechanistic studies confirmed that these compounds act by blocking sodium ion channels, with a significant inhibitory effect on Nav1.2 at the cellular level.[6]
Experimental Workflow Diagram:
Caption: Workflow for evaluating the antiepileptic properties of 4-azaindole derivatives.
In-Depth Profile: 7-Azaindole Kinase Inhibitors in Oncology
Mechanism of Action: The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors due to its structural similarity to the adenine core of ATP.[1] This allows it to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket, leading to potent and often selective inhibition.[2] A notable example is Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma.[2]
Supporting Experimental Data: The development of Vemurafenib was guided by fragment-based drug discovery (FBDD) and structure-based design.[1] An initial 7-azaindole fragment was identified to bind to the ATP site of PIM1 kinase.[1] Structure-activity relationship (SAR) studies led to the development of PLX4720 (Vemurafenib), which demonstrated potent and selective inhibition of BRAFV600E with an IC50 of 13 nM.[1]
| Compound | Target | IC50 (nM) |
| 3-anilinyl-7-azaindole | PIM1 | ~100,000 |
| benzyl-7-azaindole | FGFR1 | 1,900 |
| Vemurafenib (PLX4720) | BRAFV600E | 13 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (azaindole derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Lance®, or similar)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer.
-
Add a fixed amount of the kinase enzyme to each well of the microplate.
-
Add the diluted test compound to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of product (phosphorylated substrate) or the remaining ATP.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, often used to assess the cytotoxic or anti-proliferative effects of a compound.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (azaindole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.
-
Conclusion and Future Perspectives
The azaindole scaffold is a remarkably versatile and privileged structure in drug discovery, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, particularly in oncology and neuroscience. While a direct clinical path for this compound is not evident from public data, the comparative analysis of related 4- and 7-azaindole derivatives showcases the broad applicability and success of this chemical class. The ability to fine-tune the physicochemical and pharmacological properties by altering the nitrogen position and substitution patterns ensures that azaindoles will remain a focal point of medicinal chemistry research for the foreseeable future. Future efforts will likely focus on developing isoform-selective inhibitors and exploring novel therapeutic applications, such as in infectious diseases and neuroinflammation.[2][4][9]
References
- The Expanding Therapeutic Potential of 4-Azaindole Derivatives: A Technical Guide. Benchchem.
- Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Discovery of Novel 4-Azaindole Derivatives as Selective Nav1. 2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate.
- Azaindole Therapeutic Agents. PubMed Central.
- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate.
- Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives. Globe Thesis.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-4-azaindole
For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the materials we handle. The proper disposal of chemical reagents like 2-Phenyl-4-azaindole, a nitrogen-containing heterocyclic compound, is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While specific safety data for this compound is not extensively published, its structural similarity to 2-Phenylindole allows for a scientifically sound hazard assessment based on analogue data. 2-Phenylindole is classified as a hazardous chemical that causes skin irritation, serious eye damage, and may cause respiratory irritation[1][2][3].
Causality: The azaindole scaffold is a common motif in pharmacologically active agents, and its reactivity and biological activity necessitate its classification as hazardous waste. The primary risks associated with this class of compounds include irritation to skin and mucous membranes and potential toxicity. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular municipal trash[4][5].
Key Hazard Considerations:
| Hazard Category | Description | Rationale & Primary Sources |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Analogue data for 2-Phenylindole confirms this classification.[1] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye damage. | This is a critical hazard identified for the analogue compound, 2-Phenylindole.[1][3][6] |
| Target Organ Toxicity | May cause respiratory tract irritation. | Inhalation of dust or aerosols should be avoided.[1][3] |
| Environmental Hazard | Should not be released into the environment. | The impact on aquatic life is not fully characterized, mandating containment.[1][6] |
| Combustion Byproducts | Thermal decomposition can release toxic gases. | In case of fire, hazardous byproducts such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be generated.[1][6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling this compound during disposal requires strict adherence to PPE protocols to mitigate exposure risks. The choice of PPE is directly dictated by the hazards identified above.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5]. This is crucial to prevent contact that could lead to serious eye damage[2].
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory and regulatory procedures[7].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing[5][7].
-
Respiratory Protection: While respiratory protection is not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if dusts or aerosols are generated[5][7]. All handling of solid this compound should ideally be performed within a chemical fume hood to minimize inhalation risk[8].
Step-by-Step Disposal Protocol: From Generation to Collection
The disposal process must be systematic and compliant with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[8].
Immediately upon generation, all materials contaminated with this compound must be characterized as hazardous waste. This is the critical first step that dictates all subsequent handling procedures.
-
Segregation is Key: This waste stream must be kept separate from non-hazardous waste (e.g., regular trash) and incompatible chemicals. Based on its chemical nature, this compound should be segregated from strong oxidizing agents to prevent potentially violent reactions[3][6].
Proper containment is essential to prevent leaks, spills, and exposure.
-
Select a Compatible Container: Use a container made of material that is chemically resistant to this compound and any solvents it may be dissolved in. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate[4]. The container must be in good condition, free from cracks or deterioration[4].
-
Capacity Limit: Never fill a waste container more than 90% full to allow for vapor expansion and to prevent spills during transport[8].
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when waste is being added[9]. Do not leave funnels in the container opening[9].
Accurate and clear labeling is a strict regulatory requirement and a vital safety communication tool.
-
EPA and Institutional Requirements: The label must, at a minimum, include the words "Hazardous Waste"[9][10].
-
Identify Contents: Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes[9][11]. For this specific waste, the label should read "Hazardous Waste: this compound" and list any solvents present.
-
Hazard Warning: The label must also indicate the relevant hazards (e.g., "Irritant," "Corrosive - Eye Hazard")[10].
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) pending pickup by your institution's hazardous waste management team[4][10].
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[9][10].
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks[8].
-
Time and Quantity Limits: Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area or collected by waste management personnel within three days[4]. Partially filled containers may remain in the SAA for up to one year[4].
The ultimate disposal of this compound must be handled by trained professionals.
-
Professional Disposal Service: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the properly containerized and labeled waste[5].
-
Treatment Method: EHS will coordinate with a licensed hazardous waste disposal company. The most common and environmentally responsible disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx[10][12].
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing this compound waste from the point of generation to its final, safe disposal.
Caption: Decision workflow for this compound waste management.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Safety Data Sheet: 2-Phenylindole. Carl ROTH. Available at: [Link] (Note: Specific SDS for 2-Phenylindole, article number 6279, was referenced).
-
Safety Data Sheet: 2-Phenylindole. Astech Ireland. Available at: [Link]
-
This compound Chemical Properties. LookChem. Available at: [Link]
-
Safety Data Sheet: 2-Phenylindole. Carl ROTH (Ireland). Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. astechireland.ie [astechireland.ie]
- 3. carlroth.com [carlroth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 2-Phenyl-4-azaindole
As researchers and drug development professionals, our work with novel chemical entities like 2-Phenyl-4-azaindole is foundational to discovery. This compound, a member of the azaindole class, is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor and other therapeutic applications[1][2]. However, realizing its potential requires an unwavering commitment to safety. The structural similarity to 2-Phenylindole, for which extensive safety data exists, suggests a comparable hazard profile that we must proactively manage.
This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of the compound's likely chemical hazards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and exposure.
Hazard Identification: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the critical first step in developing a robust safety plan. Based on data from closely related analogs like 2-Phenylindole, this compound is classified as a hazardous chemical.[3][4][5] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.
The key hazards are:
-
Serious Eye Damage (Category 1): The compound is considered corrosive to the eyes and can cause severe, potentially irreversible damage.[3][4][5][6] This is the most significant hazard and necessitates stringent eye protection.
-
Skin Irritation (Category 2): Direct contact with the skin can cause irritation.[3][5]
-
Respiratory Irritation (Category 3): Inhalation of dust may irritate the respiratory system.[4][5][6]
These classifications are not merely regulatory labels; they are directives that inform every piece of personal protective equipment (PPE) we select and every procedural step we take.
Core Directive: A Multi-Layered PPE Strategy
Personal protective equipment is the final and most personal line of defense against chemical exposure.[7][8] For this compound, a comprehensive PPE strategy is mandatory, not optional. Each component is chosen to counteract a specific hazard identified above.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[5][9] | Addresses the primary hazard of serious eye damage . Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier for the entire face.[3][6] |
| Hand Protection | Two pairs of powder-free, chemical-resistant nitrile gloves ("double-gloving").[7][8] The outer glove should be removed immediately after the task. | Prevents skin irritation from direct contact.[3] Double-gloving minimizes the risk of contamination of the surrounding lab area when exiting the primary workspace (e.g., fume hood).[7] Gloves must be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or torn.[7][8] |
| Body Protection | A disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8][9] | Minimizes skin exposure by providing a barrier against accidental spills or dust.[10] The gown's cuffs should be covered by the outer glove to ensure a complete seal at the wrist.[8] |
| Respiratory Protection | An N95 (or higher) certified respirator is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup where dust may be generated.[10] | Mitigates the risk of respiratory irritation by filtering out airborne particles of the compound.[4][5] Surgical masks provide insufficient protection and should not be used.[7] |
Operational Plan: Integrating Safety into Your Workflow
A systematic workflow is essential to minimize exposure and prevent contamination.[10] The following procedural steps provide a self-validating system for the safe handling of this compound from receipt to disposal.
Step 1: Preparation - Setting the Stage for Safety
-
Review the SDS: Before any work begins, thoroughly review the most current Safety Data Sheet (SDS) for 2-Phenylindole or any specific data for this compound.[10]
-
Designate a Work Area: All handling of solid this compound and its concentrated solutions must occur within a certified chemical fume hood to ensure adequate ventilation.[11]
-
Assemble Materials: Pre-label all necessary glassware and containers. Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[3]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Step 2: Handling - Precision and Precaution
-
Weighing the Solid: Handle the solid material carefully to minimize dust formation.[4][10] Use a balance inside the fume hood or in a contained space with local exhaust ventilation.
-
Preparing Solutions: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8] Always wash hands thoroughly after removing gloves and before leaving the work area.[4][8]
Step 3: Storage - Maintaining Compound Integrity and Safety
-
Container: Keep the compound in a tightly sealed container to prevent contamination.[3][12]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13] The storage area should be clearly marked and, if required, locked.[5]
The following diagram illustrates the logical flow of this operational plan.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and the safety of support personnel.[13]
-
Waste Identification and Segregation : All materials that have come into contact with this compound are considered hazardous waste.[13]
-
Solid Waste : Collect unused compound and contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3][13]
-
Liquid Waste : Collect solutions in a designated, leak-proof, and labeled container. Ensure the container is compatible with the solvent used.[13]
-
Contaminated Sharps & Labware : Pipette tips, and other contaminated disposable items should be collected in a puncture-proof hazardous waste container.
-
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then soap and water.
-
Final Disposal : Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][5][12][13] Never dispose of this compound down the drain.
Emergency Procedures: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][11]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][4][12]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.[4][11]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 2-Phenylindole. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole (Australia). [Link]
-
Scott, S., & Cividino, M. (2018). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 24(1_suppl), 3-17. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole (Acute Toxicity Information). [Link]
-
Al-Attas, A. A., et al. (2024). Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. Journal of King Saud University - Science, 36(6), 103289. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3749-3753. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. astechireland.ie [astechireland.ie]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.ca [fishersci.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
